3-Butyl-5-methylimidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
19360-46-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-butyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-4-5-10-7(11)6(2)9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |
InChI Key |
QCPGQNBZAJICIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(NC1=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Architecture and Conformational Dynamics of 3-Butyl-5-methylimidazolidine-2,4-dione: A Comprehensive Technical Guide
Executive Summary
As application scientists in drug development, we frequently encounter the imidazolidine-2,4-dione (hydantoin) core. It is not merely a passive structural linker, but a dynamic, conformationally constrained pharmacophore that serves as a privileged scaffold in medicinal chemistry[1]. This technical whitepaper provides an in-depth structural and conformational analysis of 3-butyl-5-methylimidazolidine-2,4-dione (also known as 3-butyl-5-methylhydantoin). Beyond its utility as a synthetic building block, this specific compound is a recognized Phase I biotransformation metabolite of the anti-allergy drug isamoxole[2]. Understanding its 3D conformation, hydrogen-bonding capacity, and spectral properties is critical for researchers engaged in rational drug design and pharmacokinetic profiling.
Structural Topology and Stereochemistry
The physicochemical behavior of 3-butyl-5-methylimidazolidine-2,4-dione is dictated by the precise substitution pattern on the five-membered hydantoin ring.
-
The Hydantoin Core (Imidazolidine-2,4-dione): The delocalization of nitrogen lone pairs from N1 and N3 into the adjacent carbonyls (C2 and C4) imparts significant
character to the imide/urea system[1]. This resonance stabilization enforces a nearly planar geometry across the N1-C2-N3-C4 sequence. -
N3-Butyl Substitution: The N3 nitrogen is flanked by two highly electron-withdrawing carbonyls (C2 and C4). This heavily restricts nitrogen inversion, locking the N3-butyl group into a rigid imide-like plane. The butyl chain primarily provides lipophilicity and rotational degrees of freedom, which are crucial for hydrophobic pocket binding in target proteins[3].
-
C5-Methyl Stereocenter: The C5 position is
hybridized and bears a methyl group, creating a chiral center. To minimize 1,3-allylic-type steric strain between the C5-methyl group, the N1-H, and the C4=O, the ring adopts a slight "envelope" pucker[3]. -
Hydrogen Bonding Network: The molecule possesses a highly directional hydrogen-bonding profile. The N1-H acts as a strong, solvent-accessible hydrogen bond donor, while the C2 and C4 carbonyls serve as bifurcated hydrogen bond acceptors. This motif is frequently exploited to mimic protein secondary structures like
-turns and -helices[4],[5].
Pharmacokinetic Context: Biotransformation Pathway
In vivo, the formation of 3-butyl-5-methylimidazolidine-2,4-dione is a classic example of thermodynamically driven metabolism. Upon oral administration, the parent drug isamoxole undergoes extensive first-pass metabolism in the liver[6]. Oxidative ring scission and deacylation yield a highly flexible intermediate: 1-butyl-3-(1-carboxyethyl)urea[2].
Because five-membered cyclic imides are exceptionally stable, this urea intermediate undergoes spontaneous intramolecular cyclization. The nucleophilic urea nitrogen attacks the carboxylic acid carbonyl, eliminating water and locking the molecule into the conformationally restricted 3-butyl-5-methylhydantoin[2].
Fig 1: Biotransformation of isamoxole into 3-butyl-5-methylhydantoin.
Experimental Protocol: Structural Elucidation via NMR
To confidently assign the stereochemical conformation of this molecule, application scientists must rely on a self-validating analytical workflow. The following protocol details the causality behind each experimental choice.
Step 1: Sample Preparation and Solvent Selection
-
Action: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-
. -
Causality: Hydantoins readily form intermolecular hydrogen-bonded dimers in non-polar solvents, which causes severe line broadening[7]. DMSO-
is a strong hydrogen-bond acceptor that outcompetes these interactions, ensuring the molecule remains monomeric so the N1-H proton can be observed as a distinct signal[7].
Step 2: 1D NMR (
-
Action: Acquire high-field (e.g., 600 MHz) 1D spectra.
-
Causality: High magnetic field strength is required to resolve the multiplet splitting of the C5 methine proton from the overlapping N3-butyl aliphatic signals[7].
-
Self-Validation: The protocol is structurally validated if the
C spectrum reveals exactly two downfield signals at ~156 ppm (C2) and ~172 ppm (C4). The absence of a carboxylic acid peak (>175 ppm) confirms complete cyclization[7].
Step 3: Variable Temperature (VT) NMR
-
Action: Acquire
H spectra from 25°C to 85°C in 10°C increments. -
Causality: VT-NMR isolates dynamic equilibrium processes. By tracking the temperature coefficient (
) of the N1-H peak, we can determine if the proton is solvent-exposed (large shift) or involved in a rigid intramolecular interaction (minimal shift)[8],[7].
Step 4: 2D NOESY/ROESY Mapping
-
Action: Execute a NOESY experiment utilizing a mixing time (
) of 400 ms. -
Causality: A 400 ms mixing time is precisely calibrated for the correlation time of small molecules (~170 Da). Shorter times miss weak cross-peaks, while longer times induce spin-diffusion artifacts that artificially inflate distance estimates[7].
-
Self-Validation: The presence of a NOE cross-peak between the C5-methyl protons and the N1-H proton validates the spatial envelope pucker of the hydantoin ring.
Fig 2: Self-validating workflow for hydantoin conformational analysis.
Quantitative Data Presentation
The table below summarizes the expected nuclear magnetic resonance parameters for the structural validation of 3-butyl-5-methylimidazolidine-2,4-dione, grounded in established hydantoin spectral behavior.
| Position | Nucleus | Expected Shift (ppm) | Multiplicity | Structural Rationale |
| N1-H | 8.80 - 11.00 | Broad Singlet | Highly deshielded by adjacent C2=O and C5; broad due to quadrupolar relaxation and chemical exchange[7]. | |
| C2 | ~156.0 - 158.0 | Singlet | Urea-type carbonyl; shielded relative to C4 due to electron donation from both N1 and N3[7]. | |
| N3-CH | 3.30 - 3.50 | Triplet | Deshielded by the direct attachment to the imide nitrogen (N3)[9]. | |
| C4 | ~172.0 - 175.0 | Singlet | Amide-type carbonyl; less resonance stabilization than C2, appearing further downfield[7]. | |
| C5-H | 4.00 - 4.20 | Quartet | Splits with the C5-methyl group; deshielded by the adjacent N1 and C4=O[10]. | |
| C5-CH | 1.20 - 1.40 | Doublet | Aliphatic methyl, split by the C5 methine proton[10]. | |
| C5 | ~55.0 - 65.0 | Singlet |
References
-
Chatfield, D. H., Green, J. N., Kao, J. C., Ross, W. J., & Woodage, T. J. (1979). "The metabolism of isamoxole in the rat and guinea-pig." Xenobiotica, 9(10), 585-594. [Link]
-
MDPI Pharmaceuticals. (2023). "Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present)." Pharmaceuticals, 16(8), 1105.[Link]
-
ACS Publications. (2022). "Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics." The Journal of Organic Chemistry.[Link]
-
Canadian Science Publishing. "Structural and conformational studies of 5-(1H-pyrrol-2-ylmethylene)-substituted imidazolidine-2,4-diones." Canadian Journal of Chemistry. [Link]
-
ACS Publications. (2025). "Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities." Crystal Growth & Design.[Link]
-
Science Alert. "Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives." International Journal of Pharmacology. [Link]
-
MDPI Pharmaceuticals. (2025). "Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold." Pharmaceuticals, 18, 496.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The metabolism of isamoxole in the rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scialert.net [scialert.net]
- 10. mdpi.com [mdpi.com]
Thermodynamic Stability and Hydrolysis Kinetics of 5-Butyl-5-Methylhydantoin: A Technical Guide
Topic: Thermodynamic Stability of Butyl-Methyl Substituted Hydantoins Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
The 5-butyl-5-methylhydantoin scaffold represents a critical structural motif in medicinal chemistry, serving as a precursor to
Physicochemical Characterization
Structural Architecture
The 5-butyl-5-methylhydantoin molecule (Imidazolidine-2,4-dione derivative) possesses a quaternary carbon at position 5. Unlike mono-substituted hydantoins, this quaternary center introduces significant steric bulk, influencing both the thermodynamics of ring closure and the kinetics of ring opening.
-
Chirality: The C5 position is a stereocenter. Chemical synthesis (e.g., Bucherer-Bergs) typically yields a racemate, while enzymatic routes may yield enantiopure forms. Thermodynamically, both enantiomers exhibit identical scalar properties (pKa, solubility, hydrolysis rates) in achiral environments.
-
Lipophilicity: The addition of the butyl chain significantly increases lipophilicity compared to the parent 5,5-dimethylhydantoin (DMH).
-
Estimated LogP: ~0.8 – 1.2 (vs. -0.6 for 5-methylhydantoin).
-
Acid-Base Dissociation (pKa)
Hydantoins are weak acids due to the imide proton at N3. The N1 proton is significantly less acidic.
| Site | Proton Type | Estimated pKa | Structural Influence |
| N3 | Imide | 9.1 ± 0.2 | Delocalization of negative charge into C2 and C4 carbonyls. The 5-butyl group has a negligible inductive effect compared to methyl. |
| N1 | Amide | > 13.0 | Deprotonation is thermodynamically unfavorable in aqueous media below pH 12. |
Key Insight: At physiological pH (7.4), the molecule exists predominantly (>98%) in its neutral, un-ionized form, which is critical for membrane permeability and hydrolytic stability.
Thermodynamic Stability & Mechanisms[1]
The Gem-Dialkyl (Thorpe-Ingold) Effect
The thermodynamic stability of 5-butyl-5-methylhydantoin is superior to that of 5-butylhydantoin or 5-methylhydantoin. The presence of two alkyl groups at C5 compresses the internal bond angle (
-
Mechanism: The steric bulk of the butyl and methyl groups restricts the rotation of the open-chain intermediate, entropically favoring the ring-closed state.
-
Result: Higher activation energy (
) for ring opening and a shift in the equilibrium constant ( ) toward the hydantoin.
Hydrolysis Pathway
The primary degradation pathway is alkaline hydrolysis . The reaction is second-order overall (
Reaction Scheme:
-
Nucleophilic Attack: Hydroxide ion attacks the electrophilic C4 carbonyl (more electrophilic than C2 due to N1 adjacent electron density).
-
Tetrahedral Intermediate: Formation of a transient tetrahedral species.
-
Ring Opening: C4-N3 bond cleavage yields the hydantoic acid (5-butyl-5-methylhydantoic acid).
-
Further Degradation (Harsh Conditions): Decarboxylation and amide hydrolysis yield the
-amino acid ( -methylnorleucine).
Visualization: Hydrolysis Mechanism
Caption: Kinetic pathway of base-catalyzed hydrolysis.[1] Note that N3-deprotonation (red) creates an unreactive anion, inhibiting hydrolysis at very high pH.
Experimental Protocols for Stability Profiling
Protocol A: Determination of pKa (Potentiometric)
To accurately determine the ionization state essential for kinetic modeling.
Materials:
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo).
-
0.1 M Carbonate-free NaOH and 0.1 M HCl.
-
Inert atmosphere (Nitrogen purge).
Workflow:
-
Dissolution: Dissolve 5-butyl-5-methylhydantoin (approx. 0.5 mmol) in 50 mL of degassed water. Note: If solubility is low, use a co-solvent (methanol) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.
-
Titration: Titrate with 0.1 M NaOH at 25°C.
-
Calculation: Use the Bjerrum difference plot or Gran method to calculate pKa.
-
Validation: The inflection point should occur near pH 9.1.
Protocol B: pH-Rate Profile (Hydrolysis Kinetics)
To determine the shelf-life and degradation rate constants.
Materials:
-
HPLC system with UV detection (210 nm and 254 nm).
-
Buffer solutions: Phosphate (pH 7.4), Borate (pH 9.0, 10.0), Carbonate (pH 11.0).
-
Thermostatted water bath (40°C, 60°C, 80°C).
Workflow:
-
Stock Preparation: Prepare a 1 mg/mL stock solution of the hydantoin in acetonitrile.
-
Initiation: Spike stock solution into pre-heated buffer (final conc. 50 µg/mL).
-
Sampling: Aliquot samples at defined intervals (t=0, 1h, 4h, 24h, etc.).
-
Quenching: Immediately quench samples with cold 0.1% Trifluoroacetic acid (TFA) to pH < 4 (stops base catalysis).
-
Analysis: Analyze via Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile gradient (0.1% TFA).
-
Detection: Hydantoins absorb weakly; use 210 nm.
-
-
Data Processing: Plot
vs. time. The slope is .
Visualization: Experimental Workflow
Caption: Step-by-step workflow for determining hydrolysis kinetics using HPLC.
Data Synthesis & Comparative Analysis
The following table synthesizes estimated and literature-derived thermodynamic parameters for 5-butyl-5-methylhydantoin compared to standard references.
| Parameter | 5-Methylhydantoin | 5,5-Dimethylhydantoin | 5-Butyl-5-Methylhydantoin | Significance |
| pKa (N3) | 9.12 | 9.19 | ~9.15 | Determines ionization at physiological pH. |
| LogP | -0.6 | -0.2 | ~1.0 | Higher lipophilicity improves membrane permeability but lowers aqueous solubility. |
| Hydrolysis Half-life (pH 9, 25°C) | ~10 days | ~30 days | > 45 days | Steric bulk of the butyl group retards nucleophilic attack at C4. |
| Activation Energy ( | 50 kJ/mol | 55 kJ/mol | ~60 kJ/mol | Indicates higher thermal stability; requires higher T for forced degradation. |
Mechanistic Note on Stability:
The "Gem-Dialkyl Effect" is pronounced here. The conformational freedom of the butyl chain in the open-chain hydantoic acid form is restricted compared to the ring-closed form. Consequently, the entropy of activation (
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Bommarius, A. S., et al. (2014). "pKa Values for 5-substituted hydantoins." ResearchGate Data. Link
-
Bergon, M., & Calmon, J. (1978). "Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones." Journal of the Chemical Society, Perkin Transactions 2, 493-497. Link
- Stella, V. J., et al. (1998). "Prodrugs: Challenges and Rewards." Springer. (Context on hydantoin stability in drug design).
-
EPA (2025).[2] "Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions." United States Environmental Protection Agency. Link
Sources
Technical Monograph: 3-Butyl-5-methylimidazolidine-2,4-dione Derivatives
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and toxicology. It synthesizes the specific chemical nature of 3-butyl-5-methylimidazolidine-2,4-dione with its broader context as a metabolic marker and a pharmacophore scaffold.[1]
Scaffold Analysis, Synthetic Pathways, and Pharmacological Context
Executive Summary
3-Butyl-5-methylimidazolidine-2,4-dione (also known as 3-butyl-5-methylhydantoin) represents a specific sub-class of the hydantoin privileged structure.[1] While often encountered as a stable cyclization product in the metabolic degradation of butyl-urea based herbicides or carbamates (such as Benomyl derivatives), this scaffold serves as a critical model for understanding N3-alkylation effects on hydantoin lipophilicity and membrane permeability.
This guide provides a comprehensive technical breakdown of the molecule, moving from its formation kinetics to its utility as a building block in the development of anticonvulsants and antimicrobial agents.
Chemical Architecture & Physicochemical Profile[2][3]
The core structure consists of the imidazolidine-2,4-dione ring substituted at the C5 position with a methyl group and the N3 position with a butyl chain.
-
Molecular Formula:
-
Molecular Weight: 170.21 g/mol
-
Chirality: The C5 carbon is a stereocenter. The biological activity and metabolic formation often depend on the specific enantiomer (derived from L- or D-alanine).[1]
-
Lipophilicity (LogP): The N3-butyl group significantly increases lipophilicity compared to the parent 5-methylhydantoin, enhancing blood-brain barrier (BBB) penetration—a critical feature for CNS-active hydantoin derivatives.[1]
Structural Dynamics
Unlike 5,5-disubstituted hydantoins (e.g., Phenytoin), the 5-methyl-3-butyl variant retains a proton at C5, allowing for potential enolization, though the keto-form is thermodynamically dominant.[1] The N3-substitution blocks the primary site of hydrogen bonding, forcing the molecule to act primarily as a hydrogen bond acceptor at O2/O4 and a donor only at N1.
Synthetic Protocols
Two primary routes exist for accessing this scaffold: the Biomimetic/Urech Synthesis (Route A) and Direct N-Alkylation (Route B).
Route A: The Modified Urech Synthesis (Isocyanate Route)
This method mimics the metabolic formation of the compound and is preferred for generating enantiomerically pure derivatives starting from chiral amino acids.
Mechanism: Nucleophilic attack of the amino acid amine on the isocyanate carbon, followed by acid-catalyzed cyclodehydration.
Protocol:
-
Reagents: L-Alanine (10 mmol),
-Butyl Isocyanate (10 mmol), KOH (10 mmol), HCl (conc). -
Step 1 (Urea Formation): Dissolve L-alanine in 10 mL water containing KOH. Cool to 0°C. Add
-butyl isocyanate dropwise with vigorous stirring. The reaction yields the intermediate N-(n-butylcarbamoyl)alanine. -
Step 2 (Cyclization): Acidify the solution with concentrated HCl to pH < 1. Heat to reflux (100°C) for 2 hours. The acid catalyzes the attack of the urea nitrogen on the carboxylic acid carbonyl.
-
Workup: Cool the mixture. The product, 3-butyl-5-methylhydantoin, often precipitates as an oil or solid depending on purity.[1] Extract with ethyl acetate, dry over
, and concentrate.
Route B: Regioselective N-Alkylation
Used when starting from the commercially available 5-methylhydantoin.[1]
Protocol:
-
Reagents: 5-Methylhydantoin,
-Butyl Bromide, , DMF. -
Procedure: Dissolve 5-methylhydantoin in anhydrous DMF. Add 1.1 equivalents of
. Stir at room temperature for 30 minutes to deprotonate. -
Alkylation: Add
-butyl bromide dropwise. Heat to 60°C for 4 hours.-
Note: The N3 position is more acidic (
) than N1 due to the resonance stabilization with two carbonyls, making N3-alkylation the major product.
-
-
Purification: Pour into ice water. Filter the precipitate or extract with DCM.
Visualization: Synthesis Pathways
Figure 1: Comparison of the Biomimetic Urech Route (Top) vs. Direct Alkylation (Bottom).
Biological Context & Mechanism of Action
Metabolic Significance (Toxicology)
Research indicates that 3-butyl-5-methylhydantoin appears as a metabolite in biological systems exposed to butyl-isocyanate generating compounds.[1]
-
Pathway: Degradation of carbamate pesticides (e.g., Benomyl)
Release of Butyl Isocyanate Reaction with endogenous Alanine Cyclization to Hydantoin. -
Biomarker: Its presence in urine or plasma can serve as a stable biomarker for exposure to specific isocyanates or urea-based herbicides.
Pharmacological Potential (SAR)
As a derivative of the hydantoin class, this molecule shares structural homology with anticonvulsants like Ethotoin and Phenytoin.
| Feature | Effect on Activity |
| C5-Methyl | Provides minimal steric bulk compared to Phenyl (Phenytoin).[1] Likely reduces potency for |
| N3-Butyl | significantly increases Lipophilicity . N3-substituted hydantoins often show reduced anticonvulsant activity compared to unsubstituted N3 analogs but may exhibit antimicrobial or herbicidal properties. |
| N1-H | Essential for hydrogen bonding in the receptor active site. Substitution here often abolishes activity. |
Key Insight: While 5,5-diphenylhydantoin is a sodium channel blocker, 3-alkyl-5-alkyl hydantoins are frequently investigated for antimicrobial activity and as non-peptide peptidomimetics .[1] The 3-butyl group facilitates penetration into bacterial membranes.[1]
Analytical Characterization
To validate the synthesis of 3-butyl-5-methylimidazolidine-2,4-dione, the following spectral signatures are diagnostic:
1H NMR (CDCl3, 400 MHz)
- 0.93 (t, 3H): Terminal methyl of the butyl chain.
- 1.45 (d, 3H): Methyl group at C5 (Doublet due to coupling with C5-H).
- 1.3-1.6 (m, 4H): Methylene protons of the butyl chain.
-
3.50 (t, 2H):
protons (Deshielded by the adjacent nitrogen). - 4.10 (q, 1H): Methine proton at C5 (Quartet due to coupling with methyl).
-
6.5-8.0 (bs, 1H): N1-H (Broad singlet, exchangeable with
).
Mass Spectrometry (ESI)
-
[M+H]+: 171.12 m/z.
-
Fragmentation: Loss of the butyl chain (M-57) is a common fragmentation pathway.
Future Outlook & Derivatives
Current research trends suggest three major avenues for this scaffold:
-
NOX Inhibitors: Thio-derivatives (replacing C2 or C4 carbonyls with sulfur) of 3-substituted hydantoins have shown promise as NADPH oxidase inhibitors.
-
Herbicidal Agents: 3-butyl-5-methylenehydantoin (the unsaturated analog) is a known herbicidal pharmacophore.[1]
-
Chiral Resolution Agents: Using the enantiopure 5-methyl scaffold to resolve chiral amines via diastereomeric salt formation.
Visualization: Metabolic Logic
Figure 2: The metabolic pathway linking environmental exposure (Benomyl) to the formation of 3-butyl-5-methylhydantoin.[1]
References
- Urech Hydantoin Synthesis: Urech, F. (1873). "Ueber Lacturamsäure und Lactylharnstoff". Annalen der Chemie, 165(1), 99. (Foundational chemistry for 5-methylhydantoin synthesis).
- Metabolic Formation: Bounds, S. V. J., & Hutson, D. H. (2000). "The metabolic fate of the herbicide [14C]butylate in the rat". Xenobiotica, 30(8), 827-836.
- Antimicrobial Activity: Ušćumlić, G. S., et al. (2016). "Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents". Journal of the Serbian Chemical Society. (Establishes SAR for N3-substituted hydantoins).
-
NOX Inhibition: Kim, S., et al. (2016).[2] "Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors". Bioorganic & Medicinal Chemistry, 24(18), 4144-4151. (Derivatives of the scaffold).
- General Hydantoin Review: Meleddu, R., et al. (2021). "Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules". Synthesis, 53.
Sources
Chemical characteristics and functional groups of 3-Butyl-5-methylimidazolidine-2,4-dione
The following technical guide provides an in-depth analysis of 3-Butyl-5-methylimidazolidine-2,4-dione , structured for researchers and drug development professionals.
Chemical Characterization, Synthesis, and Functional Group Analysis
Executive Summary
3-Butyl-5-methylimidazolidine-2,4-dione is a disubstituted derivative of the hydantoin (imidazolidine-2,4-dione) scaffold.[1][2] Unlike the parent hydantoin, which possesses distinct acidic properties at the
This structural modification fundamentally alters the physicochemical profile of the heterocycle, shifting it from a polar, hydrogen-bond donor/acceptor system to a more lipophilic, membrane-permeable pharmacophore. In medicinal chemistry, this specific substitution pattern is often explored to modulate the bioavailability of anticonvulsant agents or as a masked amino acid precursor (specifically for
Chemical Structure & Functional Group Analysis
The molecule consists of a five-membered heterocyclic ring containing two nitrogen atoms in a urea-like configuration, flanked by two carbonyl groups.[1][2]
Core Scaffold: The Imidazolidine-2,4-dione Ring
The hydantoin core is a rigid, planar system.[2] The resonance between the nitrogen lone pairs and the carbonyl
-
C2 Carbonyl (Urea-like): Flanked by
and .[1][2] It is less electrophilic than a standard ketone due to donation from both nitrogens. -
C4 Carbonyl (Amide-like): Flanked by
and .[1][2] This carbonyl typically exhibits a higher stretching frequency in IR due to the specific ring strain and electronic environment.
Substituent Effects
| Position | Substituent | Electronic & Steric Impact |
| Acidity Blockade: In unsubstituted hydantoins, the | ||
| Methyl Group | Chirality: The | |
| Hydrogen | H-Bond Donor: This remains the sole hydrogen bond donor.[1][2] Unlike |
Physicochemical Properties[2][3][4][5][6][7][8]
Acidity and pKa
A common misconception in hydantoin chemistry is the acidity of the
-
Parent Hydantoin:
(Ionization atngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).[2] -
3-Butyl-5-methylimidazolidine-2,4-dione: The
position is alkylated.[1][2] Consequently, the molecule shows no appreciable ionization in the physiological pH range (pH 1–14). Thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> proton is extremely weak ( ) and will only deprotonate under anhydrous, super-basic conditions (e.g., NaH in DMF).[2]
Lipophilicity (LogP)[2]
-
Predicted LogP:
[1][2] -
Solubility: Moderate water solubility due to the
and two carbonyl acceptors, but significantly more soluble in organic solvents (DCM, Ethanol) than the parent 5-methylhydantoin due to the disruption of the intermolecular hydrogen-bond network by the butyl group.
Synthesis and Manufacturing Protocols
Two primary routes are established for synthesizing this scaffold. The Isocyanate Route is preferred for high specificity and yield.
Route A: The Isocyanate Cyclization (Preferred)
This method constructs the ring from an amino acid derivative, ensuring the
Reagents: Alanine Methyl Ester,
-
Urea Formation: L-Alanine methyl ester reacts with
-butyl isocyanate in DCM at to form the intermediate ureido ester.[1][2] -
Cyclization: Treatment with mild base (TEA or dilute HCl/Heat) promotes the intramolecular attack of the urea nitrogen on the ester carbonyl, releasing methanol and closing the ring.
Route B: Selective Alkylation (Industrial)
Starting from 5-methylhydantoin (commercially available).[2]
Protocol:
-
Add 1.05 equivalents of Potassium Carbonate (
).[2] -
Add 1.0 equivalents of
-Butyl Bromide.[1][2] -
Heat to
for 4 hours. -
Selectivity Logic: The
proton is more acidic ( ) than . Under mild basic conditions, the anion forms exclusively and attacks the alkyl halide. -alkylation is a common impurity only if excess base/halide is used or forcing conditions are applied.[1][2]
Synthesis Workflow Diagram
Caption: Comparison of stereocontrolled isocyanate synthesis vs. regioselective alkylation routes.
Analytical Characterization
To validate the identity of 3-Butyl-5-methylimidazolidine-2,4-dione, the following spectral signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
-
3300–3200 cm⁻¹: Sharp band corresponding to
stretch.[1][2] (Absence of broad OH). -
1770 & 1710 cm⁻¹: Characteristic "Hydantoin Doublet".[1] The higher frequency band (approx 1770) corresponds to the
carbonyl (urea), while the lower (approx 1710) corresponds to the carbonyl (amide). -
2960–2850 cm⁻¹: Aliphatic
stretches ( ) from the butyl and methyl groups.
Nuclear Magnetic Resonance ( H-NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.0 – 6.5 | Broad Singlet | 1H | |
| 4.1 – 3.9 | Quartet | 1H | |
| 3.5 | Triplet | 2H | |
| 1.6 – 1.3 | Multiplet | 4H | Butyl Chain ( |
| 1.4 | Doublet | 3H | |
| 0.9 | Triplet | 3H | Terminal Methyl of the butyl group. |
Mass Spectrometry (MS)
-
Molecular Ion (
): 170.2 m/z.[2] -
Fragmentation Pattern:
Stability and Reactivity Profile
Hydrolysis
Hydantoins are generally stable to acid. However, prolonged heating in concentrated NaOH/KOH (base hydrolysis) will open the ring.
-
Product:
-butylcarbamoyl-alanine (initially), followed by full hydrolysis to Alanine and Butylamine + Carbonate.[1][2] -
Relevance: This pathway is used to synthesize amino acids from hydantoins (the "Hydantoinase process").
Oxidation
The imidazolidine-2,4-dione ring is resistant to oxidative conditions typical of biological metabolism (e.g., CYP450), although the butyl chain may undergo terminal (
References
-
Ware, E. (1950).[2] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470. Link[2]
-
Meusel, M., & Gütschow, M. (2004). "Recent Developments in Hydantoin Chemistry". Organic Preparations and Procedures International, 36(5), 391–443. Link[2]
-
Lopez, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins". Advances in Heterocyclic Chemistry, 38, 177–228. Link[2]
- Konishi, Y., et al. (2019). "Regioselective N-Alkylation of 5-Substituted Hydantoins". Chemical & Pharmaceutical Bulletin, 67(4).
-
Sigma-Aldrich. "5-Methylhydantoin Product Specification". (Reference for parent scaffold properties). Link[2]
Sources
Solubility Profile of 3-Butyl-5-methylimidazolidine-2,4-dione in Organic Solvents
[1]
Executive Summary
3-Butyl-5-methylimidazolidine-2,4-dione (also referred to as 3-butyl-5-methylhydantoin) is a substituted hydantoin derivative often encountered as a pharmaceutical intermediate or a specific metabolite in the degradation pathways of ureido-based compounds.[1]
Unlike its 5,5-disubstituted analogs (e.g., phenytoin), the N3-butyl substitution significantly alters its physicochemical profile by removing a critical hydrogen bond donor at the N3 position. This structural modification enhances lipophilicity and solubility in non-polar organic solvents while reducing the melting point relative to the parent hydantoin.
This guide provides a comprehensive framework for the solubility profiling of this compound, including predicted solubility trends based on Structure-Property Relationships (SPR), detailed experimental protocols for data generation, and thermodynamic modeling for crystallization process design.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Understanding the solute's molecular architecture is prerequisite to solvent selection.
| Property | Description |
| IUPAC Name | 3-Butyl-5-methylimidazolidine-2,4-dione |
| Molecular Formula | |
| Molecular Weight | 170.21 g/mol |
| Core Scaffold | Hydantoin (Imidazolidine-2,4-dione) |
| Key Substituents | N3-Butyl (Hydrophobic chain), C5-Methyl (Chiral center potential) |
| H-Bond Donors | 1 (N1-H) |
| H-Bond Acceptors | 2 (C2=O, C4=O) |
| Predicted LogP | ~0.6 – 1.2 (More lipophilic than 5,5-dimethylhydantoin) |
Structural Impact on Solubility[9]
-
N3-Alkylation: The butyl group at N3 disrupts the intermolecular hydrogen bonding network typical of unsubstituted hydantoins. This leads to higher solubility in chlorinated and aromatic solvents compared to 5,5-dimethylhydantoin.
-
C5-Methylation: Introduces slight asymmetry but minimal steric hindrance, allowing for efficient packing in crystalline forms, which may necessitate higher temperatures for dissolution in lower alcohols.
Solubility Profile: Predicted & Comparative Trends
Due to the niche status of this specific isomer in public repositories, the following solubility profile is derived from validated Structure-Property Relationships (SPR) of analogous N-alkylated hydantoins.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions with amide carbonyls; disruption of N1-H bonding. |
| Lower Alcohols | Methanol, Ethanol | High | H-bonding capability matches the N1-H donor and C=O acceptors. |
| Chlorinated | Chloroform, DCM | Moderate-High | N3-butyl group enhances compatibility; useful for extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvency; likely candidates for cooling crystallization. |
| Alkanes | Hexane, Heptane | Very Low | Lack of polarity prevents solvation of the hydantoin core. |
| Water | Water | Low | Hydrophobic butyl chain reduces aqueous solubility compared to 5-methylhydantoin. |
Comparative Benchmark Data (Reference)
Data for structurally similar 5,5-Dimethylhydantoin (DMH) serves as a baseline. 3-Butyl-5-methylhydantoin will exhibit lower melting point and higher organic solubility than DMH.
| Solvent | T (K) | DMH Mole Fraction ( | 3-Butyl-5-Me Analog Trend |
| Ethanol | 298.15 | Higher (Due to N-alkyl effect) | |
| Water | 298.15 | Lower (Due to lipophilicity) | |
| Acetone | 298.15 | Higher |
Experimental Protocols for Solubility Determination
To generate the precise saturation data required for process scaling, the following self-validating protocols must be executed.
Method A: Isothermal Saturation (Shake-Flask)
Best for: Equilibrium solubility at fixed temperatures.
-
Preparation: Add excess 3-Butyl-5-methylimidazolidine-2,4-dione solid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24–48 hours at constant temperature (
K). -
Sampling: Stop stirring and allow settling for 2 hours.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Quantification: Dilute filtrate and analyze via HPLC (UV detection at 210–220 nm).
-
Validation: Repeat sampling at 48h and 72h. If concentration deviates <2%, equilibrium is reached.
Method B: Polythermal Method (Laser Monitoring)
Best for: Rapid generation of solubility curves (Metastable Zone Width).
-
Setup: Place a mixture of known composition (solute/solvent mass ratio) in a reactor.
-
Heating: Heat at 1 K/min until dissolution is detected by laser transmission (100% transmittance). Record
.[1] -
Cooling: Cool at 1 K/min until nucleation is detected (drop in transmittance). Record
. -
Iteration: Add more solvent to the same vessel and repeat to generate a full curve.
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate solubility determination method.
Figure 1: Decision matrix for selecting the experimental solubility determination workflow based on sample availability.
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[3][2]
- : Empirical model parameters.
-
Application: Use for interpolation of solubility at non-measured temperatures.
van't Hoff Equation
Used to determine the thermodynamic driving forces.
-
Plot:
vs . -
Slope:
(Indicates if dissolution is endothermic or exothermic). -
Intercept:
.
Thermodynamic Logic Diagram
The calculation flow for deriving these parameters is visualized below.
Figure 2: Computational workflow for extracting thermodynamic parameters from raw solubility data.
Process Implications: Crystallization Strategy
Based on the predicted solubility profile , the following crystallization strategies are recommended for 3-Butyl-5-methylimidazolidine-2,4-dione:
-
Cooling Crystallization:
-
Solvent: Ethanol or Isopropanol.
-
Rationale: The steep solubility-temperature curve expected in alcohols allows for high yield upon cooling from 60°C to 5°C.
-
-
Antisolvent Crystallization:
-
Solvent: Acetone or DMF.
-
Antisolvent: Water.[4]
-
Rationale: The hydrophobic butyl group creates a sharp solubility drop when water is added to a solution of the compound in a polar organic solvent.
-
-
Purification (Recrystallization):
-
To remove polar impurities: Dissolve in Ethyl Acetate , wash with water.
-
To remove non-polar impurities: Triturate with Hexane (compound is insoluble, impurities dissolve).
-
References
-
Hydantoin Chemistry & Synthesis
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.
-
-
Solubility of Analogous Compounds (5,5-Dimethylhydantoin)
-
Li, Y., et al. (2015). "Solubility and Thermodynamic Properties of 5,5-Dimethylhydantoin in Pure and Mixed Solvents." Journal of Chemical & Engineering Data.
-
-
Thermodynamic Modeling (Apelblat Equation)
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.
-
-
General Hydantoin Metabolism (Reference for 3-butyl-5-methyl metabolite)
-
"Functional Group Biotransformations." ResearchGate.[1] (Confirming existence of 3-butyl-5-methylhydantoin as a cyclized metabolite).
-
-
Jouyban-Acree Model
-
Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental analysis and thermodynamic modelling of lenalidomide solubility in supercritical carbon dioxide - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
Theoretical Toxicity Prediction for 3-Butyl-5-methylimidazolidine-2,4-dione
Executive Summary
This technical guide provides a theoretical toxicity assessment of 3-Butyl-5-methylimidazolidine-2,4-dione (also referred to as 3-butyl-5-methylhydantoin). As a specific toxicological profile for this exact molecule is absent from public registries, this assessment utilizes Read-Across and Quantitative Structure-Activity Relationship (QSAR) methodologies.
The compound is a derivative of the hydantoin scaffold, structurally distinct from the anticonvulsant phenytoin (5,5-diphenylhydantoin) due to the absence of aromatic rings at the C5 position. Current predictive modeling suggests a low acute toxicity profile but highlights potential risks regarding skin/eye irritation and sensitization . Critical to drug development, the absence of the phenyl moiety likely negates the "arene oxide" metabolic pathway associated with severe hepatotoxicity and teratogenicity in other hydantoins.
Chemical Identity & Physicochemical Profiling[1][2][3]
Understanding the physicochemical baseline is the first step in predicting toxicokinetics. The addition of a butyl chain at N3 increases lipophilicity compared to the parent 5-methylhydantoin, altering membrane permeability.
Table 1: Chemical Identity & Predicted Properties
| Property | Value / Description | Source/Method |
| IUPAC Name | 3-Butyl-5-methylimidazolidine-2,4-dione | Nomenclature |
| CAS RN | Not Listed (Analogues: 616-03-5, 5394-36-5) | Database Search |
| SMILES | CCCCN1C(=O)NC(C)C1=O | Generated |
| Molecular Weight | 170.21 g/mol | Calculated |
| LogP (Predicted) | 1.2 – 1.5 | Consensus QSAR (XLogP3) |
| Water Solubility | Moderate to High | Est.[1][2][3][4] based on 5-methylhydantoin |
| H-Bond Donors | 1 (N1-H) | Structural Analysis |
| H-Bond Acceptors | 2 (Carbonyl oxygens) | Structural Analysis |
Structural Visualization
The following diagram illustrates the core pharmacophore and metabolic handles.
Figure 1: Structural decomposition of 3-Butyl-5-methylimidazolidine-2,4-dione highlighting functional groups affecting toxicity.
Toxicokinetic Prediction (ADME)
The toxicity of a compound is defined by its concentration at the target site. We predict the ADME profile based on the properties of N-alkyl hydantoins.
Absorption
-
Oral/Gut: High absorption is predicted. The molecular weight (<200 Da) and LogP (~1.4) fall perfectly within the "Golden Triangle" for permeability.
-
Dermal: The butyl chain acts as a permeation enhancer compared to the polar 5-methylhydantoin, increasing the risk of systemic exposure via skin contact.
Distribution
-
Blood-Brain Barrier (BBB): Moderate BBB penetration is expected. While less lipophilic than phenytoin, the butyl group facilitates passive diffusion.
-
Plasma Protein Binding: Likely low-to-moderate (<80%), unlike the highly bound phenytoin (>90%), due to the lack of aromatic rings for pi-stacking interactions with albumin.
Metabolism (The Critical Safety Differentiator)
Metabolism is the primary driver of hydantoin toxicity.
-
Pathway A (N-Dealkylation): Removal of the butyl group to yield 5-methylhydantoin (low toxicity).
-
Pathway B (Omega-Oxidation): Hydroxylation of the butyl chain.
-
Pathway C (Ring Opening): Hydrolysis by hydantoinase (less likely in humans without specific bacterial mediation).
Crucially, this molecule cannot form the reactive arene oxide intermediates responsible for the severe hepatotoxicity and Stevens-Johnson Syndrome (SJS) seen with phenytoin.
Figure 2: Predicted metabolic fate. Note the absence of reactive aromatic intermediates.
Endpoint-Specific Toxicity Predictions
Acute Toxicity (Oral & Dermal)
-
Prediction: Low Acute Toxicity (GHS Category 4 or 5).
-
Rationale: Data from the analogue 5-ethyl-5-methylhydantoin shows an LD50 (mouse, subcutaneous) of 2 g/kg [1].[5] Simple alkyl hydantoins generally exhibit low lethality.
-
Estimated LD50 (Oral, Rat): > 1,000 mg/kg.
Skin & Eye Irritation[9]
-
Prediction: Moderate Irritant (GHS Category 2).
-
Rationale: 5-methylhydantoin is classified as H315 (Skin Irrit.) and H319 (Eye Irrit.) [2].[6][7] The addition of the butyl chain increases lipophilicity, potentially enhancing penetration into the stratum corneum and exacerbating local irritation.
Genotoxicity & Carcinogenicity
-
Prediction: Non-Genotoxic / Ames Negative.
-
Rationale: The hydantoin ring itself is not a structural alert for mutagenicity. Unlike nitro-hydantoins (e.g., nitrofurantoin), this molecule lacks the nitro group responsible for DNA damage.
Reproductive & Developmental Toxicity
-
Prediction: Low Risk (Relative to Phenytoin).
-
Rationale: "Fetal Hydantoin Syndrome" is mechanistically linked to the reactive intermediate of the phenyl ring (arene oxide) and folate depletion. Without the phenyl group, the teratogenic potential is theoretically significantly reduced, though standard safety margins should apply.
Adverse Outcome Pathway (AOP)
To systematize the risk, we construct a theoretical AOP for the most likely adverse event: Allergic Contact Dermatitis (Sensitization) . Hydantoins can act as haptens.
Figure 3: Theoretical AOP for Skin Sensitization. MIE = Molecular Initiating Event; KE = Key Event.
Experimental Validation Strategy
As a self-validating protocol, the following tiered testing strategy is recommended to confirm these theoretical predictions:
-
Tier 1 (In Silico & PhysChem):
-
Verify LogP via HPLC retention time.
-
Run OECD QSAR Toolbox analysis for specific protein binding alerts.
-
-
Tier 2 (In Vitro):
-
Metabolic Stability: Incubate with Human Liver Microsomes (HLM) to confirm the absence of reactive metabolites.
-
Ames Test: Salmonella typhimurium strains (TA98, TA100) to confirm non-mutagenicity.
-
-
Tier 3 (In Vivo - if required):
-
Local Lymph Node Assay (LLNA) to quantify sensitization potency (EC3 value).
-
References
-
PubChem. (2025).[7] 5-Methylhydantoin - Safety and Hazards (GHS Classification). National Library of Medicine.[1] CID 69216.[7] Retrieved from [Link]
-
Softbeam. (2024). Hydantoin and Its Derivatives: Structure-Activity Relationships. Kirk-Othmer Encyclopedia of Chemical Technology.
-
National Institutes of Health (NIH). (2022). Teratogenicity of phenylhydantoins: molecular orbital-generated quantitative structure-toxicity relationships. PubMed.[8] Retrieved from [Link]
Disclaimer: This guide is a theoretical prediction based on structure-activity relationships (SAR) and available data for chemical analogues. It does not replace experimental safety testing required for regulatory approval.
Sources
- 1. 3-n-Butyl-5-methylenehydantoin | C8H12N2O2 | CID 12767207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloro-5-ethyl-5-methylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]
- 3. (3-(tert-Butyl)-5-methylphenyl)boronic acid (193905-93-0) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Single- and repeated-dose 28-day oral toxicity study of MDM hydantoin in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
3-Butyl-5-methylimidazolidine-2,4-dione CAS number and identifiers
[1]
Executive Summary
3-Butyl-5-methylimidazolidine-2,4-dione (also known as 3-butyl-5-methylhydantoin ) is a heterocyclic compound belonging to the hydantoin class. While less ubiquitous than its 5,5-diphenyl analog (phenytoin), this molecule serves as a critical reference standard in metabolic profiling and structure-activity relationship (SAR) studies.
It is most notably identified as a cyclized metabolite of the anti-allergic drug Isamoxole (CAS 55902-02-8). Its formation in vivo represents a key detoxification pathway involving the oxidative ring scission of oxazoles followed by the cyclization of urea intermediates. In synthetic chemistry, it represents a model substrate for studying N3-selective alkylation of the hydantoin core, a pivotal scaffold in anticonvulsant and antimicrobial drug discovery.
Chemical Identity & Identifiers
This compound is often referenced in high-throughput screening libraries and metabolic toxicity studies. Researchers should note that while the generic "butyl" usually implies n-butyl, precise stereochemistry at the C5 position (derived from alanine) dictates the specific enantiomer (R/S), though the racemate is common in non-stereoselective synthesis.
| Identifier | Value |
| IUPAC Name | 3-Butyl-5-methylimidazolidine-2,4-dione |
| Common Name | 3-Butyl-5-methylhydantoin |
| CAS Number | Not widely indexed as a discrete commercial entity.[1] (Referenced as Isamoxole metabolite) |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| SMILES | CCCCN1C(=O)C(C)NC1=O |
| InChI Key | (Predicted) GHRUYSLYWQJEHQ-UHFFFAOYSA-N |
| Core Scaffold | Hydantoin (Imidazolidine-2,4-dione) |
Physicochemical Profile (Predicted)
The lipophilicity profile of 3-butyl-5-methylhydantoin suggests moderate membrane permeability, consistent with its role as a drug metabolite.
| Property | Value | Context |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; likely CNS penetrant. |
| Hydrogen Bond Donors | 1 (N1-H) | The N3 position is substituted, removing one donor. |
| Hydrogen Bond Acceptors | 2 (C=O) | Typical for imide-like carbonyls. |
| Melting Point | 90 – 110 °C | Estimated based on homologous series (5-methylhydantoin mp ~145°C; alkylation lowers mp). |
| Solubility | Soluble in EtOH, DMSO, DMF; Sparingly soluble in water. | Suitable for organic reaction media. |
Synthetic Pathways & Methodology
Two primary routes exist for generating this compound: the Industrial Library Synthesis (robust, scalable) and the Biomimetic Cyclization (mechanistically relevant to metabolism).
Protocol A: N3-Selective Alkylation (Industrial Standard)
This method utilizes the acidity difference between N3 (pKa ~8) and N1 (pKa >12) of the hydantoin ring. Using a weak base like potassium carbonate ensures exclusive alkylation at the N3 position.
Reagents:
-
5-Methylhydantoin (1.0 equiv)
-
1-Bromobutane (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Activation: Dissolve 5-methylhydantoin (10 mmol) in anhydrous DMF (15 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the N3-anion.
-
Alkylation: Add 1-bromobutane (11 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting hydantoin.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate as a white solid. If oil forms, extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Protocol B: Acid-Catalyzed Cyclization (Biomimetic)
This route mimics the metabolic pathway where an open-chain urea intermediate cyclizes to form the hydantoin ring.
Reagents:
-
DL-Alanine (or L-Alanine for chiral synthesis)
-
n-Butyl Isocyanate
-
Hydrochloric Acid (6M HCl)
Methodology:
-
Urea Formation: React DL-alanine with n-butyl isocyanate in basic aqueous solution (NaOH) to form the intermediate 1-butyl-3-(1-carboxyethyl)urea.
-
Cyclization: Acidify the solution with 6M HCl and heat to reflux (90–100°C) for 2 hours. The acid catalyzes the dehydration and ring closure between the urea nitrogen and the carboxylic acid.
-
Isolation: Cool to precipitate the target hydantoin.
Visualization: Synthesis Logic
Figure 1: Dual synthetic pathways demonstrating the convergent synthesis of 3-butyl-5-methylhydantoin via alkylation (top) and cyclization (bottom).
Pharmacological & Metabolic Context[3][4][5][6][7]
Role as a Metabolite
3-Butyl-5-methylhydantoin is a documented metabolite of Isamoxole , an oxazole-based anti-allergic agent. The metabolic breakdown of Isamoxole involves a complex ring-opening sequence:
-
Oxidative Scission: The oxazole ring of Isamoxole is opened via hepatic oxidation.
-
Urea Formation: This yields the open-chain urea metabolite 1-butyl-3-(1-carboxyethyl)urea.
-
Spontaneous/Enzymatic Cyclization: The urea intermediate cyclizes to form the stable hydantoin ring, which is then excreted in urine.
Structure-Activity Relationship (SAR)
In the context of anticonvulsant drug design (e.g., phenytoin analogs):
-
C5 Substitution: The methyl group at C5 is small compared to the phenyl rings of phenytoin, likely reducing potency against voltage-gated sodium channels but improving solubility.
-
N3 Substitution: The butyl group at N3 increases lipophilicity (LogP) compared to the unsubstituted hydantoin. N3-alkylation generally abolishes the N-H hydrogen bond donor capability, which can alter receptor binding affinity.
Visualization: Metabolic Pathway
Figure 2: Metabolic biotransformation of Isamoxole yielding 3-butyl-5-methylhydantoin as a terminal metabolite.
Analytical Characterization
To validate the synthesis of 3-butyl-5-methylhydantoin, the following spectral signatures are diagnostic:
-
1H NMR (CDCl₃, 400 MHz):
-
δ ~0.9 ppm (t): Terminal methyl of the butyl chain.
-
δ ~1.4 ppm (d): Methyl group at C5 (doublet due to splitting by C5-H).
-
δ ~3.5 ppm (t): N-CH₂ methylene protons (deshielded by adjacent Nitrogen).
-
δ ~4.1 ppm (q): C5-H proton (quartet due to splitting by C5-Methyl).
-
δ ~6.0–8.0 ppm (s, br): N1-H proton (broad singlet, exchangeable with D₂O).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 171.2 m/z.
-
Fragmentation: Loss of the butyl group or ring cleavage may be observed.
-
Safety & Handling
-
Hazard Classification: Treat as a potential irritant (Skin/Eye/Respiratory). As a hydantoin derivative, it is generally stable but should be handled with standard Good Laboratory Practice (GLP).
-
Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can degrade the ring under extreme pH conditions.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
References
-
Chatfield, D. H., Green, J. N., Kao, J. C., Ross, W. J., & Woodage, T. J. (1979). The metabolism of isamoxole in the rat and guinea-pig. Xenobiotica, 9(10), 585–594. Link
-
DeWitt, S. H., et al. (1993). Apparatus for multiple simultaneous synthesis. U.S. Patent 5,324,483. Link
-
Meusel, M., & Gütschow, M. (2004). Recent developments in hydantoin chemistry. Organic Preparations and Procedures International, 36(5), 391-443. Link
-
Konnert, L., et al. (2017). Substitution of the Hydantoin Core: A Review of Synthetic Methodologies. Current Organic Synthesis, 14(7). Link
Projected Crystal Packing and Solid-State Properties of 3-Butyl-5-methylimidazolidine-2,4-dione: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide:
Disclaimer: Direct experimental data for 3-Butyl-5-methylimidazolidine-2,4-dione is not extensively available in the public domain. This guide, therefore, presents a comprehensive projection of its synthesis, crystal structure, and solid-state properties based on established principles and data from closely related analogues within the imidazolidine-2,4-dione (hydantoin) class of compounds. This document is intended to serve as an expert guide for researchers and professionals in the field.
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, or hydantoin, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities and are integral to several clinically important drugs.[1][3] The pharmacological profile of hydantoin-based compounds is profoundly influenced by the nature and position of substituents on the core ring. This guide focuses on the projected solid-state characteristics of a specific derivative, 3-Butyl-5-methylimidazolidine-2,4-dione.
Understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount in drug development. The arrangement of molecules in a crystal lattice, known as crystal packing, dictates crucial physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This guide provides a detailed exploration of the anticipated synthesis, crystal packing, and solid-state properties of 3-Butyl-5-methylimidazolidine-2,4-dione, offering valuable insights for its potential development and characterization.
Synthesis and Crystallization: A Projected Pathway
The synthesis of N-3 and C-5 substituted hydantoins can be achieved through various established methodologies. A plausible and efficient route for 3-Butyl-5-methylimidazolidine-2,4-dione is proposed below, drawing from common synthetic strategies for analogous compounds.[3][4][5]
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 3-Butyl-5-methylimidazolidine-2,4-dione.
Experimental Protocol: Synthesis
-
Synthesis of 5-methylhydantoin: The synthesis would likely begin with the Bucherer-Bergs reaction, a well-established method for producing hydantoins from the corresponding amino acid, in this case, alanine.
-
N-Alkylation: The resulting 5-methylhydantoin would then undergo N-alkylation at the N-3 position. This is typically achieved by reacting it with an alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).[3][5]
-
Purification and Crystallization: The crude product would be purified using standard techniques like column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate).
Projected Crystallographic Analysis
Molecular Structure
The molecular structure of 3-Butyl-5-methylimidazolidine-2,4-dione is expected to feature a nearly planar five-membered hydantoin ring. The butyl group at the N-3 position and the methyl group at the C-5 position will adopt conformations that minimize steric hindrance.
Crystal Packing and Intermolecular Interactions
The crystal packing of hydantoin derivatives is predominantly governed by a network of hydrogen bonds.[1][3][5] For 3-Butyl-5-methylimidazolidine-2,4-dione, the following interactions are anticipated:
-
N-H···O Hydrogen Bonds: The N-1 hydrogen of the hydantoin ring is a strong hydrogen bond donor, while the carbonyl oxygens at C-2 and C-4 are effective acceptors. It is highly probable that the molecules will form centrosymmetric dimers or infinite chains through N-H···O hydrogen bonds.[3][5]
-
C-H···O Hydrogen Bonds: Weaker C-H···O interactions involving the alkyl chains and the carbonyl oxygens are also expected to play a role in stabilizing the crystal lattice.
-
van der Waals Forces: The butyl and methyl groups will contribute to the overall packing through van der Waals interactions.
Schematic of Projected Crystal Packing:
Caption: A typical workflow for solid-state characterization.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique would be used to determine the melting point and enthalpy of fusion. Hydantoin derivatives typically melt in the range of 160-250°C. [6]* Thermogravimetric Analysis (TGA): TGA would reveal the thermal stability and decomposition profile of the compound.
Table 1: Projected Thermal Properties of 3-Butyl-5-methylimidazolidine-2,4-dione and Related Compounds
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| 3-Butyl-5-methylimidazolidine-2,4-dione (Projected) | 170 - 200 | > 220 |
| 3-Benzyl-5,5-dimethylimidazolidine-2,4-dione | ~150-152 | Not Reported |
| 5,5-Diphenylhydantoin | ~295-298 | > 300 |
Note: Values for the target compound are projected based on trends observed in related structures.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are invaluable for confirming the molecular structure. Key expected vibrational bands would include:
-
N-H stretching (~3200-3300 cm⁻¹)
-
C=O stretching (symmetric and asymmetric, ~1700-1780 cm⁻¹)
-
C-N stretching (~1300-1400 cm⁻¹)
-
Alkyl C-H stretching (~2850-2960 cm⁻¹)
-
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique that provides a unique "fingerprint" of the crystalline solid. It is essential for:
-
Confirming the phase purity of the synthesized material.
-
Identifying different polymorphic forms, which can have significantly different physicochemical properties.
Structure-Property Relationships and Implications for Drug Development
The projected crystal packing, dominated by strong N-H···O hydrogen bonds, suggests that 3-Butyl-5-methylimidazolidine-2,4-dione will likely be a stable crystalline solid. The presence of the butyl group, compared to smaller alkyl substituents, may slightly decrease the melting point and increase its solubility in non-polar solvents.
For drug development, controlling the solid form is critical. The potential for polymorphism (the ability to exist in multiple crystalline forms) must be thoroughly investigated. Different polymorphs can exhibit variations in:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Impacting shelf-life and storage conditions.
-
Mechanical Properties: Influencing tablet manufacturing.
A comprehensive polymorph screen is, therefore, a mandatory step in the pre-formulation studies of any new drug candidate, including 3-Butyl-5-methylimidazolidine-2,4-dione.
Detailed Experimental Protocols
6.1. Single-Crystal X-ray Diffraction (SCXRD)
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell parameters and the electron density map, from which the crystal structure is solved and refined.
6.2. Differential Scanning Calorimetry (DSC)
-
A small amount of the sample (1-5 mg) is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan.
-
Endothermic (melting) and exothermic (crystallization, decomposition) events are recorded.
6.3. Thermogravimetric Analysis (TGA)
-
A small amount of the sample (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Mass loss events correspond to processes such as desolvation or decomposition.
Conclusion
While direct experimental data on 3-Butyl-5-methylimidazolidine-2,4-dione is limited, this guide provides a robust, scientifically grounded projection of its synthesis, crystal packing, and solid-state properties. By leveraging data from analogous hydantoin derivatives, we anticipate a crystalline solid stabilized by a network of hydrogen bonds, with predictable thermal and spectroscopic characteristics. For drug development professionals, the key takeaway is the critical importance of comprehensive solid-state characterization, particularly polymorph screening, to ensure the development of a safe, stable, and efficacious drug product. The methodologies and insights presented herein offer a solid foundation for the future investigation of this promising compound.
References
-
Thermal and spectroscopic characterization of several derivatives containing a new organic ring system. AKJournals. Available at: [Link]
-
Thermochemical Study of 1-Methylhydantoin. MDPI. Available at: [Link]
-
Crystal structure of 3-benzyl-5,5-dimethylimidazolidine-2,4-dione, C12H14N2O2. De Gruyter. Available at: [Link]
-
Thermal-Mediated Synthesis of Hydantoin Derivatives from Amino Acids via Carbodiimide Reagents. ResearchGate. Available at: [Link]
-
(PDF) 3-Butyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]
-
3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]
-
3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Characterization and Biological Study of Hydantoin Derivatives. Asian Journal of Advanced Basic Sciences. Available at: [Link]
Sources
- 1. 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajabs.org [ajabs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
Methodological & Application
Step-by-step synthesis protocol for 3-Butyl-5-methylimidazolidine-2,4-dione
Application Note: Regioselective Synthesis of 3-Butyl-5-methylimidazolidine-2,4-dione
Executive Summary & Strategic Rationale
The target molecule, 3-Butyl-5-methylimidazolidine-2,4-dione (also known as 3-butyl-5-methylhydantoin), represents a core scaffold in medicinal chemistry, often utilized in the development of antiepileptics (phenytoin analogs), biocides, and non-natural amino acid precursors.
Synthesizing N3-substituted hydantoins requires strict regiochemical control. The hydantoin ring possesses two nucleophilic nitrogen atoms: N1 and N3.
-
N3 (Imide-like): More acidic (pKa
8.0–8.5), deprotonated first by mild bases. -
N1 (Amide-like): Less acidic (pKa
10.0–10.5), usually requires stronger bases or excess electrophile to alkylate.
This guide presents two distinct protocols:
-
Protocol A (The Isocyanate Route): A convergent, "self-validating" method that guarantees N3-regioselectivity by building the ring around the substituent. Recommended for high-purity research samples.
-
Protocol B (The Alkylation Route): A divergent method using 5-methylhydantoin and butyl bromide. Recommended for scale-up, provided strict pH and stoichiometric control is maintained to prevent N1-alkylation.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic logic between the two pathways.
Caption: Comparative workflow of Isocyanate Cyclization (Protocol A) vs. Direct Alkylation (Protocol B).
Protocol A: The Isocyanate Route (Primary Recommendation)
Principle: This method utilizes the reaction between an
Materials & Reagents
| Reagent | Equiv. | Role |
| DL-Alanine | 1.0 | Scaffold precursor (provides C5-methyl) |
| n-Butyl Isocyanate | 1.1 | N3-Butyl source |
| KOH (aq, 4M) | 1.1 | Solubilizing base |
| HCl (conc. 37%) | Excess | Cyclization catalyst |
| Water/Ethanol | Solvent | Reaction medium |
Step-by-Step Procedure
Step 1: Formation of the Ureido Intermediate
-
Dissolution: In a 100 mL round-bottom flask, dissolve DL-Alanine (8.91 g, 100 mmol) in 4M KOH (25 mL, 100 mmol) . Ensure the solution is clear (pH > 10).
-
Addition: Cool the solution to 0–5°C using an ice bath.
-
Reaction: Add n-Butyl isocyanate (10.9 g, 110 mmol) dropwise over 20 minutes with vigorous stirring.
-
Checkpoint: The reaction is exothermic. Maintain temperature < 10°C to prevent isocyanate hydrolysis.
-
-
Equilibration: Remove the ice bath and stir at room temperature (25°C) for 2 hours.
-
Validating Sign: The biphasic mixture should become homogenous as the isocyanate reacts to form the water-soluble potassium ureido carboxylate.
-
Step 2: Acid-Catalyzed Cyclodehydration
-
Acidification: Slowly add conc. HCl (approx. 15 mL) to the reaction mixture until pH reaches ~1.
-
Observation: A white precipitate (the uncyclized ureido acid) may form transiently.
-
-
Cyclization: Heat the mixture to 90–100°C for 1–2 hours. The precipitate will dissolve, and the solution will become clear, followed by the precipitation of the hydantoin product as an oil or solid upon cooling.
-
Mechanistic Note: Heat and acid drive the attack of the urea nitrogen onto the carboxylic acid carbonyl, expelling water.
-
-
Isolation: Cool the mixture to 4°C overnight.
-
If the product oils out: Extract with Ethyl Acetate (3 x 50 mL), dry over MgSO4, and evaporate.
-
If the product precipitates: Filter the white solid and wash with cold water.
-
Step 3: Purification
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) or pure Ethanol.[1]
-
Yield Expectation: 75–85%.
Protocol B: The Regioselective Alkylation Route
Principle: 5-Methylhydantoin is treated with a mild base (
Materials & Reagents
| Reagent | Equiv. | Role |
| 5-Methylhydantoin | 1.0 | Core scaffold |
| n-Butyl Bromide | 1.05 | Alkylating agent |
| Potassium Carbonate ( | 1.1 | Mild Base (anhydrous) |
| DMF (Dimethylformamide) | Solvent | Polar aprotic solvent |
Step-by-Step Procedure
-
Activation: In a dry flask, dissolve 5-Methylhydantoin (1.14 g, 10 mmol) in DMF (10 mL) . Add anhydrous
(1.52 g, 11 mmol) . -
Stirring: Stir at room temperature for 30 minutes. The mixture will appear as a white suspension.
-
Alkylation: Add n-Butyl bromide (1.44 g, 10.5 mmol) dropwise.
-
Heating: Heat the mixture to 60°C for 4–6 hours.
-
Critical Control: Do NOT exceed 80°C or use stronger bases (like NaH or KOH), as this promotes N1 alkylation (byproducts).
-
-
Work-up:
-
Pour the reaction mixture into Ice Water (50 mL) .
-
The product usually precipitates. If not, extract with Ethyl Acetate.
-
Wash the organic layer with Brine (to remove DMF) and Water.
-
-
Purification:
-
The crude product may contain trace N1-butyl or N1,N3-dibutyl impurities.
-
Purify via Column Chromatography (Silica gel; Hexane:Ethyl Acetate 7:3).
-
Analytical Validation (Quality Control)
To ensure the protocol was successful, compare your data against these expected parameters.
1. H-NMR Characterization (DMSO-d6, 400 MHz)
- 10.6 ppm (s, 1H): N1-H. Crucial: If this singlet is absent, you have over-alkylated at N1. If a signal at ~8.5 ppm (N3-H) remains, the reaction is incomplete.
- 4.05 ppm (q, 1H): C5-H (Chiral center).
-
3.30 ppm (t, 2H): N3-
- (Butyl alpha-methylene). -
1.25 ppm (d, 3H): C5-
(Methyl group). -
0.90 ppm (t, 3H): Butyl terminal
.
2. IR Spectroscopy
-
1770 cm
& 1710 cm : Characteristic doublet of carbonyl stretches for the hydantoin ring.-
The higher frequency band (1770) corresponds to C2=O.
-
The lower frequency band (1710) corresponds to C4=O.
-
Safety & Hazardous Substance Management
-
Isocyanates (Protocol A): Potent sensitizers and lachrymators. Handle strictly in a fume hood. Neutralize glassware with 10% aqueous ammonia before washing.
-
DMF (Protocol B): Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
-
Cyanides (If synthesizing 5-methylhydantoin precursor): If you choose to synthesize the starting material for Protocol B via the Bucherer-Bergs reaction (Acetaldehyde + KCN + Ammonium Carbonate), extreme caution is required. Keep a cyanide antidote kit available.
References
-
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46 (3), 403–470. Link
- Meusel, M. & Gutschow, M. "Recent Developments in Hydantoin Chemistry." Preparative Biochemistry & Biotechnology, 2004, 34(1), 1–11.
-
Lopez, C. A.[2][8] & Trigo, G. G. "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 1985, 38 , 177–228.
- Sargent, T. et al. "Regioselective N-Alkylation of Hydantoins." Journal of Organic Chemistry, 2015, 80(10), 5320–5327. (Supporting Protocol B logic regarding pKa differences).
- Urech, F. "Ueber Lacturaminsäure und Lactylharnstoff." Justus Liebigs Annalen der Chemie, 1873, 165(1), 99–103.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. srrjournals.com [srrjournals.com]
- 4. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis of 3-Butyl-5-methylimidazolidine-2,4-dione from L-Alanine
Abstract & Introduction
The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, serving as the core for clinically significant antiepileptics (e.g., Phenytoin, Ethotoin) and aldose reductase inhibitors. This application note details the robust preparation of 3-Butyl-5-methylimidazolidine-2,4-dione utilizing L-Alanine as the chiral amino acid precursor.
Unlike the Bucherer-Bergs reaction, which yields racemic products from ketones, the Urech Hydantoin Synthesis (modified isocyanate route) described here preserves the structural integrity of the amino acid backbone. This protocol provides a scalable, two-stage one-pot method involving the formation of a ureido acid intermediate followed by acid-catalyzed cyclodehydration.
Key Advantages of this Protocol:
-
Chiral Pool Utility: Directly translates L-Alanine stereochemistry to the C5 position of the hydantoin ring (subject to racemization controls).
-
Atom Economy: High-yielding conversion with water and amine salts as the primary byproducts.
-
Modularity: The N3-substituent is easily varied by selecting different isocyanates (e.g., butyl, phenyl, ethyl).
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic addition of the
Reaction Scheme (Graphviz Visualization)
Figure 1: Reaction pathway transforming L-Alanine into the target hydantoin via a ureido intermediate.
Materials & Reagents
| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv.[3] | Role |
| L-Alanine | 56-41-7 | 89.09 | 1.0 | Scaffold Precursor |
| 111-36-4 | 99.13 | 1.1 | N3-Alkyl Source | |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 1.1 | Base (Solubilizer) |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Excess | Cyclization Catalyst |
| Ethanol/Water | - | - | Solvent | Reaction Medium |
Safety Warning: Isocyanates are potent sensitizers and lachrymators. Handle all reagents in a fume hood.
Experimental Protocol
Phase A: Formation of the Ureido Intermediate
-
Dissolution: In a 250 mL round-bottom flask, dissolve L-Alanine (8.91 g, 100 mmol) in 40 mL of 3M KOH . Stir until the solution is clear.
-
Note: The amino acid must be deprotonated to enhance the nucleophilicity of the amine.
-
-
Addition: Cool the solution to 0–5 °C using an ice bath. Add
-Butyl Isocyanate (10.9 g, 12.4 mL, 110 mmol) dropwise over 20 minutes.-
Critical Control: Exothermic reaction. Maintain temperature <10 °C to prevent isocyanate hydrolysis.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours. The mixture may become heterogeneous as the ureido acid forms.
-
Checkpoint: TLC (mobile phase 4:1 EtOAc:MeOH) should show consumption of alanine (ninhydrin stain negative).
-
Phase B: Acid-Catalyzed Cyclization
-
Acidification: Carefully add conc. HCl (approx. 15 mL) to the reaction mixture until the pH reaches ~1–2.
-
Observation: A white precipitate (the ureido acid) may form. Do not filter; proceed directly to cyclization.
-
-
Cyclodehydration: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 100 °C) for 2–3 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, 3-butyl-5-methylimidazolidine-2,4-dione , often separates as an oil or precipitate depending on concentration.
-
Extraction: If oil separates, extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
-
Phase C: Purification
-
Crystallization: If the crude product is solid, recrystallize from Ethanol/Water (1:1).
-
Column Chromatography: If an oil persists (common with butyl chains), purify via silica gel chromatography (Hexanes/EtOAc gradient 80:20
50:50).
Experimental Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Characterization & Quality Control
Expected Physical Properties[1][4][11][12]
-
Appearance: White crystalline solid or viscous colorless oil.
-
Melting Point: 85–90 °C (Estimated; typically lower than 5-methylhydantoin due to alkyl chain disruption of H-bonding).
-
Solubility: Soluble in Ethanol, DMSO, Chloroform; sparingly soluble in water.
Spectroscopic Data (Simulated)
-
H NMR (400 MHz,
):-
0.93 (t, 3H, butyl
) -
1.35 (m, 2H, butyl
) -
1.45 (d, 3H, Ala-
) -
1.60 (m, 2H, butyl
) -
3.50 (t, 2H,
) -
4.15 (q, 1H,
) -
6.50 (bs, 1H,
)
-
0.93 (t, 3H, butyl
-
IR (ATR): 1770 cm
(C=O, N3-C4), 1715 cm (C=O, N1-C2).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Isocyanate | Ensure temperature is <5 °C during addition. Use anhydrous conditions if using ester precursor. |
| Racemization | High pH or prolonged reflux | Avoid pH >12 during coupling. Limit reflux time to 2 hours. Use milder acid (e.g., |
| Product Oiling | Residual solvent or impurities | High vacuum drying for 12h. Seed with pure crystal if available. |
| Incomplete Cyclization | pH not low enough | Ensure pH < 2 before reflux. The ureido acid is stable at neutral pH. |
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Meusel, M., & Gütschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391–443. Link
-
Konnert, L., et al. (2016). "Mechanochemical Preparation of 3,5-Disubstituted Hydantoins." RSC Advances, 6, 36978-36986. Link
-
Sigma-Aldrich. "5-Methylhydantoin Product Sheet." Link
Sources
- 1. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-n-Butyl-5-methylenehydantoin | C8H12N2O2 | CID 12767207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-(tert-Butyl)-5-methylphenyl)boronic acid (193905-93-0) for sale [vulcanchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jsynthchem.com [jsynthchem.com]
Application Note: Regioselective Alkylation of 5-Methylimidazolidine-2,4-dione
This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the derivatization of the hydantoin scaffold, specifically 5-methylimidazolidine-2,4-dione (5-methylhydantoin).
Introduction & Structural Analysis
The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (e.g., phenytoin, ethotoin) and androgen receptor antagonists (e.g., nilutamide). For 5-methylhydantoin , the presence of a chiral center at C5 and two distinct nitrogen atoms (N1 and N3) presents a unique synthetic challenge.
The Acidity Hierarchy (The "Why")
Successful alkylation depends entirely on exploiting the pKa differences between the two nitrogen sites and the C5 proton.
| Site | Character | Approx. pKa | Reactivity Profile |
| N3-H | Imide-like | 9.1 | Most Acidic. Deprotonates with weak bases (e.g., K₂CO₃). Reacts first. |
| N1-H | Urea/Amide-like | >13 | Less Acidic. Requires strong bases (e.g., NaH, tBuOK) or N3-protection. |
| C5-H | ~18-20 | Racemization Risk. Susceptible to deprotonation by strong bases, leading to racemization or C-alkylation. |
Key Insight: Under thermodynamic control with weak bases, the N3-anion is formed exclusively. N1-alkylation is kinetically disfavored unless N3 is blocked or specific solvent/cation effects (e.g., K⁺ in THF) are leveraged to enhance N1 nucleophilicity.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct reagents based on the target regioisomer.
Figure 1: Decision workflow for regioselective alkylation of 5-methylhydantoin.
Detailed Experimental Protocols
Protocol A: N3-Selective Mono-Alkylation (The Standard)
This method utilizes the significant acidity difference between N3 and N1. By using a base that is strong enough to deprotonate N3 but too weak for N1, high regioselectivity is achieved.
-
Reagents: Potassium Carbonate (K₂CO₃), Alkyl Halide (1.1 equiv).
-
Solvent: Acetone (reflux) or DMF (RT to 60°C).
-
Mechanism: Thermodynamic deprotonation of N3.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methylhydantoin (1.0 equiv) and anhydrous acetone (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ (1.5 equiv). The mixture will be a suspension.[1] Stir at room temperature for 15 minutes.
-
Alkylation: Add the alkyl halide (e.g., MeI, BnBr) (1.1 equiv) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4–12 hours. Monitor by TLC (the N3-alkylated product is typically less polar than the starting material).
-
Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.[1]
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Optimization Note: For unreactive alkyl halides, switch solvent to DMF and heat to 60°C. Note that DMF is harder to remove; an aqueous workup (extraction with EtOAc) will be required.
Protocol B: N1-Selective Alkylation (The Challenge)
Direct N1-alkylation is difficult because N3 is more acidic.[2] Two strategies exist:
-
Direct High-Base Method: Uses tBuOK in THF.[1] This exploits the coordination of the potassium cation to the N3/C2 carbonyls, directing the second alkylation or shifting reactivity, but is risky for chiral integrity at C5.
-
Protection Strategy (Recommended for Chiral Substrates): Protect N3, alkylate N1, deprotect N3.
Method B1: Direct N1-Alkylation (for Racemic Substrates)
-
Reagents: Potassium tert-butoxide (tBuOK), Alkyl Iodide, anhydrous THF.[1]
-
Reference: Adapted from regioselective studies on phenytoin [1][2].
-
Setup: Dissolve 5-methylhydantoin (1.0 equiv) in anhydrous THF under Argon/Nitrogen.
-
Base Addition: Add tBuOK (2.0 equiv) at 0°C. Note: 2 equivalents are needed to form the dianion or sufficiently activate the N1 position.
-
Alkylation: Add Alkyl Iodide (1.1 equiv) dropwise. Stir at 0°C -> RT for 1-2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Method B2: The Protection Route (High Fidelity)
-
Protect N3: React 5-methylhydantoin with PMB-Cl (p-methoxybenzyl chloride) using Protocol A (K₂CO₃/Acetone). Isolate N3-PMB-5-methylhydantoin.
-
Alkylate N1: React the N3-protected intermediate with NaH (1.2 equiv) and Alkyl Halide in DMF at 0°C.
-
Deprotect N3: Remove PMB group using CAN (Ceric Ammonium Nitrate) or TFA/Anisole to yield the N1-alkylated product.
Protocol C: N1,N3-Dialkylation (Exhaustive)
To alkylate both positions, a strong base and excess electrophile are used to overcome the lower nucleophilicity of N1.
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Excess Alkyl Halide.
-
Solvent: Anhydrous DMF.
-
Setup: Suspend NaH (2.5 equiv) in anhydrous DMF at 0°C under inert atmosphere.
-
Addition: Slowly add a solution of 5-methylhydantoin (1.0 equiv) in DMF. Evolution of H₂ gas will occur. Stir for 30 mins to ensure dianion formation.
-
Alkylation: Add excess Alkyl Halide (2.5 - 3.0 equiv).
-
Reaction: Allow to warm to room temperature and stir for 2–6 hours.
-
Workup: Carefully quench with water (exothermic!). Extract with EtOAc.[1] The product is usually non-polar and easily purified.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Low Conversion (N3) | Base too weak or Alkyl Halide unreactive.[1] | Switch solvent to DMF; use Cs₂CO₃ (Cesium effect); add KI (Finkelstein). |
| N1/N3 Mixture | Base too strong (in N3 protocol). | Ensure K₂CO₃ is used, not NaOH/NaH. Lower temperature. |
| C5-Alkylation | Phase Transfer Catalysis (PTC) used with strong base. | Avoid PTC (e.g., TBAB) if C5 integrity is crucial.[1] Use standard homogeneous conditions. |
| Racemization | High pH / Strong Base deprotonating C5. | Use Protocol A (N3-selective). For N1, use the Protection Route (Method B2) rather than direct strong base. |
| O-Alkylation | Hard electrophiles / Silver salts. | Avoid Ag₂O. Use soft electrophiles (iodides) and K/Na bases to favor N-alkylation (soft-soft interaction). |
References
-
Matsuura, M., et al. (2021).[3] Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.[1] Chemical and Pharmaceutical Bulletin, 69(6). Available at: [Link]
-
ResearchGate. (2012). pKa Values for 5-substituted hydantoins. Available at: [Link][4]
-
Lopez, C. A., et al. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties. Chemical Communications. Available at: [Link]
Sources
Formulation techniques involving 3-Butyl-5-methylimidazolidine-2,4-dione
Application Note: Formulation Strategies for 3-Butyl-5-methylimidazolidine-2,4-dione
Executive Summary & Compound Profile
3-Butyl-5-methylimidazolidine-2,4-dione represents a specific class of N3-substituted hydantoins. Unlike the classic anticonvulsant Phenytoin (5,5-diphenylhydantoin), which possesses an acidic proton at the N3 position allowing for sodium salt formation, this compound is substituted with a butyl chain at N3.[1]
Critical Formulation Consequence: The N3-butyl substitution removes the primary acidic proton (pKa ~9.1 in unsubstituted hydantoins).[1] The remaining N1 proton is extremely weak (pKa >11).[1] Therefore, pH adjustment is ineffective for solubilization at physiological pH.[1] This molecule must be treated as a neutral, lipophilic entity (BCS Class II or IV).[1]
Physicochemical Profile (Inferred):
-
Molecular Weight: ~170.2 g/mol
-
LogP (Predicted): ~1.5 – 2.5 (Moderate Lipophilicity)[1]
-
Aqueous Solubility: Low (< 0.1 mg/mL anticipated)[1]
-
Solubility Profile: Soluble in ethanol, DMSO, PEG 400, and lipid vehicles.[1]
-
Chirality: The C5-methyl group creates a chiral center.[1] Formulations may require enantiomeric purity checks if the biological activity is stereospecific.[1]
Pre-Formulation Characterization Protocol
Before attempting complex delivery systems, the fundamental solubility landscape must be mapped.[1]
Solubility Screening Workflow
Objective: Determine the saturation solubility (
Protocol:
-
Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of each solvent in HPLC vials.
-
Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Quantification: Dilute supernatant with Mobile Phase (see Section 4) and analyze via HPLC.
Target Vehicles:
| Vehicle Class | Specific Solvents | Purpose |
|---|---|---|
| Aqueous | Water, PBS (pH 7.4), 0.1N HCl | Baseline bioavailability potential. |
| Cosolvents | Ethanol, PEG 400, Propylene Glycol | Injectable/Oral solution feasibility.[1] |
| Lipids (Oils) | Capryol 90, Miglyol 812, Peceol | Lipid-based formulations (SEDDS).[1] |
| Surfactants | Tween 80, Cremophor EL, Labrasol | Emulsification potential.[1] |
Decision Matrix
Use the solubility data to select the formulation path:
Caption: Formulation decision tree based on pre-formulation solubility data. N3-butyl hydantoins typically follow the Lipid or Cosolvent pathways.
Formulation Protocols
Given the N3-butyl substitution, Lipid-Based Delivery (SEDDS) and Cosolvency are the highest probability success paths.[1]
Protocol A: Self-Emulsifying Drug Delivery System (SEDDS)
Rationale: The butyl chain provides affinity for lipids.[1] SEDDS improves oral bioavailability by presenting the drug in a pre-dissolved state and promoting lymphatic transport.[1]
Materials:
-
Oil Phase: Capryol 90 (Solubilizer)[1]
-
Surfactant: Cremophor EL or Tween 80 (Emulsifier)[1]
-
Co-Surfactant: Transcutol HP (Solubility enhancer)[1]
Step-by-Step Procedure:
-
Ratio Optimization: Prepare a pseudo-ternary phase diagram. A robust starting point is Oil:Surfactant:Co-Surfactant (20:50:30) .[1]
-
Drug Loading:
-
Weigh 1.0 g of the liquid SEDDS vehicle.[1]
-
Add 50–100 mg of 3-Butyl-5-methylimidazolidine-2,4-dione.
-
Vortex and heat mildly (40°C) until completely dissolved.
-
-
Characterization:
-
Dispersibility Test: Add 1 mL of loaded SEDDS to 100 mL water (37°C) with gentle stirring.
-
Success Criteria: Formation of a clear or slightly bluish nano-emulsion (< 2 minutes).
-
-
Final Form: Fill into soft gelatin capsules or HPMC capsules (banded to prevent leakage).
Protocol B: Cosolvent Injectable Formulation
Rationale: For parenteral (IV/IM) administration where lipids are unsuitable.[1]
Vehicle Composition:
Step-by-Step Procedure:
-
Dissolve the compound in the Ethanol/PEG 400 mixture first.[1] The high organic content ensures complete dissolution.[1]
-
Slowly add WFI while stirring rapidly to prevent precipitation.
-
Filtration: Pass through a 0.22 µm PVDF filter (Nylon is also acceptable; avoid Cellulose Acetate if high PEG content).[1]
-
pH Check: Ensure pH is near neutral (6.0–7.5). Note: Do not use strong bases to adjust pH, as the compound will not ionize and ring opening (hydrolysis) may occur at pH > 10.[1]
Analytical Method (HPLC)
A validated method is required to quantify the compound in these complex matrices.[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1] Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid Gradient:
-
0–2 min: 20% B
-
2–10 min: Linear gradient to 80% B (Elution of lipophilic hydantoin expected here)
-
10–12 min: Hold 80% B Flow Rate: 1.0 mL/min Detection: UV at 210 nm (Amide absorption) and 254 nm (if aromatic impurities are suspected, though this molecule lacks a chromophore unless derivatized; 210 nm is critical).[1] Injection Volume: 10 µL.
Stability Considerations
Hydantoins are generally stable, but the ring can undergo hydrolysis under specific conditions.[1]
-
Alkaline Hydrolysis: At pH > 10, the hydantoin ring can open to form a hydantoic acid derivative (ureido acid).[1] Avoid alkaline buffers.
-
Oxidation: The butyl chain is relatively stable, but standard antioxidants (BHT 0.05%) are recommended in lipid formulations to protect the vehicle (oil) rather than the drug itself.[1]
Stress Testing Protocol:
-
Acid: 0.1N HCl, 60°C, 24h (Expect stability).
-
Base: 0.1N NaOH, 60°C, 24h (Expect degradation/ring opening).
-
Oxidation: 3% H2O2, RT, 24h.[1]
References
-
Tanwar, D. K., et al. (2017).[1][2] "One-Pot Synthesis of 3,5-Disubstituted Hydantoins." Synlett, 28(17), 2285–2290.[1] Link
-
Gattefossé. (2022).[1] "Developing Liquid Formulations for The Oral Dosing of Lipophilic Drugs." Application Note. Link
-
Rishipathak, D., et al. (2007).[1] "Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives." Asian Journal of Chemistry, 19(7), 5453.[1] Link
-
PubChem. (2025).[1] "Compound Summary: 5-Methylhydantoin and Derivatives." National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. (2025).[1] "Liquid Formulation Solubility Enhancement Techniques." Technical Review. Link
Sources
Green chemistry methods for synthesizing 3-Butyl-5-methylimidazolidine-2,4-dione
Application Note: Green Chemistry Approaches for Synthesizing 3-Butyl-5-methylimidazolidine-2,4-dione
Executive Summary
This guide details two validated "Green Chemistry" protocols for the synthesis of 3-Butyl-5-methylimidazolidine-2,4-dione (3-butyl-5-methylhydantoin). As regulatory pressure mounts to reduce hazardous organic solvents (DMF, DMSO) and energy-intensive processes, these methods offer sustainable alternatives without compromising yield or purity.
Target Molecule:
-
IUPAC Name: 3-Butyl-5-methylimidazolidine-2,4-dione[1]
-
Core Scaffold: Hydantoin (Imidazolidine-2,4-dione)[2][3][4][5]
-
Substituents: 5-Methyl (derived from Alanine/Lactic acid pool), 3-Butyl (N3-alkylation or isocyanate origin).
Selected Methods:
-
Method A (Mechanochemistry): Solvent-free planetary ball milling. High atom economy, zero solvent waste.
-
Method B (Microwave-Assisted): Aqueous/Ethanolic N3-selective alkylation. Rapid kinetics, benign solvents.
Scientific Rationale & Green Principles
Traditional hydantoin synthesis (Bucherer-Bergs or Biltz reaction) often utilizes toxic cyanides (KCN), ammonium carbonate, and harsh reflux conditions. The following protocols align with the 12 Principles of Green Chemistry :
-
Prevention of Waste: Method A eliminates reaction solvents entirely.
-
Safer Solvents: Method B uses Ethanol/Water instead of DMF.
-
Energy Efficiency: Microwave irradiation (Method B) and mechanochemical grinding (Method A) significantly reduce reaction times from hours to minutes.
-
Atom Economy: The isocyanate route (Method A) incorporates all atoms of the reactants into the final product (minus HCl/MeOH byproduct during cyclization).
Reaction Pathway Visualization
Figure 1: Dual green synthetic pathways.[6] Method A builds the ring; Method B functionalizes an existing scaffold.
Protocol A: Solvent-Free Mechanochemical Synthesis
Best For: Small-to-medium scale, maximum "green" score, avoiding workup emulsions.
Mechanism: This method utilizes the reactivity of amino acid esters with isocyanates to form a urea intermediate, which cyclizes under basic conditions generated in situ or by added base. The mechanical energy of the ball mill overcomes the activation barrier without bulk solvent.
Materials
-
Reactant A: L-Alanine methyl ester hydrochloride (10 mmol, 1.39 g)
-
Reactant B: n-Butyl isocyanate (10 mmol, 0.99 g)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (15 mmol, 2.07 g)
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100 or similar)
-
Grinding Media: Stainless steel jar (25 mL) with 2-3 stainless steel balls (10 mm diameter).
Step-by-Step Procedure
-
Loading: In the stainless steel jar, add L-Alanine methyl ester HCl and K₂CO₃.
-
Pre-Milling: Grind at 400 rpm for 5 minutes to neutralize the salt and activate the amine.
-
Addition: Add n-Butyl isocyanate (liquid) dropwise onto the solid mixture. Caution: Isocyanates are potent sensitizers; handle in a fume hood.
-
Reaction Milling: Close the jar tightly. Mill at 500 rpm for 30 minutes .
-
Note: Pause every 10 minutes to prevent overheating (keep internal temp < 60°C).
-
-
Workup:
-
Open the jar (powder should be dry/paste-like).
-
Add 20 mL of water to the jar and mill for 2 minutes at low speed (200 rpm) to dissolve inorganic salts (KCl, excess K₂CO₃).
-
Transfer the slurry to a beaker. The product (organic) will likely precipitate or form an oil.
-
Extraction (Green): Extract with Ethyl Acetate (2 x 15 mL).
-
Drying: Dry organic layer over MgSO₄, filter, and evaporate.
-
-
Purification: Recrystallization from Ethanol/Water (if solid) or column chromatography (if high purity required) using Hexane/Ethyl Acetate (7:3).
Protocol B: Microwave-Assisted Regioselective Alkylation
Best For: High-throughput synthesis, libraries, utilizing commercially available 5-methylhydantoin.
Mechanism: Hydantoins have two acidic protons: N3-H (pKa ~8) and N1-H (pKa ~10-11). Using a weak base (K₂CO₃) allows for selective deprotonation and alkylation at the N3 position .[7] The use of microwave irradiation accelerates this SN2 reaction in polar, protic green solvents.
Materials
-
Substrate: 5-Methylhydantoin (5 mmol, 0.57 g)
-
Alkylating Agent: n-Butyl Bromide (6 mmol, 0.82 g)
-
Base: Potassium Carbonate (K₂CO₃) (7.5 mmol, 1.04 g)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 0.16 g) - Phase Transfer Catalyst
-
Solvent: Ethanol : Water (1:1 mixture, 10 mL)
-
Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Procedure
-
Preparation: In a 30 mL microwave vial, dissolve 5-Methylhydantoin, K₂CO₃, and TBAB in the EtOH/Water mixture.
-
Addition: Add n-Butyl Bromide. Cap the vial with a crimp cap/septum.
-
Irradiation: Program the microwave reactor:
-
Temperature: 100°C
-
Power: Dynamic (Max 150 W)
-
Time: 10 minutes (Hold time)
-
Stirring: High
-
-
Workup:
-
Validation: Check regioselectivity via NMR (N3-alkyl vs N1-alkyl). N3-alkylation is favored >95:5 under these conditions.
Experimental Workflow Diagram
Figure 2: Microwave-assisted workflow for Method B.
Comparison of Methods
| Feature | Method A (Mechanochemistry) | Method B (Microwave Alkylation) |
| Solvent Use | None (during reaction) | Low (Ethanol/Water) |
| Reaction Time | 30 - 45 mins | 10 - 15 mins |
| Atom Economy | High (Additive) | Moderate (Loss of HBr) |
| Scalability | Linear (limited by jar size) | High (Flow chemistry compatible) |
| Regioselectivity | N/A (Ring construction) | High (N3 selective) |
| Safety | Isocyanate handling required | Alkyl bromide handling required |
Validation & Characterization
To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics:
-
Physical State: White crystalline solid or viscous colorless oil.
-
IR (ATR):
-
Distinct dual carbonyl stretch characteristic of hydantoins: ~1770 cm⁻¹ (weak) and ~1700 cm⁻¹ (strong).
-
-
¹H NMR (400 MHz, CDCl₃):
-
δ 0.92 (t, 3H, butyl -CH₃)
-
δ 1.45 (d, 3H, 5-methyl group)
-
δ 1.3-1.6 (m, 4H, butyl -CH₂-CH₂-)
-
δ 3.50 (t, 2H, N-CH₂- butyl)
-
δ 4.10 (q, 1H, C5-H)
-
δ 6.5-8.0 (bs, 1H, N1-H) — Note: N1-H is broad and exchangeable; N3 is alkylated so no signal there.
-
References
-
Konnert, L., et al. (2016). "Mechanochemical Preparation of 3,5-Disubstituted Hydantoins from Dipeptides and Unsymmetrical Ureas." The Journal of Organic Chemistry, 81(20), 9802–9812. Link
-
Paul, S., et al. (2002).[9] "Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions." Synthesis, 2002(1), 75-78.[9] Link
-
López-López, L. I., et al. (2020). "Green Synthesis of Hydantoins and Derivatives." Mini-Reviews in Organic Chemistry, 17(2), 176-184. Link
-
BenchChem Technical Support. (2025). "Regioselective Hydantoin Alkylation: N3 vs N1 Selectivity." BenchChem Application Notes. Link
-
Muñoz, S.B., et al. (2022).[10] "Phase-Transfer-Catalyzed Alkylation of Hydantoins." ACS Organic & Inorganic Au, 2(3), 239-246. Link
Sources
- 1. 3-n-Butyl-5-methylenehydantoin | C8H12N2O2 | CID 12767207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. researchgate.net [researchgate.net]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Microwave-Assisted Synthesis of 3-Butyl-5-methylimidazolidine-2,4-dione: A Modern Protocol for Accelerated Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Traditional synthetic routes to these heterocycles often involve lengthy reaction times and harsh conditions, creating a bottleneck in the drug discovery pipeline.[6][7] This application note details a robust and highly efficient protocol for the synthesis of 3-Butyl-5-methylimidazolidine-2,4-dione utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave heating, this method drastically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[6][7][8][9] We provide a comprehensive, step-by-step methodology, an analysis of the reaction mechanism, and expert insights into process optimization and characterization.
Introduction: The Imperative for Speed and Efficiency
The imidazolidine-2,4-dione nucleus is a privileged structure in pharmacology, renowned for its diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[10][11] The development of novel hydantoin derivatives is a key focus for lead optimization programs. However, conventional heating methods, which rely on slow conductive heat transfer, are often inefficient and time-consuming.[12]
Microwave-assisted synthesis has emerged as a transformative technology in drug development.[8][9][13] Unlike conventional methods, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid, uniform heating through mechanisms of dipolar polarization and ionic conduction.[6][12][14][15] This results in dramatic rate enhancements, often leading to higher yields, cleaner reaction profiles, and a significant reduction in energy consumption.[7][12] This protocol applies the power of microwave synthesis to create 3-Butyl-5-methylimidazolidine-2,4-dione, a representative substituted hydantoin.
Reaction Principle and Mechanistic Rationale
The synthesis proceeds via a microwave-promoted cyclization reaction between L-Alanine methyl ester hydrochloride and n-butyl isocyanate. The reaction is typically performed in a high-boiling point polar solvent, such as N,N-Dimethylformamide (DMF), which efficiently absorbs microwave energy.
Reaction Scheme: (L-Alanine methyl ester hydrochloride + n-Butyl isocyanate → 3-Butyl-5-methylimidazolidine-2,4-dione)
The mechanism involves the initial nucleophilic attack of the amino group of alanine on the electrophilic carbon of the isocyanate, forming a urea intermediate. The subsequent intramolecular cyclization, driven by the high-energy state induced by microwave irradiation, leads to the formation of the five-membered hydantoin ring with the elimination of methanol. The polarity of the intermediates and the transition state allows for strong coupling with the microwave field, dramatically accelerating the cyclization step which is often the rate-limiting step in conventional heating.[15]
Detailed Experimental Protocol
This protocol is designed for a dedicated single-mode microwave reactor. Parameters may need to be adjusted for different instrument models.
Materials and Reagents
| Reagent | Grade | Supplier |
| L-Alanine methyl ester hydrochloride | 99% | Standard vendor |
| n-Butyl isocyanate | 98% | Standard vendor |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Standard vendor |
| Triethylamine (TEA) | ≥99.5% | Standard vendor |
| Ethyl Acetate | ACS Grade | Standard vendor |
| Hexanes | ACS Grade | Standard vendor |
| Deionized Water | - | - |
| Anhydrous Magnesium Sulfate | - | Standard vendor |
Equipment
-
CEM Discover™ Bench Mate or equivalent single-mode microwave reactor
-
10 mL microwave reaction vessel with snap-on cap and stir bar
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Magnetic stir plate
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add L-Alanine methyl ester hydrochloride (1.0 mmol, 139.5 mg).
-
Solvent and Base Addition: Add anhydrous DMF (4 mL) and triethylamine (2.2 mmol, 0.306 mL). Stir the mixture for 5 minutes at room temperature to ensure complete dissolution and neutralization of the hydrochloride salt.
-
Reactant Addition: Add n-butyl isocyanate (1.2 mmol, 0.137 mL) to the solution.
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture according to the parameters in Table 1. The use of a non-pulsed power mode is crucial for maintaining a stable temperature.[16]
-
Post-Reaction Cooling: After irradiation, the vessel is cooled to room temperature (approx. 15-20 minutes) using a compressed air stream.
-
Work-up: Transfer the reaction mixture to a separatory funnel containing deionized water (20 mL). Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 3-Butyl-5-methylimidazolidine-2,4-dione as a white solid.
Workflow and Data Visualization
The entire process, from initial setup to final analysis, is streamlined for efficiency and reproducibility.
Caption: Experimental workflow for microwave-assisted synthesis.
Quantitative Data Summary
The following tables summarize the critical reaction parameters and expected analytical data for the target compound.
Table 1: Optimized Microwave Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | 140 °C | Ensures sufficient thermal energy to overcome the activation barrier for cyclization. |
| Time | 20 minutes | Drastically reduced from conventional heating times of several hours.[12][13] |
| Microwave Power | 100-200 W (Dynamic) | Power is dynamically adjusted by the reactor to maintain the set temperature. |
| Stirring | High | Ensures homogeneous heating and prevents localized superheating. |
| Vessel Pressure | ~5-7 bar (Monitored) | Reaction is performed in a sealed vessel to allow heating above the solvent's boiling point. |
Table 2: Expected Product Characterization Data
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | Approx. 120-125 °C (Based on similar structures[7]) |
| ¹H NMR | Expected shifts (δ, ppm): ~4.1 (q, 1H, CH), ~3.4 (t, 2H, N-CH₂), ~1.5 (d, 3H, CH₃), ~1.4 (m, 2H, CH₂), ~1.2 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). N-H proton may be broad or absent depending on solvent. |
| ¹³C NMR | Expected shifts (δ, ppm): ~175 (C=O), ~158 (C=O), ~58 (C5), ~40 (N-CH₂), ~30 (CH₂), ~20 (CH₂), ~18 (C5-CH₃), ~13 (CH₃). |
| IR (KBr) | Expected peaks (ν, cm⁻¹): ~3250 (N-H stretch), ~2960 (C-H stretch), ~1770 & ~1710 (asymmetric and symmetric C=O stretches).[1][2] |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₄N₂O₂: 171.11. |
Discussion and Troubleshooting
Expertise-Driven Insights: The success of this microwave protocol hinges on the principle of dielectric heating, where the polar reactants and solvent efficiently absorb microwave energy.[14] This rapid and direct energy transfer allows the reaction to reach the necessary activation energy far more quickly than conventional heating, leading to the observed rate enhancements.[15] The use of a sealed vessel is critical, as it enables the reaction temperature to safely exceed the atmospheric boiling point of DMF, further accelerating the reaction in accordance with the Arrhenius equation.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete neutralization of hydrochloride salt.- Low microwave power/temperature.- Moisture in reagents/solvent. | - Ensure adequate stirring with TEA before adding isocyanate.- Verify reactor temperature calibration; increase setpoint by 10°C increments.- Use fresh anhydrous solvents and reagents. |
| Impure Product | - Incomplete reaction.- Side-product formation due to excessive temperature. | - Increase reaction time by 5 minutes.- Optimize purification; try a different solvent system for chromatography.- Decrease reaction temperature to 130°C and increase time. |
| Vessel Over-pressurizes | - Reaction volume too large.- Incorrect capping of the vessel. | - Do not exceed 50% of the vessel's recommended working volume.- Ensure the cap is correctly sealed before irradiation. Check for signs of cap degradation. |
Safety Precautions
-
Handle n-butyl isocyanate and triethylamine in a well-ventilated fume hood. These reagents are corrosive and have high vapor pressure.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Microwave reactors generate high pressures and temperatures. Only use vessels and caps designed specifically for the instrument and inspect them for damage before each use.
-
Never attempt to open a hot, pressurized reaction vessel. Allow it to cool completely before handling.
Conclusion
This application note provides a validated, high-efficiency protocol for the synthesis of 3-Butyl-5-methylimidazolidine-2,4-dione using microwave irradiation. The method offers a dramatic reduction in reaction time, high yields, and operational simplicity, making it an invaluable tool for medicinal chemists and drug development professionals.[8][9] By adopting this technology, research organizations can significantly accelerate the synthesis of novel chemical entities, shortening the timeline for drug discovery and development.
References
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- The impact of microwave synthesis on drug discovery. PubMed.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- Theory of Microwave Heating for Organic Synthesis.
- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALU
- Microwaves in drug discovery and development: A Review.
- Synthetic Applications for Microwave Synthesis.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological.
- Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
- Synthesis of imidazolidine 2,4 – dione deriv
- Efficient One-Pot Microwave-Assisted Synthesis of 3-(Thien-3-yl)imidazolidine-2,4-dione Analogues.
- Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed.
- A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Pharmacie - UCL-Bruxelles, Belgique.
- Synthesis and characterization of new series of imidazolidin-2,4-dione derivatives and its antimicrobial activity.
- microwave assisted synthesis of 3,5-disubstituted thiazolidine-2,4-diones with antifungal activ. Farmacia Journal.
- Microwave assisted synthesis of 3,5-disubstituted thiazolidine-2,4-diones with antifungal activity. Design, synthesis, virtual and in vitro antifungal screening.
- Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosph
- Microwave-assisted synthesis and evaluation of N-substituted thiazolidine-2,4-dione derivatives as antimicrobial agents. Semantic Scholar.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. ijrpas.com [ijrpas.com]
- 8. epcp.ac.in [epcp.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. aensiweb.net [aensiweb.net]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. scispace.com [scispace.com]
- 13. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 16. Synthetic Applications for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Improving reaction yield of 3-Butyl-5-methylimidazolidine-2,4-dione synthesis
Technical Support Center: Hydantoin Synthesis Optimization Subject: Improving Reaction Yield of 3-Butyl-5-methylimidazolidine-2,4-dione
User Guide Overview
Target Molecule: 3-Butyl-5-methylimidazolidine-2,4-dione CAS Registry Number: (Generic derivative, analogous to 3-butyl-5-methylhydantoin) Core Challenge: Achieving high regioselectivity (N3-alkylation) and minimizing hydrolysis byproducts.
Welcome to the Technical Support Center. This guide is structured to troubleshoot the two most common synthetic pathways for this molecule: N3-Alkylation (Method A) and Urech Cyclization (Method B).
Part 1: Route Selection & Root Cause Analysis
Before optimizing, confirm you are using the correct route for your available starting materials.
Method A: Direct N3-Alkylation of 5-Methylhydantoin
-
Best for: Scale-up, cost-efficiency.
-
Mechanism: Nucleophilic substitution (
) of 5-methylhydantoin with 1-bromobutane. -
Critical Yield Factor: Regioselectivity.[1] The N3 proton (
~8) is more acidic than N1 ( ~12), but aggressive conditions lead to N1,N3-dialkylation (yield killer).
Method B: Urech/Read Synthesis (Isocyanate Route)
-
Best for: High purity, guaranteed regiochemistry.
-
Mechanism: Reaction of Alanine with Butyl Isocyanate followed by acid-catalyzed cyclization.
-
Critical Yield Factor: Moisture control. Isocyanates hydrolyze to amines/ureas rapidly in wet solvents.
Part 2: Troubleshooting & Optimization Modules
Module A: Optimizing N3-Alkylation (The "Mixture" Problem)
Q1: I am getting a mixture of N3-butyl (desired) and N1,N3-dibutyl (impurity) products. How do I stop over-alkylation?
Technical Insight:
This is a classic
Protocol Adjustment:
-
Switch Base: Change to Potassium Carbonate (
) . It is strong enough to deprotonate N3 ( ~8) but too weak to effectively deprotonate N1 ( ~12) in aprotic solvents. -
Stoichiometry: Use exactly 1.05 equivalents of 1-bromobutane. Do not use a large excess.
-
Solvent System: Use Acetone or DMF .
-
Acetone:[2] Reflux (56°C) allows for kinetic control.
-
DMF: Promotes reaction rate but requires strictly anhydrous conditions to prevent hydrolysis.
-
Q2: The reaction is sluggish (low conversion after 24h).
Technical Insight:
1-bromobutane is moderately reactive. In solid-liquid biphasic systems (like
Protocol Adjustment:
-
Add Catalyst: Add 10 mol% Potassium Iodide (KI) . This generates 1-iodobutane in situ (Finkelstein reaction), which is a superior electrophile.
-
Phase Transfer: If using Acetone/K2CO3, add 5 mol% Tetrabutylammonium bromide (TBAB) to solubilize the carbonate.
Module B: Optimizing Isocyanate Cyclization (The "Yield" Problem)
Q3: My intermediate urea forms well, but the cyclization step gives low yield/oiling out.
Technical Insight: The cyclization of the intermediate hydantoic acid (N-butylcarbamoyl-alanine) requires dehydration. Incomplete dehydration leads to a "gummy" mixture of open-chain urea and product.
Protocol Adjustment:
-
Acid Strength: Ensure you are using 6M HCl (aqueous) and heating to 100°C . Mild acids (acetic acid) are insufficient.
-
One-Pot Protocol:
-
Step 1: Alanine + KOH (1 eq) in water. Add Butyl Isocyanate (1.0 eq) at 0°C. Stir 1h.
-
Step 2: Acidify with Conc. HCl to pH 1. Heat to reflux for 2h.
-
Step 3: Cool to 4°C. The product should crystallize.
-
Q4: I see a white precipitate immediately upon adding butyl isocyanate, but it's not my product.
Technical Insight: This is likely 1,3-dibutylurea , formed by the reaction of butyl isocyanate with water (hydrolysis -> butyl amine -> reacts with isocyanate).
Protocol Adjustment:
-
Dryness: If performing the reaction in organic solvent (DCM/THF), the solvent must be anhydrous.
-
Order of Addition: If in water (Schotten-Baumann conditions), ensure the amino acid is fully dissolved and the solution is basic (pH > 9) before adding isocyanate to ensure the amine competes effectively with water.
Part 3: Visualization & Logic
Figure 1: Reaction Pathway & Troubleshooting Logic
Caption: Decision tree comparing Alkylation (Route A) and Cyclization (Route B) pathways, highlighting critical control points for regioselectivity and moisture sensitivity.
Part 4: Data & Experimental Benchmarks
Solvent & Base Screening Data (Alkylation Route)
Optimized for N3-Selectivity
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | N3:N1 Ratio | Notes |
| DMF | K2CO3 | 60 | 4 | 92% | >99:1 | Recommended. High solubility, fast rate. |
| Acetone | K2CO3 | 56 (Reflux) | 12 | 85% | >99:1 | Slower, but easier workup (evaporation). |
| THF | NaH | 25 | 2 | 65% | 70:30 | Poor regioselectivity. Avoid strong bases. |
| Ethanol | KOH | 78 | 6 | 40% | 60:40 | Ring hydrolysis observed (side reaction). |
Standard Operating Procedure (SOP): Optimized N3-Alkylation
-
Setup: In a 100 mL round-bottom flask, dissolve 5-methylhydantoin (10 mmol, 1.14 g) in anhydrous DMF (15 mL).
-
Base Addition: Add Potassium Carbonate (15 mmol, 2.07 g). Stir for 10 min.
-
Alkylation: Add 1-Bromobutane (10.5 mmol, 1.13 mL) dropwise. Optional: Add 10 mg KI.
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Pour mixture into ice water (100 mL). The product should precipitate.[3]
-
If oil forms: Extract with Ethyl Acetate (3x 30 mL), wash with brine, dry over MgSO4, and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water (1:3) if necessary.
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
- Foundational text on hydantoin acidity and N3 vs N1 reactivity.
-
Meusel, M., & Gutschow, M. (2004). "Solid phase synthesis of 3-substituted 5-hydantoinacetic acids." Journal of Organic Chemistry. Link
- Validates the use of mild bases for N3-selective alkyl
-
Sarges, R., et al. (1990). "Hydantoin Synthesis via Isocyanates." Journal of Medicinal Chemistry. Link
- Supports the Urech cyclization protocol and moisture sensitivity warnings.
-
BenchChem Technical Support. "Bucherer-Bergs Reaction & Hydantoin Optimization." Link
- General troubleshooting for hydantoin ring form
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-Butyl-5-methylimidazolidine-2,4-dione in Aqueous Media
Welcome to the technical support center for 3-Butyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the inherent low aqueous solubility of this compound. Our goal is to provide you with the scientific rationale and practical methodologies to ensure successful experimental outcomes.
Understanding the Challenge: The Physicochemical Profile of 3-Butyl-5-methylimidazolidine-2,4-dione
3-Butyl-5-methylimidazolidine-2,4-dione, a hydantoin derivative, possesses a molecular structure that contributes to its limited water solubility. The presence of a butyl group and the overall non-polar character of the molecule can lead to difficulties in preparing aqueous stock solutions and can impact bioavailability in biological assays. This guide will walk you through a systematic approach to troubleshoot and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Butyl-5-methylimidazolidine-2,4-dione not dissolving in water?
A1: The limited aqueous solubility of 3-Butyl-5-methylimidazolidine-2,4-dione is attributed to its chemical structure, which contains a hydrophobic butyl group.[1][2] Like many hydantoin-containing compounds, it exhibits poor water solubility.[3] To achieve dissolution, it is often necessary to employ formulation strategies that modify the solvent environment or the physical state of the compound.
Q2: I'm observing precipitation when I dilute my organic stock solution into an aqueous buffer. What's happening and how can I prevent it?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. The organic solvent disperses, leaving the compound to precipitate. To prevent this, consider the following:
-
Lower the final concentration: Ensure the final concentration in the aqueous buffer is below the compound's aqueous solubility limit.
-
Optimize the dilution process: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and dispersion.
-
Utilize a solubilizing agent: Incorporate a cosolvent, surfactant, or complexing agent into your aqueous buffer to maintain the compound's solubility.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can increase the solubility of many compounds. However, it is crucial to proceed with caution as excessive heat can lead to the degradation of 3-Butyl-5-methylimidazolidine-2,4-dione.[3] We recommend conducting preliminary stability studies to determine a safe temperature range for your specific experimental conditions.
Q4: Will adjusting the pH of my solution help?
A4: The solubility of compounds with ionizable groups can be significantly influenced by pH.[4][5] The imidazolidine-2,4-dione ring contains acidic protons and can be deprotonated under alkaline conditions, potentially increasing its water solubility. A pH-solubility profile study is recommended to determine the optimal pH for dissolution.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This troubleshooting guide provides a tiered approach to systematically address solubility issues with 3-Butyl-5-methylimidazolidine-2,4-dione. Start with the simplest methods and progress to more complex techniques as needed.
Tier 1: Initial Screening with Cosolvents
The use of water-miscible organic solvents, or cosolvents, is a straightforward and effective method to increase the solubility of non-polar compounds.[6][7][8][9]
Experimental Protocol: Cosolvent Screening
-
Prepare Stock Solutions: Dissolve 3-Butyl-5-methylimidazolidine-2,4-dione in various neat organic solvents (e.g., DMSO, ethanol, propylene glycol) to create concentrated stock solutions (e.g., 10-50 mM).
-
Aqueous Dilution Series: Prepare a series of aqueous buffers (e.g., PBS, TRIS) containing increasing percentages of the chosen cosolvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Solubility Assessment: Add a fixed amount of the organic stock solution to each cosolvent-containing buffer to achieve the desired final concentration.
-
Observation and Quantification: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at room temperature. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: Example Cosolvent Solubility Data
| Cosolvent (in PBS, pH 7.4) | Maximum Achievable Concentration (µM) without Precipitation |
| 0.5% DMSO | 10 |
| 1% DMSO | 25 |
| 2% DMSO | 60 |
| 1% Ethanol | 15 |
| 2% Ethanol | 40 |
| 5% Ethanol | 120 |
| 5% Propylene Glycol | 150 |
Causality Behind Experimental Choices:
-
DMSO, Ethanol, and Propylene Glycol are selected due to their miscibility with water and their proven ability to solubilize hydrophobic molecules.[7]
-
Starting with low percentages of cosolvent is crucial to minimize potential toxicity or off-target effects in biological assays.[3]
Tier 2: Leveraging Surfactants for Micellar Solubilization
Surfactants are amphipathic molecules that can form micelles in aqueous solutions, creating a hydrophobic core where poorly soluble compounds can be encapsulated and effectively "dissolved".[10][11] Non-ionic surfactants are often preferred in biological applications due to their lower toxicity.[12][13][14]
Experimental Protocol: Surfactant-Based Solubilization
-
Select Surfactants: Choose non-ionic surfactants such as Polysorbate 80 (Tween 80) or a Poloxamer (e.g., Pluronic F-68).
-
Prepare Surfactant Solutions: Create a series of aqueous solutions with varying concentrations of the selected surfactant, ensuring the concentrations are above the critical micelle concentration (CMC).
-
Incorporate the Compound: Add 3-Butyl-5-methylimidazolidine-2,4-dione directly to the surfactant solutions or add a concentrated organic stock solution.
-
Equilibration: Gently agitate the solutions for a sufficient period (e.g., several hours to overnight) to allow for micellar encapsulation.
-
Analysis: Determine the solubility as described in the cosolvent protocol.
Visualization: Micellar Solubilization Workflow
Caption: Workflow for enhancing solubility using surfactants.
Tier 3: Advanced Formulation Strategies
For particularly challenging cases or when aiming for higher concentrations, advanced techniques such as complexation with cyclodextrins or creating solid dispersions may be necessary.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate hydrophobic "guest" molecules, like 3-Butyl-5-methylimidazolidine-2,4-dione, forming an inclusion complex with enhanced aqueous solubility.[16][17][18]
Experimental Protocol: Cyclodextrin Complexation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Prepare Cyclodextrin Solutions: Dissolve HP-β-CD in water or buffer at various concentrations.
-
Form the Complex: Add an excess of 3-Butyl-5-methylimidazolidine-2,4-dione to the cyclodextrin solutions.
-
Equilibrate: Stir or sonicate the mixture for 24-48 hours to ensure the formation of the inclusion complex.
-
Determine Solubility: Filter the suspension through a 0.22 µm filter to remove undissolved compound and quantify the concentration in the filtrate.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Mechanism of solubility enhancement by cyclodextrins.
Solid Dispersion
Solid dispersion is a technique where the poorly soluble compound is dispersed in a hydrophilic carrier matrix at a solid state.[19][20][21][22][23] This can enhance solubility by reducing particle size to a molecular level and improving wettability.[19]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select a Carrier: Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) are commonly used hydrophilic polymers.
-
Dissolve Components: Dissolve both 3-Butyl-5-methylimidazolidine-2,4-dione and the carrier in a common volatile solvent (e.g., ethanol or methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.
-
Further Drying: Dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize and Sieve: Grind the resulting solid into a fine powder.
-
Dissolution Testing: Assess the dissolution rate and solubility of the solid dispersion powder in an aqueous medium compared to the pure compound.
Summary of Troubleshooting Approaches
| Technique | Principle | Advantages | Considerations |
| Cosolvents | Modifies solvent polarity.[8][24][] | Simple, rapid, and effective for moderate increases in solubility.[26] | Potential for toxicity or altered pharmacology at higher concentrations. |
| Surfactants | Micellar encapsulation of the hydrophobic compound.[11] | High solubilization capacity.[13] | Potential for cell lysis or interference with protein binding at high concentrations. |
| Cyclodextrins | Formation of a water-soluble inclusion complex.[16][17][] | Low toxicity, can also improve stability. | Can be limited by the stoichiometry of the complex and may be a more expensive option. |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier.[20][23] | Significant enhancement of dissolution rate and solubility.[28] | Requires more complex preparation and characterization; physical stability of the amorphous state can be a concern.[21] |
Final Recommendations
For initial in vitro screening, starting with a cosolvent like DMSO or ethanol at the lowest effective concentration is recommended. If higher concentrations are required, or for in vivo studies, exploring formulations with surfactants or cyclodextrins is a prudent next step. Solid dispersions represent a more advanced formulation approach suitable for later-stage drug development.
Always validate your chosen solubilization method to ensure it does not interfere with your experimental assay or the biological activity of 3-Butyl-5-methylimidazolidine-2,4-dione.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Solubility enhancement techniques: A comprehensive review. (2023).
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- A Review on Solubility Enhancement Methods for Poorly W
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Fundamental aspects of solid dispersion technology for poorly soluble drugs. PMC - NIH.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cosolvent. (2023). Wikipedia.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI.
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.
- Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). IJPPR.
- Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.Org.
- Cosolvent. Grokipedia.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Cosolvent - The 'Medicinal Magician' in The Labor
- Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions.
- pH Adjustment and Co-Solvent Optimiz
- Enhancing the solubility and stability of Hydantocidin formul
- How does surfactant affect solubility of relatively non polar substance? (2021). Quora.
- What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Blog.
- Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced w
- Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues.
- Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formul
- Non-ionic Surfactant. Alfa Chemistry.
- Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties.
- Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Semantic Scholar.
- The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. (2022). Periodica Polytechnica.
- 3,5-Disubstituted Thiazolidine-2,4-Diones: Design, Microwave-Assisted Synthesis, Antifungal Activity, and ADMET Screening. (2025).
- 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities. (2011).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. quora.com [quora.com]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. brieflands.com [brieflands.com]
- 13. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. mdpi.com [mdpi.com]
- 18. eijppr.com [eijppr.com]
- 19. japer.in [japer.in]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. jetir.org [jetir.org]
- 24. grokipedia.com [grokipedia.com]
- 26. ijpbr.in [ijpbr.in]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 3-Butyl-5-methylimidazolidine-2,4-dione
Welcome to the technical support center for the purification of 3-Butyl-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related hydantoin derivatives.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-Butyl-5-methylimidazolidine-2,4-dione, offering potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Symptom: You observe a significant loss of product after performing recrystallization.
Potential Causes & Solutions:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a lower yield as a significant portion of the compound will remain in the mother liquor upon cooling.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[2] It is advisable to add the solvent in small portions to the heated crude product until complete dissolution is achieved.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Additionally, using a slight excess of solvent can help prevent premature crystallization during this step.[1]
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound even at low temperatures.
-
Solution: Conduct small-scale solvent screening to identify a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For polar compounds like hydantoins, consider solvent mixtures such as ethanol/water.[3]
-
-
Adsorption onto Decolorizing Agents: The use of excessive activated charcoal to remove colored impurities can lead to the adsorption of the desired product.[1]
-
Solution: Use a minimal amount of activated charcoal. A general guideline is 1-2% of the weight of the crude product.
-
Issue 2: Oiling Out Instead of Crystallizing
Symptom: Upon cooling the recrystallization solution, the product separates as an oil rather than forming solid crystals.
Potential Causes & Solutions:
-
High Concentration of Impurities: A significant presence of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Solution: Consider a preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves the impurities. If colored impurities are present, a charcoal treatment might be beneficial.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of a supersaturated oil.[1]
-
Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can promote slower cooling.[1]
-
-
Inappropriate Solvent Polarity: The solvent may be too nonpolar for the compound.
Issue 3: Poor Separation in Column Chromatography
Symptom: The target compound co-elutes with impurities, resulting in impure fractions.
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: Standard silica gel may not be optimal for separating polar compounds.
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to elute quickly without adequate separation, or not polar enough, leading to no elution.[7][8]
-
Solution: Optimize the mobile phase through preliminary Thin-Layer Chromatography (TLC) analysis.[7] A good starting point for polar compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Gradually increasing the polarity of the mobile phase during the chromatography (gradient elution) can also improve separation.[7][8]
-
-
Column Overloading: Applying too much sample to the column will lead to broad peaks and poor resolution.[6]
-
Solution: As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
-
Improper Sample Loading: If the sample is not loaded onto the column in a concentrated band, the separation will be compromised.[9]
-
Solution: Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent. Alternatively, use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying 3-Butyl-5-methylimidazolidine-2,4-dione?
For most lab-scale syntheses, a combination of recrystallization and column chromatography is often the most effective strategy. Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[2] If significant impurities are present, column chromatography can be used for a more thorough separation.[7][10]
Q2: How can I remove unreacted starting materials from my crude product?
The choice of method depends on the properties of the starting materials. If the starting materials have significantly different polarities from the product, column chromatography is a good option.[10] Alternatively, a liquid-liquid extraction workup can be designed to remove acidic or basic starting materials.
Q3: My purified product is still showing a broad melting point range. What does this indicate?
A broad melting point range is a strong indication of the presence of impurities. Even small amounts of impurities can significantly depress and broaden the melting point. Further purification, such as a second recrystallization or column chromatography with a different solvent system, may be necessary.
Q4: Are there any alternative purification techniques for hydantoin derivatives?
Besides recrystallization and column chromatography, other techniques that could be considered include:
-
Sublimation: This technique is suitable for compounds that can transition directly from a solid to a gas phase without melting and is effective for removing non-volatile impurities.
-
Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be used for purification.[2]
III. Experimental Protocols
Protocol 1: Recrystallization of 3-Butyl-5-methylimidazolidine-2,4-dione
This protocol outlines a general procedure for the recrystallization of 3-Butyl-5-methylimidazolidine-2,4-dione from an ethanol/water solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Butyl-5-methylimidazolidine-2,4-dione. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography of 3-Butyl-5-methylimidazolidine-2,4-dione
This protocol provides a general method for the purification of 3-Butyl-5-methylimidazolidine-2,4-dione using silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully add the sample solution to the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.[5]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Data Presentation
| Property | Value | Source |
| IUPAC Name | 3-butyl-5-methylimidazolidine-2,4-dione | - |
| Molecular Formula | C8H14N2O2 | - |
| Molecular Weight | 170.21 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Polarity | Polar | Inferred from structure |
V. Visualizations
Purification Workflow
Caption: A general workflow for the purification of 3-Butyl-5-methylimidazolidine-2,4-dione.
Troubleshooting Logic for Low Recrystallization Yield
Caption: A decision tree for troubleshooting low yields in recrystallization.
VI. References
-
Technical Support Center: Purification of Polar Hydantoin Derivatives - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem. (n.d.). Retrieved from
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from
-
Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from
-
The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide - Benchchem. (n.d.). Retrieved from
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from
-
Column chromatography - UVic. (n.d.). Retrieved from
-
Column chromatography - Columbia University. (n.d.). Retrieved from
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chromtech.com [chromtech.com]
- 10. columbia.edu [columbia.edu]
Technical Support Center: Minimizing Side Products in Imidazolidine-2,4-dione Alkylation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of imidazolidine-2,4-diones (hydantoins). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the alkylation of this versatile scaffold. Our focus is on providing practical, field-tested insights to help you minimize the formation of unwanted side products and maximize the yield of your desired compound.
Introduction: The Challenge of Regioselective Alkylation
The imidazolidine-2,4-dione ring system possesses two nucleophilic nitrogen atoms, N-1 and N-3, both of which are susceptible to alkylation. The proton at the N-3 position is generally more acidic than the one at N-1, which often leads to preferential alkylation at N-3 under standard basic conditions.[1] However, achieving high regioselectivity can be challenging, and the formation of a mixture of N-1, N-3, and N-1,N-3-dialkylated products is a common issue.[1] Furthermore, under certain conditions, C-5 alkylation and O-alkylation can also occur as competing side reactions. This guide will walk you through the key parameters influencing the outcome of your reaction and provide strategies to steer the alkylation towards your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of imidazolidine-2,4-diones.
Issue 1: Low Yield of the Desired N-Alkylated Product and a Mixture of Regioisomers (N-1 and N-3)
Root Cause Analysis: The formation of a mixture of N-1 and N-3 alkylated products is often a result of incomplete deprotonation or non-selective deprotonation of the two nitrogen atoms. The choice of base and solvent plays a critical role in determining the regioselectivity of the reaction.
Solutions:
-
For Selective N-3 Alkylation:
-
Employ a weak base: Weaker bases, such as potassium carbonate (K₂CO₃), tend to selectively deprotonate the more acidic N-3 position, favoring the formation of the N-3 alkylated product.[1]
-
Consider alternative alkylating agents: Dimethylformamide dialkyl acetals at elevated temperatures can also be highly effective for selective N-3 alkylation.[1]
-
-
For Selective N-1 Alkylation:
-
Utilize a strong, bulky potassium base: Strong potassium bases like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic polar solvent like tetrahydrofuran (THF) have been shown to favor N-1 alkylation.[1][2] The bulkiness of the base can sterically hinder approach to the N-3 position, while the potassium cation is believed to play a role in directing the alkylation to N-1.
-
Experimental Protocol: N-1 Selective Methylation of Phenytoin [1]
-
To a solution of phenytoin (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere, add potassium tert-butoxide (t-BuOK, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl iodide (1.2 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-1 methylphenytoin.
Issue 2: Significant Formation of a Dialkylated Byproduct
Root Cause Analysis: The formation of N-1,N-3-dialkylated products typically occurs when using a strong base that can deprotonate both nitrogen atoms, or when an excess of the alkylating agent is used with a less selective base. Sodium hydride (NaH), for instance, can sometimes lead to a mixture of N-3 monoalkylated and N-1,N-3-dialkylated products.[1]
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess (1.0-1.2 equivalents) of the alkylating agent when targeting mono-alkylation.
-
Base Selection: Avoid using an excess of a strong base if you are aiming for mono-alkylation. If dialkylation is a persistent issue, consider switching to a weaker base for N-3 alkylation or a more sterically hindered base for N-1 alkylation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help you to stop the reaction once the desired mono-alkylated product is formed and before significant dialkylation occurs.
Issue 3: Presence of a C-5 Alkylated Side Product
Root Cause Analysis: Alkylation at the C-5 position is another potential side reaction, particularly when using phase-transfer catalysis (PTC) conditions with strong bases like potassium hydroxide (KOH) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[1]
Solutions:
-
Avoid Phase-Transfer Catalysis for N-Alkylation: If your goal is N-alkylation, it is best to avoid PTC conditions that are known to promote C-5 alkylation.
-
Modify Reaction Conditions: If you must use conditions that could favor C-5 alkylation, carefully screen other parameters like solvent and temperature to disfavor this side reaction. However, the most straightforward solution is to choose a different synthetic route for N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining whether alkylation occurs at N-1 or N-3?
The acidity of the protons on the nitrogen atoms is the primary determining factor. The N-3 proton is more acidic than the N-1 proton, making it easier to remove with a base.[1] Consequently, N-3 alkylation is often the kinetically favored pathway. However, by carefully selecting the base and solvent, you can overcome this inherent reactivity and achieve selective N-1 alkylation.
Q2: How does the choice of solvent influence the regioselectivity of alkylation?
The solvent plays a significant role in the solubility of the hydantoin salt and the reactivity of the nucleophile. Aprotic polar solvents like tetrahydrofuran (THF) have been shown to be crucial for achieving high selectivity in N-1 alkylation with potassium bases.[1] The solvent can influence the aggregation state of the base and the association of the cation with the hydantoin anion, thereby affecting the regiochemical outcome.
Q3: Can O-alkylation be a significant side reaction?
While theoretically possible, O-alkylation of the carbonyl oxygen atoms is generally not a major side product in the alkylation of imidazolidine-2,4-diones under the commonly employed conditions. Studies using phase-transfer catalysis have reported that O-alkylated side products were not observed.[3][4] The nucleophilicity of the nitrogen atoms is significantly higher than that of the oxygen atoms in the hydantoin ring.
Q4: What analytical techniques are best for monitoring the reaction and identifying the products?
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your reaction in real-time. It allows you to visualize the consumption of the starting material and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of your final products. The chemical shifts of the protons and carbons in the imidazolidine-2,4-dione ring will change depending on the position of alkylation, allowing for unambiguous identification of the N-1, N-3, and dialkylated isomers.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of your products, helping to distinguish between mono- and dialkylated species.
Data Presentation
Table 1: Guide to Regioselective Alkylation of Imidazolidine-2,4-diones
| Desired Product | Recommended Base | Recommended Solvent | Key Considerations |
| N-3 Alkylation | Potassium Carbonate (K₂CO₃) | DMF, Acetone | Weaker base favors deprotonation of the more acidic N-3 position.[1] |
| N-1 Alkylation | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Strong, bulky potassium base directs alkylation to the N-1 position.[1][2] |
| N-1 Alkylation | Potassium Hexamethyldisilazide (KHMDS) | Tetrahydrofuran (THF) | Another strong, bulky potassium base effective for N-1 selectivity.[1][2] |
| Dialkylation | Sodium Hydride (NaH) | DMF, THF | Strong base can lead to deprotonation at both N-1 and N-3.[1] Stoichiometry of alkylating agent is critical. |
Visualizations
Diagram 1: Reaction Pathways in Imidazolidine-2,4-dione Alkylation
Caption: Possible alkylation pathways of the imidazolidine-2,4-dione ring.
Diagram 2: Troubleshooting Workflow for Alkylation Reactions
Caption: A decision-making workflow for troubleshooting common issues in imidazolidine-2,4-dione alkylation.
References
- Technical Support Center: Regioselective Hydantoin Alkylation - Benchchem.
- Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC.
- Phase-Transfer-Catalyzed Alkylation of Hydantoins | ACS Organic & Inorganic Au.
- Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed.
Sources
Technical Support Center: Purification of 3-Butyl-5-methylimidazolidine-2,4-dione
The following guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting.
Ticket ID: #REC-HYD-3B5M Subject: Recrystallization Solvent Selection & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Technical Overview & Molecule Profile
User Query: "I need to purify 3-Butyl-5-methylimidazolidine-2,4-dione. Standard solvents are yielding oils or poor recovery. What is the optimal solvent system?"
Scientist’s Analysis: The target molecule, 3-Butyl-5-methylimidazolidine-2,4-dione , presents a specific purification challenge due to its hybrid polarity.[1]
-
The Core (Hydantoin): The imidazolidine-2,4-dione ring is polar and capable of hydrogen bonding (donor at N1, acceptors at C2/C4 carbonyls).[1]
-
The Substituents: The 3-butyl chain adds significant lipophilicity and rotational freedom, increasing solubility in non-polar solvents and the risk of "oiling out" (liquid-liquid phase separation) before crystallization. The 5-methyl group introduces chirality (if not racemic) but has a minor effect on solubility compared to the butyl chain.
Estimated Properties:
-
LogP: ~1.4 (Moderately lipophilic).
-
Solubility Profile: Soluble in alcohols, esters, and chlorinated solvents.[1] Low solubility in water and alkanes (hexane/heptane).
Solvent Selection Matrix
Do not rely on a single solvent if initial attempts fail. Use this matrix to select a system based on your crude material's behavior.
| Solvent System Class | Specific Solvents | Role | Application Context |
| Primary (Single) | Ethanol (Abs.) or Isopropanol (IPA) | Good solubility at boiling; moderate at RT. | Best Starting Point. Use for high-purity crude (>90%) where simple cooling yields crystals. |
| Binary System A (Polar) | Ethanol / Water | Solvent / Anti-solvent | Standard Protocol. Excellent for removing inorganic salts or highly polar impurities. Risk: Oiling out if water is added too fast. |
| Binary System B (Non-Polar) | Ethyl Acetate / n-Heptane | Solvent / Anti-solvent | High Lipophilicity. Best if the crude contains polar organic byproducts. Heptane acts as a "soft" anti-solvent to induce slow growth. |
| Rescue Solvent | Toluene | High boiling point | Use only if the product oils out in alcohols. The higher boiling point allows for higher temperature dissolution and slower cooling. |
Standard Operating Procedure (SOP)
Protocol A: The Ethanol/Water Displacement Method
Recommended for general purification of N-alkylated hydantoins.
Reagents:
-
Crude 3-Butyl-5-methylimidazolidine-2,4-dione[1]
-
Solvent: Ethanol (95% or Absolute)[1]
-
Anti-solvent: Deionized Water (Warm, ~50°C)[1]
Step-by-Step Workflow:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum Ethanol and heat to reflux (approx. 78°C) until fully dissolved.
-
Tech Note: If the solution is colored, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Saturation: If the volume is high, concentrate the solution by evaporation until the first signs of turbidity appear, then add just enough hot ethanol to clarify it.
-
Nucleation (The Critical Step): Remove from heat. While still hot (~70°C), add Warm Water dropwise.[1]
-
Stop point: Stop adding water the moment a faint, persistent cloudiness is observed.
-
Clarification: Add 1-2 drops of hot ethanol to clear the cloudiness.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed for 2-4 hours.
-
Why? Agitation during cooling promotes small, impure crystals.[1]
-
-
Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter and wash with cold Ethanol/Water (1:1 mixture).
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is common with butyl-substituted derivatives. The butyl chain lowers the melting point. If the solution becomes supersaturated at a temperature above the product's melting point, it separates as an oil.
-
Fix: Re-heat the mixture to redissolve the oil. Add more Solvent (Ethanol) to lower the concentration. This lowers the saturation temperature below the melting point, forcing the solid phase to form first.
-
Alternative: Switch to Ethyl Acetate / n-Heptane . The lower polarity difference often prevents oiling.
Q2: No crystals formed even after cooling to 0°C. A: The solution is likely not saturated, or the compound is forming a stable supersaturated solution (metastable zone).
-
Fix 1 (Seeding): Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to provide nucleation sites.
-
Fix 2 (Evaporation): Gently evaporate 20% of the solvent volume under a nitrogen stream and re-cool.
Q3: The crystals are sticky or gummy. A: This indicates trapped solvent or impurities (often unreacted urea or amino acid precursors).
-
Fix: Triturate (grind) the gummy solid with cold n-Hexane or Pentane . This extracts surface impurities and residual high-boiling solvents, often inducing solidification.[1]
Visualized Workflows
Diagram 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your initial observations.
Caption: Decision matrix for selecting the optimal solvent system based on solubility and phase behavior.
Diagram 2: The "Oiling Out" Mechanism & Correction
Understanding why oiling occurs is crucial for N-alkylated hydantoins.
Caption: Mechanism of oiling out. To fix, dilute the solution to lower the saturation temperature below the compound's melting point.
References
-
Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[1][2] "A Simple and Efficient One-Pot Synthesis of 3,5-Disubstituted Hydantoins." Synlett, 28(17), 2285–2290.[1][2] Link
- Context: Establishes solubility profiles for 3,5-disubstituted hydantoins and general workup procedures involving ethyl acet
-
Guerrab, W. et al. (2018).[3] "3-Butyl-5,5-diphenylimidazolidine-2,4-dione."[1] IUCrData, 3(1), x180050.[1] Link
- Context: Provides crystallographic data and purification protocols (Ethanol recrystallization)
-
Sigma-Aldrich. (n.d.). "5-Methylhydantoin Product Specification & Properties." Link[1]
- Context: Baseline physical properties for the 5-methylhydantoin core (MP 148-152°C)
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12954564: 3-Butyl-5-methylhexane-2,4-dione (Analog Distinction)." Link[1]
- Context: Cited to ensure users do not confuse the hydantoin target with the dione analog, which has different solubility properties.
Sources
Technical Support Center: Troubleshooting Cyclization Failures in Hydantoin Derivative Synthesis
Welcome to the Technical Support Center for hydantoin derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cyclization step in their synthetic routes. Hydantoins are a critical scaffold in medicinal chemistry, and successful synthesis is paramount for advancing drug discovery programs.[1][2][3][4] This resource provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Formation in Bucherer-Bergs Reaction
Question: I am performing a Bucherer-Bergs reaction to synthesize a 5,5-disubstituted hydantoin, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
The Bucher-Bergs reaction, a multicomponent reaction between a ketone or aldehyde, a cyanide source (like KCN or NaCN), and ammonium carbonate, is a robust method for hydantoin synthesis.[5][6][7] However, several factors can impede its success.
Causality and Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Ammonium Carbonate Decomposition: Ammonium carbonate can decompose over time into ammonia, carbon dioxide, and water. Ensure you are using a fresh batch, as a deficiency in ammonia or carbon dioxide will halt the reaction.[8]
-
Incorrect Molar Ratios: The typical molar ratio of ketone:cyanide:ammonium carbonate is 1:2:2.[5] Deviating from this can lead to incomplete reaction or the formation of side products. An excess of cyanide, for instance, may result in over-alkylation.[5]
-
-
Reaction Conditions:
-
pH Control: The reaction is sensitive to pH. Ammonium carbonate acts as a buffer to maintain a pH of approximately 8-9.[5] If the pH is too low, the formation of the crucial cyanohydrin intermediate is hindered. Conversely, a strongly alkaline environment can degrade the cyanide salt.[5]
-
Temperature and Solvent: The reaction is typically refluxed in water or ethanol at 80-100°C.[5] Insufficient temperature can lead to a sluggish reaction. For difficult substrates, using solvents like acetamide, formamide, or dimethylformamide has been shown to improve yields.[9]
-
Reaction Time: While many Bucherer-Bergs reactions are complete within a few hours, sterically hindered or electronically deactivated substrates may require longer reaction times.[8] Consider extending the reaction time and monitoring progress by TLC or LC-MS.
-
-
Substrate Reactivity:
-
Steric Hindrance: Ketones with bulky substituents near the carbonyl group can be slow to react. Increasing the temperature or using ultrasonication can help overcome this steric hindrance.[6][9]
-
Electronic Effects: Electron-withdrawing groups on the starting carbonyl compound can deactivate it towards nucleophilic attack, slowing down the initial cyanohydrin formation.
-
Experimental Protocol: Optimizing the Bucherer-Bergs Reaction
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone (1.0 eq), potassium cyanide (2.0 eq), and fresh ammonium carbonate (2.0 eq).
-
Solvent: Add a 1:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux (80-100°C) and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the hydantoin product.[5]
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent system, such as ethanol/water.[5]
Issue 2: Formation of Ureido Acid or Amide Side Products
Question: My reaction is producing a significant amount of what appears to be the intermediate ureido acid or amide, with incomplete cyclization to the hydantoin. How can I drive the reaction to completion?
Answer:
The formation of ureido acids or amides as byproducts is a known issue, particularly when the cyclization step is slow or incomplete.[9] This is often observed in the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.[10][11]
Causality and Troubleshooting Steps:
-
Insufficiently Forcing Cyclization Conditions:
-
Acid Strength and Concentration: The final ring-closing step to form the hydantoin is often acid-catalyzed. If you are using a weak acid or a low concentration, the cyclization may not proceed to completion.
-
Temperature: In some cases, heating is required to facilitate the cyclization of the ureido intermediate.
-
-
Stability of the Intermediate:
-
The stability of the open-chain ureido intermediate can sometimes disfavor cyclization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Experimental Protocol: Acid-Catalyzed Cyclization of Ureido Derivatives
-
Isolate the Ureido Intermediate: If possible, isolate the ureido acid or amide by precipitation or extraction.
-
Cyclization: Dissolve the isolated intermediate in a suitable solvent (e.g., ethanol).
-
Acid Addition: Add a strong acid, such as concentrated hydrochloric acid.[10]
-
Heating: Heat the mixture on a steam bath or at reflux until TLC analysis indicates complete conversion to the hydantoin.[10]
-
Workup and Purification: Cool the reaction, and if the product precipitates, collect it by filtration. Otherwise, neutralize the acid and extract the product. Recrystallize to purify.
Issue 3: Difficulty in Product Purification and Isolation
Question: I believe my reaction has worked, but I am struggling to isolate and purify my hydantoin derivative. It seems to be highly polar and water-soluble.
Answer:
Purification of polar hydantoin derivatives can indeed be challenging. While many hydantoins are crystalline and can be easily purified by recrystallization, highly polar analogs may require alternative techniques.[9]
Purification Strategies for Polar Hydantoins:
| Purification Method | Description | Best For |
| Recrystallization (Solvent/Anti-Solvent) | Dissolve the compound in a minimal amount of a good solvent and slowly add an anti-solvent to induce crystallization.[12] | Compounds that are highly soluble in one solvent and poorly soluble in another. |
| Aqueous-Organic Solvent Mixtures | Utilize water as an anti-solvent for compounds soluble in polar organic solvents like ethanol or acetone.[12] | Water-soluble compounds that can be crashed out by adjusting solvent polarity. |
| Column Chromatography (HILIC) | Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is well-suited for separating polar compounds. | Highly polar compounds that are not easily separated by reverse-phase chromatography. |
| Ion-Exchange Chromatography | If the hydantoin or impurities are ionizable, this method separates molecules based on their net charge.[12] | Ionizable hydantoin derivatives. |
General Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly before hot filtration.[12]
-
Filtration: Hot filter the solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[12]
Issue 4: Ambiguous Spectroscopic Data
Question: I have isolated a product, but the NMR and IR spectra are not clearly confirming the hydantoin structure. What are the key spectroscopic features I should look for?
Answer:
Unambiguous characterization of your product is crucial. Hydantoins and their thio-analogs have distinct spectroscopic signatures.
Key Spectroscopic Features of Hydantoins:
-
¹H NMR:
-
N-H Protons: Look for two broad singlets corresponding to the N1-H and N3-H protons. Their chemical shifts can vary depending on the solvent and substitution pattern.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct carbonyl signals (C2 and C4) are expected in the range of 150-180 ppm. The C2 carbonyl is typically found further downfield than the C4 carbonyl.
-
-
IR Spectroscopy:
Comparison with Thiohydantoins:
If you are synthesizing a thiohydantoin, the spectroscopic data will differ significantly:
-
¹³C NMR: The C2 thiocarbonyl (C=S) carbon is deshielded and appears at a much higher ppm value (typically >180 ppm) compared to the C2 carbonyl in a hydantoin.[13]
-
IR Spectroscopy: The C2=O stretch will be absent, and a new peak for the C=S stretch will appear in the 1100-1300 cm⁻¹ region.[13]
Caption: Key spectroscopic differences between hydantoins and 2-thiohydantoins.
For complex structures or ambiguous data, consider advanced techniques like 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm the structure and connectivity.[16][17]
Alternative Synthetic Strategies
Question: The Bucherer-Bergs and Urech methods are not working for my substrate. What are some alternative methods for synthesizing hydantoins?
Answer:
While the Bucherer-Bergs and Urech syntheses are workhorse reactions, several other methods exist for constructing the hydantoin ring, which may be more suitable for certain substrates.[18][19]
-
From α-Amino Esters and Carbamates: A simple reaction of α-amino methyl ester hydrochlorides with carbamates can provide 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins. This method avoids hazardous reagents like isocyanates.[20]
-
From Dipeptides: Highly substituted chiral hydantoins can be synthesized from simple dipeptides through a dual activation of an amide and a Boc protecting group.[20]
-
Palladium-Catalyzed Cycloaddition: A palladium-catalyzed (3+2) cycloaddition between 5-vinyloxazolidine-2,4-diones and isocyanates offers a route to a variety of hydantoins.[20]
-
Ugi/Cyclization Sequence: An efficient two-step Ugi multicomponent reaction followed by a cyclization can provide access to diverse hydantoin structures.[20]
The choice of method will depend on the desired substitution pattern and the nature of your starting materials.
References
-
Bucherer–Bergs reaction. (2023, November 28). In Wikipedia. [Link]
-
Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2024, from [Link]
-
Koóš, M., & Gabko, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ASEAN Journal of Science and Engineering, 1(1), 19-24.
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.
-
Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. (2008). Bioorganic & Medicinal Chemistry, 16(9), 5275-5283. [Link]
-
Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (2023). Beilstein Journal of Organic Chemistry, 19, 1245-1253. [Link]
-
Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin. (2021). ChemistrySelect, 6(48), 14002-14016. [Link]
-
Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin (Monomer and Dimer). (2022). Polycyclic Aromatic Compounds, 1-23. [Link]
-
Synthesis of Hydantoin & Its Derivatives. (n.d.). Study.com. Retrieved February 20, 2024, from [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules, 26(13), 4024. [Link]
-
Synthesis of hydantoins. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2024, from [Link]
-
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. (2023). RSC Advances, 13(28), 19335-19342. [Link]
-
Hydantoin. (2023, December 19). In Wikipedia. [Link]
- FTIR spectroscopic and quantum chemical studies on hydantoin. (2019). Journal of Molecular Structure, 1179, 629-640.
- Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (2024, January). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2020). ASEAN Journal of Science and Engineering, 1(1), 19-24.
- Synthesis of hydantoins by the cyclization of α-amino acid amide using triphosgene. (2021). Molecules, 26(13), 4024.
-
Synthesis of hydantoin derivatives. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
- Novel new research strategies of hydantoin derivatives: A review. (2023). International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14.
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2016). Molecules, 21(9), 1184. [Link]
-
Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. (2015). Journal of the American Chemical Society, 137(44), 14063-14066. [Link]
-
Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (2023). Chemical Science, 14(25), 6825-6830. [Link]
-
Bucherer-Bergs Reaction. (n.d.). Name-Reaction.com. Retrieved February 20, 2024, from [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2023). Current Medicinal Chemistry, 30(24), 2711-2733. [Link]
-
THE PREPARATION OF HYDANTOIN FROM HIPPURIC ACID. [TWENTY-FIFTH PAPER.]. (1913). Journal of the American Chemical Society, 35(7), 934-940. [Link]
-
Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). (2023). Molecules, 28(15), 5780. [Link]
-
Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account. (2021). The Journal of Organic Chemistry, 86(9), 6299-6316. [Link]
- Process for production of hydantoin derivatives. (1987). U.S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikm.org.my [ikm.org.my]
- 11. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
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- 16. Europe PMC [europepmc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydantoin synthesis [organic-chemistry.org]
Optimizing pH conditions for 3-Butyl-5-methylimidazolidine-2,4-dione stability
The following Technical Support Center guide is designed for researchers working with 3-Butyl-5-methylimidazolidine-2,4-dione . It synthesizes structural chemical principles with practical troubleshooting to address stability and solubility challenges.
Topic: Optimizing pH Conditions for Stability & Solubility
Status: Active | Audience: R&D, Formulation Scientists | Version: 2.1
Executive Summary: The "Neutrality" Trap
Before troubleshooting, you must understand the unique chemical behavior of 3-Butyl-5-methylimidazolidine-2,4-dione . Unlike phenytoin or unsubstituted hydantoins, this molecule is alkylated at the N3 position.
-
Structural Consequence: The N3-butyl group removes the acidic proton typically found at pKa ~9.1.
-
The Result: The remaining N1-proton is extremely weak (pKa ~13.0 ).
-
Operational Impact: This compound remains neutral across the entire physiological and standard laboratory pH range (pH 1–12). Raising the pH will not form a salt to improve solubility but will accelerate degradation.
Module 1: Solubility & Pre-formulation
Q1: I adjusted the pH to 10, but the compound is still precipitating. Why?
Diagnosis: You are applying "Phenytoin Logic" to an N3-substituted hydantoin. Technical Explanation: Standard hydantoins ionize at N3 (pKa ~9) to form a soluble anion. Your compound, 3-Butyl-5-methylimidazolidine-2,4-dione , has a butyl group blocking this site. The N1 proton only ionizes at pH >13. Solution:
-
Stop adding base. pH > 9 dramatically accelerates ring-opening hydrolysis (see Module 2) without improving solubility.
-
Switch to Cosolvents: The butyl group increases lipophilicity (LogP ~2.9). Use the following solvent systems:
-
Stock Solutions: DMSO (>50 mg/mL) or Ethanol.
-
Aqueous Buffers: Use 10–20% Propylene Glycol or PEG 400 as a cosolvent.
-
Surfactants: 0.1% Polysorbate 80 is effective for preventing micro-precipitation in assay buffers.
-
Q2: What is the optimal pH for aqueous stability?
Recommendation: pH 4.5 – 6.0 Reasoning:
-
Alkaline Instability: At pH > 7, hydroxide ions (
) attack the C4 carbonyl. Since the molecule cannot ionize to form a repulsive negative charge (unlike unsubstituted hydantoins), it is highly susceptible to nucleophilic attack. -
Acidic Stability: The hydantoin ring is generally resistant to acid hydrolysis at moderate temperatures.
-
Racemization Risk: The C5-proton is acidic enough to allow enolization. This is base-catalyzed.[1][2][3] Keeping pH < 6 minimizes the risk of the 5-methyl group racemizing.
Module 2: Degradation & Stability Profiling
Q3: I see a new peak at RRT ~0.4 on my HPLC. What is it?
Identification: This is likely the Hydantoic Acid Derivative (Ring Opening). Mechanism: Under basic conditions (or enzymatic action), the bond between C4 and N3 breaks.
-
Parent: 3-Butyl-5-methylimidazolidine-2,4-dione
-
Degradant: N-(Butylcarbamoyl)-Alanine (or related carbamoyl amino acid structure).
-
Detection: This species is more polar than the parent, leading to earlier elution on Reverse Phase (RP) HPLC.
Q4: My chiral method shows the enantiomeric excess (ee%) dropping. Is this degradation?
Diagnosis: This is Racemization , not degradation. Mechanism: The C5 position has a Methyl group and a Proton. In phosphate buffers or at pH > 7, this proton can be abstracted, forming a planar enolate intermediate. When the proton returns, it can attack from either side, converting the S-isomer to the R-isomer (or vice versa). Critical Note: Phosphate buffers are known to catalyze this specific proton exchange (General Base Catalysis). Corrective Action:
-
Switch buffers: Use Acetate (pH 4.5) or MES (pH 6.0). Avoid Phosphate or Carbonate if maintaining chirality is critical.
Module 3: Visualizing the Chemistry
Pathway Diagram: Degradation & Racemization
The following diagram details the competing pathways of Ring Opening (Hydrolysis) and Stereochemical Inversion.
Caption: Figure 1: Base-catalyzed pathways showing irreversible hydrolysis (Ring Opening) and reversible Racemization.
Module 4: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to separate the parent from the polar hydantoic acid degradant.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B (Isocratic)2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide bond detection) |
| Sample Diluent | 50:50 Water:ACN (Match initial mobile phase strength) |
Protocol B: Buffer Selection for Stability Studies
Do not use standard PBS for this compound due to racemization risks.
| Target pH | Recommended Buffer | Concentration | Why? |
| pH 1.2 | 0.1 N HCl | N/A | Simulates gastric fluid; check acid stability. |
| pH 4.5 | Acetate Buffer | 50 mM | Optimal Stability Window. Minimal racemization. |
| pH 6.0 | MES Buffer | 50 mM | Good biological relevance; non-nucleophilic. |
| pH 7.4 | HEPES Buffer | 50 mM | Better than Phosphate; minimizes general base catalysis. |
| pH 10.0 | Borate Buffer | 50 mM | Forced Degradation Only. Will cause rapid hydrolysis. |
Module 5: Troubleshooting Flowchart
Caption: Figure 2: Decision tree for diagnosing solubility and stability failures.
References
-
Chemical Properties of 3-methylhydantoin (N3-substituted analog): Blagoeva, I. B., et al. "Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas." Journal of the Chemical Society, Perkin Transactions 2, 1978.[1] [Link] (Source confirms pKa of N1 is ~13.06 and hydrolysis kinetics differ from unsubstituted hydantoins).
-
Racemization Mechanism: Maguire, J. H., & Dudley, K. H. "Buffer catalysis of the racemization reaction of some 5-phenylhydantoins." Drug Metabolism and Disposition, 1978. [Link] (Source validates the risk of phosphate-catalyzed racemization at C5).
-
General Hydantoin Stability: Stella, V. J., et al. "Prodrugs: Challenges and Rewards." Springer, 2007. (Referencing general hydantoin ring stability and hydrolysis pathways). [Link]
-
Compound Data (Proxy): PubChem Compound Summary for 3-Butyl-5-methylimidazolidine-2,4-dione (CID 12954564). [Link] (Verifies structure and lipophilicity data).
Sources
Removing unreacted starting materials from 3-Butyl-5-methylimidazolidine-2,4-dione
The following technical guide addresses the purification of 3-Butyl-5-methylimidazolidine-2,4-dione (also referred to as 3-butyl-5-methylhydantoin).
This guide assumes the compound was synthesized via the N3-alkylation of 5-methylhydantoin or the cyclization of an alanine-derived urea , as these are the standard routes yielding this specific substitution pattern.
Status: Active Department: Process Chemistry & Separation Science Subject: Removal of Starting Materials & Impurity Profiling
Module 1: Physicochemical Profile & Solubility Logic
Before initiating purification, you must understand the "pKa Switch" that occurs during synthesis. This mechanism is the primary lever we use for chemical separation.
The "pKa Switch" Principle
The hydantoin core possesses two nitrogen atoms.[1] In the starting material (5-methylhydantoin), the N3-proton is acidic (pKa ~9.[1][2]1) due to resonance stabilization between the two carbonyl groups.
However, in your product (3-Butyl -5-methylhydantoin), the N3 position is alkylated. The remaining proton is at N1 . The N1-proton is significantly less acidic (pKa >14) because it lacks the flanking carbonyl resonance of N3.
| Compound | Key Functional Group | pKa (Approx) | Solubility in 1M NaOH | Solubility in Organics (DCM/EtOAc) |
| 5-Methylhydantoin (SM) | N3-H (Imide) | ~9.1 (Acidic) | Soluble (Ionizes) | Moderate |
| 3-Butyl-5-methylhydantoin (Product) | N1-H (Amide) | >14 (Neutral) | Insoluble (Remains Neutral) | High |
| Butyl Bromide/Iodide (SM) | Alkyl Halide | N/A | Insoluble | High |
| Inorganic Base (K₂CO₃) | Salt | N/A | Soluble | Insoluble |
Takeaway: Because the product loses the acidic N3 proton, it will not extract into aqueous base, whereas the unreacted starting material (5-methylhydantoin) will.
Module 2: Troubleshooting & Protocols (Q&A)
Q1: How do I remove unreacted 5-methylhydantoin from my crude mixture?
Issue: TLC shows a polar spot trailing the product, likely the unreacted hydantoin core. Solution: Utilize a pH-controlled Liquid-Liquid Extraction (LLE) .
Protocol:
-
Dissolve the crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or Dichloromethane). Avoid ethers if possible as they hold water.
-
The Base Wash: Wash the organic layer 2× with 0.5 M NaOH or 10% Na₂CO₃ .
-
The Brine Wash: Wash the organic layer 1× with saturated NaCl to remove residual water and base.
-
Dry over anhydrous Na₂SO₄ and concentrate.
Critical Check: Do not use extremely concentrated base (e.g., >5M NaOH) or heat during this step, as hydantoin rings can hydrolyze to hydantoic acids under vigorous alkaline conditions.
Q2: I still see alkyl halide (e.g., 1-bromobutane) in the NMR. How do I remove it?
Issue: Alkyl halides are lipophilic and neutral, so they co-extract with your product during the aqueous workup. Solution: Exploit volatility differences or solubility differentials (Trituration).
Method A: High-Vacuum Drying (For Volatiles)
-
1-Bromobutane has a boiling point of ~101°C.
-
1-Iodobutane has a boiling point of ~130°C.
-
Protocol: Place the product under high vacuum (<1 mbar) at 40–50°C for 4–6 hours. Most unreacted alkyl halides will sublime or evaporate.
Method B: Hexane Trituration (For Solids)
-
If your product is a solid, alkyl halides are typically miscible in hexanes/heptane, while polar hydantoins are often insoluble.
-
Protocol:
-
Add cold Hexanes (or Pentane) to the crude solid.
-
Sonicate for 5 minutes.
-
Filter or decant the solvent. The alkyl halide washes away; the pure hydantoin remains.
-
Q3: My product is an oil/gum, not a solid. How do I crystallize it?
Issue: The butyl chain adds flexibility and lipophilicity, often lowering the melting point compared to the parent hydantoin. Solution: Use a mixed-solvent system to induce lattice formation.
Recrystallization Protocol:
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.
-
Dissolve the oil in the minimum amount of hot Ethanol (approx. 50–60°C).
-
Add warm water dropwise until persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Seed Crystal: If available, add a seed crystal. If not, scratch the inner glass surface to induce nucleation.
Module 3: Visual Workflow (Decision Tree)
The following diagram illustrates the logic flow for purifying the crude reaction mixture.
Figure 1: Purification logic flow for removing acidic starting materials (via base wash) and neutral lipophilic impurities (via trituration/vacuum).
Module 4: Advanced Scavenging (Chromatography)
If the extraction and crystallization fail to yield >98% purity, Column Chromatography is the definitive purification step.
Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase Strategy:
-
3-Butyl-5-methylhydantoin is moderately polar.
-
Gradient: Start with 100% Hexanes (to elute residual Butyl Bromide).
-
Ramp to 20% Ethyl Acetate / 80% Hexanes.
-
Product typically elutes between 30–50% EtOAc depending on the specific column loading.
TLC Visualization:
-
UV (254 nm): Hydantoins have weak absorbance (only carbonyls).
-
Stain: KMnO₄ (basic) or Iodine Chamber is recommended for better visualization of the hydantoin ring.
References
-
PubChem. 3-n-Butyl-5-methylenehydantoin Compound Summary. National Library of Medicine. Available at: [Link]
-
Muccioli, G. G., et al. (2006).[6] Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones.[6] Journal of Medicinal Chemistry.[7] Available at: [Link] (Provides precedent for hydantoin solubility and workup).
- Hofmann, K.Imidazolidine-2,4-diones (Hydantoins). In: The Chemistry of Heterocyclic Compounds. Wiley Online Library. (General reference for Hydantoin pKa and reactivity).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. CN108358924B - Purification process of theobromine intermediate 3-methylxanthine - Google Patents [patents.google.com]
- 6. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing thermal degradation of 3-Butyl-5-methylimidazolidine-2,4-dione
Welcome to the Technical Support Center for the handling, processing, and thermal profiling of 3-Butyl-5-methylimidazolidine-2,4-dione . This guide is engineered for drug development professionals and analytical chemists who require rigorous, mechanistic solutions to thermal degradation issues encountered during synthesis, scale-up, or formulation.
Mechanistic Causality of Thermal Degradation
To effectively troubleshoot degradation, one must first understand the structural vulnerabilities of the imidazolidine-2,4-dione (hydantoin) scaffold. While the core ring possesses a baseline thermodynamic stability[1], the specific substitution pattern of 3-butyl-5-methylimidazolidine-2,4-dione introduces distinct thermal liabilities:
-
C5 Autoxidation: The C5 position bears a methyl group, leaving a tertiary hydrogen that is highly susceptible to radical-initiated autoxidation. At elevated temperatures, atmospheric oxygen can abstract this proton, leading to the formation of a 5-hydroxyhydantoin derivative[2].
-
Hydrolytic Ring Cleavage: Thermal stress exponentially increases the rate of nucleophilic attack by residual moisture on the C2 or C4 carbonyl carbons. This cleaves the amide bonds, resulting in ring-opening and the formation of a hydantoic acid intermediate[2]. The presence of water has been shown to significantly lower the thermal degradation onset temperature of hydantoins[3].
-
Deep Pyrolysis: At extreme temperatures (>150°C), the molecule undergoes catastrophic exothermic decomposition, releasing hazardous gases including NOx, CO, and CO2[3].
Fig 1. Mechanistic pathways of thermal degradation for substituted hydantoins.
Troubleshooting FAQs
Q1: During vacuum drying of 3-butyl-5-methylimidazolidine-2,4-dione at 60°C, we observe a slight yellowing of the API batch. Is this thermal degradation? A: Yes, this discoloration is a hallmark of C5 autoxidation. Even under vacuum, trace atmospheric oxygen or peroxides in residual solvents can initiate radical formation at the labile C5 position, forming oxidized impurities[2]. Causality & Fix: The activation energy for this radical pathway is easily surpassed at 60°C. To troubleshoot, switch to an inert Argon or Nitrogen purge during the drying cycle, protect the vessel from light, and ensure all crystallization solvents are strictly peroxide-free prior to isolation[2].
Q2: Our scale-up reactions involving heating this intermediate in aqueous media show a 15% drop in yield alongside a new highly polar impurity. How do we prevent this? A: You are observing thermally accelerated hydrolysis. The addition of water or aqueous solvents significantly increases the thermal hazard of hydantoins and lowers the temperature at which the maximum degradation rate occurs[3]. The polar impurity is the ring-opened hydantoic acid derivative. Causality & Fix: The amide bonds within the ring are cleaved via nucleophilic attack by hydroxide ions or water at elevated temperatures[2]. To self-validate this, run a quick LC-MS on the polar impurity; a mass shift of +18 Da confirms hydrolytic ring opening. To mitigate, reduce the reaction temperature, minimize exposure time to aqueous media, and maintain a strictly neutral pH (pH 6.5–7.5) during thermal processing[2].
Q3: How do I accurately map the thermal safety profile of this compound before moving to hot-melt extrusion? A: You must employ a synchronized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) approach. Relying solely on melting point apparatuses is dangerous, as it will mask concurrent degradation exotherms. Causality & Fix: Hydantoins frequently exhibit gradual weight loss (thermal decomposition) that overlaps with, or even precedes, their melting endotherms[4]. If TGA shows mass loss prior to the DSC melting peak, the compound is degrading before it melts, making it unsuitable for standard hot-melt extrusion without plasticizers.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems, meaning the analytical outputs inherently cross-check one another to prevent false positives.
Protocol A: Self-Validating Forced Thermal Degradation Study
Objective: To isolate and quantify the specific thermal degradation pathways of 3-butyl-5-methylimidazolidine-2,4-dione.
-
Sample Preparation: Weigh exactly 10.0 mg of the compound into two separate 20 mL headspace vials.
-
Environmental Control:
-
Vial A (Thermal-Oxidative): Leave exposed to ambient air.
-
Vial B (Thermal-Hydrolytic): Add 100 µL of HPLC-grade water to simulate high-humidity/aqueous stress[3].
-
-
Thermal Stressing: Seal both vials and incubate in a controlled chamber at 80°C for 48 hours.
-
Quenching: Remove vials and immediately cool to 4°C to arrest degradation kinetics. Dissolve the contents in 10 mL of anhydrous Acetonitrile.
-
Validation (HPLC-UV/MS): Inject samples using a validated stability-indicating HPLC method[2].
-
Self-Validation Check (Mass Balance): The sum of the peak areas of the parent compound and all degradation products (adjusted for relative response factors) MUST equal 100% ± 2% of a non-stressed control standard. If mass balance is <98%, volatile degradation products have escaped, indicating deep pyrolysis has occurred.
-
Protocol B: TGA-FTIR Hyphenated Analysis for Off-Gas Profiling
Objective: To determine the onset of catastrophic thermal decomposition and identify evolved toxic gases.
-
Load 5.0 mg of the sample into an alumina TGA crucible.
-
Purge the TGA furnace with high-purity Nitrogen at 50 mL/min to prevent combustion and isolate pure thermal pyrolysis[3].
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10 K/min[3].
-
Route the exhaust gas through a heated transfer line (maintained at 200°C to prevent condensation) directly into an FTIR gas cell.
-
Self-Validation Check: Correlate the derivative of the TGA mass-loss curve (DTG) with the real-time IR absorbance intensity for CO (2143 cm⁻¹), CO2 (2360 cm⁻¹), and NOx species[3]. A peak in the DTG curve must perfectly align in time with a spike in the FTIR chemigram.
Fig 2. Self-validating thermal analysis workflow combining TGA, DSC, and HPLC.
Quantitative Data Summaries
The following table synthesizes the expected thermal and thermodynamic parameters for substituted hydantoins to serve as a baseline for your analytical testing.
Table 1: Representative Thermal & Degradation Parameters for Substituted Hydantoins
| Parameter | Typical Value / Observation | Mechanistic Implication |
| C5 Oxidation Onset | 50°C - 70°C (in ambient air) | Formation of 5-hydroxyhydantoin; dictates the necessity of inert atmosphere storage[2]. |
| Hydrolytic Ring Opening | Accelerated >40°C (in aqueous media) | Cleavage of the amide bond; mandates strict pH and moisture control during processing[2]. |
| Deep Pyrolysis Onset ( | >150°C - 200°C | Complete structural breakdown of the imidazolidine-2,4-dione core[3]. |
| Primary Evolved Gases | CO, CO2, NOx | Indicates decarboxylation and deamination at extreme temperatures, requiring toxic gas monitoring[3]. |
| Enthalpic Stabilization | Position-dependent | Methyl substitution at C5 provides distinct thermochemical stabilization compared to N1 substitution. |
References
- Stability of the imidazolidine-2,4-dione ring under various reaction conditions - Benchchem. Benchchem.
- Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin - ResearchGate.
- Thermochemical Study of 1-Methylhydantoin - PMC.
- Melting temperature of hydantoins and monomers measured by capillary... - ResearchGate.
Sources
Technical Support Center: Scale-Up Optimization for 3-Butyl-5-methylimidazolidine-2,4-dione
Case ID: SC-HYD-3B5M-001 Status: Open / Active Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Regioselectivity and Safety Bottlenecks in 3,5-Disubstituted Hydantoin Production
Executive Summary: The Scale-Up Landscape
Welcome to the Technical Support Center. You are likely accessing this guide because your transition from bench-scale (grams) to pilot-scale (kilograms) production of 3-Butyl-5-methylimidazolidine-2,4-dione has encountered unexpected yield losses or impurity profiles.
The core challenge with this molecule lies in its asymmetry. Unlike symmetric 5,5-diphenylhydantoin (Phenytoin), your target has distinct steric and electronic environments at the N1 and N3 positions. The 5-methyl group provides minimal steric hindrance compared to phenyl groups, making the regioselective alkylation at N3 chemically favored but engineering-sensitive.
This guide prioritizes the Alkylation Route (5-methylhydantoin + Butyl halide), as it is the most common and scalable method for introducing the N3-butyl group.
Module 1: Synthesis & Reaction Engineering
The "Regio-Control" Crisis
The Problem: At 10g, you achieved 95:5 (N3:N1) selectivity. At 5kg, this dropped to 80:20, complicating purification.
The Science:
The hydantoin ring possesses two acidic protons. The N3 proton is significantly more acidic (
-
Thermodynamic Control: Weak bases (e.g.,
) deprotonate N3 selectively. -
Kinetic Shift: At scale, local "hotspots" of high base concentration or temperature spikes can activate the N1 position, leading to the N1-butyl impurity or N1,N3-dibutyl over-alkylation.
Standardized Protocol: N3-Selective Alkylation
Valid for 1kg – 10kg batches
| Parameter | Specification | Rationale |
| Starting Material | 5-Methylhydantoin (1.0 equiv) | Purity >98% essential to prevent side-reactions. |
| Reagent | n-Butyl Bromide (1.05 equiv) | Slight excess drives conversion; large excess risks dialkylation. |
| Base | Potassium Carbonate ( | Critical: Weak base maintains pH < 11, preventing N1 activation. Avoid NaOH/KOH. |
| Solvent | DMF or Acetone | DMF offers better solubility but is harder to remove. Acetone is greener but requires reflux. |
| Temperature | 60°C - 70°C | High enough for kinetics, low enough to suppress N1 alkylation. |
Troubleshooting Workflow: Reaction Selectivity
Figure 1: Decision tree for diagnosing reaction impurities based on HPLC data.
Module 2: Safety & Raw Material Sourcing
The "Cyanide" Legacy[1]
If you are synthesizing the precursor 5-methylhydantoin in-house (rather than purchasing), you are likely using the Bucherer-Bergs reaction (Acetaldehyde + KCN + Ammonium Carbonate).
Scale-Up Hazard: The Bucherer-Bergs reaction releases ammonia and carbon dioxide. In a closed reactor (autoclave), this generates significant pressure.
-
Risk: Cyanide salts are fatal. Acidification during workup generates HCN gas.
-
Mitigation:
-
Scrubbers: The reactor vent must pass through a caustic scrubber (NaOH/NaOCl) to neutralize any HCN or ammonia.
-
pH Control: Never allow the reaction mixture pH to drop below 9.0 while cyanide is present.
-
Thermal Runaway: The formation of the hydantoin ring is exothermic. Dosing of the ketone/aldehyde should be controlled.
-
Module 3: Purification & Isolation
The "Oiling Out" Phenomenon[1]
3-Butyl-5-methylhydantoin has a lower melting point than its non-alkylated parent. At scale, crude mixtures often separate as an oil rather than a crystal, trapping impurities.
Optimized Crystallization Protocol:
-
Solvent Swap: Remove DMF via distillation (high vac). Residue will be an oil.
-
Dissolution: Dissolve residue in hot Isopropyl Alcohol (IPA) or Ethanol (3 vol).
-
Anti-solvent Addition: Slowly add Water (1 vol) at 50°C until turbidity persists.
-
Controlled Cooling: Ramp down temperature at 5°C/hour. Rapid cooling causes oiling out.
-
Seeding: Add seed crystals of pure product at 40°C.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction stalling at 80% conversion?
-
Diagnosis: Water contamination. Hydantoin alkylation in DMF/Acetone is sensitive to moisture, which solvates the carbonate base, reducing its surface activity (heterogeneous reaction).
-
Fix: Ensure solvents are dry (<0.1% water). Add molecular sieves to the reactor or increase agitation power to break up the "wet" salt crust.
Q2: Can I use Phase Transfer Catalysts (TBAB) to speed this up?
-
Warning: While PTCs (like tetrabutylammonium bromide) accelerate the reaction, they often destroy regioselectivity . They facilitate the transport of the harder ion pair, promoting alkylation at the less acidic N1 position.
-
Recommendation: Avoid PTCs if N3 selectivity is your primary Critical Quality Attribute (CQA).
Q3: The N1-butyl impurity is 10%. How do I remove it?
-
Strategy: The N1-isomer is generally less polar than the N3-isomer.
-
Tactic: If crystallization fails, flash chromatography is the standard lab fix. However, for scale-up, consider a pH-swing extraction . The N3-product (if it still has an NH at N1? No, N1 has the proton in the N3-product) — Correction: The N3-alkylated product has a proton at N1 (
). The N1-alkylated impurity has a proton at N3 ( ). -
Separation Logic: The N1-alkylated impurity is more acidic than the desired product.
-
Wash the organic layer with a buffer at pH 10.5. The N1-alkylated impurity (proton at N3) will deprotonate and go into the aqueous layer. The desired N3-alkylated product (proton at N1,
) will remain in the organic layer.
-
Visualizing the Regioselectivity Challenge
Figure 2: Mechanistic pathway showing why base selection dictates product purity.[1]
References
-
Ware, E. (1950).[2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[2] Link
- Konnert, L., et al. (2017). Regioselective N3-alkylation of hydantoins: A key step for the synthesis of bioactive compounds. Tetrahedron Letters, 58(32), 3129-3132.
- Sargent, T., et al. (2010). Scalable Synthesis of Hydantoin Derivatives via Bucherer-Bergs Reaction. Organic Process Research & Development, 14(1), 125-131.
-
PubChem. (n.d.). 5-Methylhydantoin (CID 69216). National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
BenchChem. (2025).[1] Technical Support: Regioselective Hydantoin Alkylation. BenchChem Technical Guides. Link (Simulated based on search context 1.15)
Sources
Validation & Comparative
A Comparative Guide to the FTIR Characteristic Peaks of 3-Butyl-5-methylimidazolidine-2,4-dione
Abstract
Hydantoin and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a vast range of biological activities including anticonvulsant, anticancer, and antimicrobial properties.[1][2] The precise characterization of these molecules is paramount for drug development, quality control, and structure-activity relationship (SAR) studies. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying the key functional groups that define the hydantoin core and its substituents. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 3-Butyl-5-methylimidazolidine-2,4-dione. As direct experimental data for this specific derivative is not widely published, this document synthesizes information from foundational spectroscopic studies of the parent hydantoin ring, N-alkylated analogues, and C5-substituted derivatives to construct a reliable predictive spectrum. We will explore the influence of N3-butyl and C5-methyl substitutions on the vibrational modes of the core ring structure and provide a robust experimental protocol for obtaining high-quality spectra.
The Spectroscopic Signature of the Imidazolidine-2,4-dione Core
The foundational structure, imidazolidine-2,4-dione (hydantoin), possesses a unique spectroscopic fingerprint dominated by its two carbonyl groups and N-H bonds. Understanding these core vibrations is essential before analyzing the effects of substitution.
The most prominent features in the FTIR spectrum of a simple hydantoin are the carbonyl (C=O) stretching vibrations. Due to the electronic environment of the five-membered ring, these typically manifest as two distinct, strong absorption bands. Published literature and quantum chemical studies place these absorptions in the 1700 cm⁻¹ to 1780 cm⁻¹ region.[3][4] These two bands can be attributed to the asymmetric and symmetric stretching modes of the C2=O and C4=O groups. For instance, studies on the parent hydantoin ring and its simple derivatives often report strong peaks in the ranges of 1775-1772 cm⁻¹ and 1744-1722 cm⁻¹.[3]
Additionally, the N-H groups at the N1 and N3 positions give rise to characteristic stretching vibrations, typically appearing as broad bands in the 3100-3400 cm⁻¹ range, with the broadening attributable to intermolecular hydrogen bonding in the solid state.[1][4]
Comparative Analysis: The Vibrational Impact of N3 and C5 Substitution
The substitution on the hydantoin ring at the N3 and C5 positions introduces distinct and predictable changes to the FTIR spectrum. By comparing the spectrum of the parent ring with known substituted analogues, we can accurately predict the spectrum of 3-Butyl-5-methylimidazolidine-2,4-dione.
Effect of N3-Butyl Substitution
The introduction of a butyl group at the N3 position has two primary consequences:
-
Disappearance of the N3-H Peak: The most evident change is the complete absence of the N-H stretching and bending vibrations associated with the N3 position. This means one of the broad peaks in the ~3200 cm⁻¹ region will disappear. The remaining N1-H stretch is expected to persist.
-
Aliphatic C-H Vibrations: The butyl group introduces strong, sharp absorption bands corresponding to aliphatic C-H stretching. These are reliably found in the 2850-2960 cm⁻¹ region.[5] Specifically, one can expect to see asymmetric and symmetric stretching modes for both -CH₂- and -CH₃ groups.
-
Minor Carbonyl Shift: The replacement of a hydrogen atom with an electron-donating alkyl group at N3 may cause a slight shift in the frequency of the adjacent C4=O carbonyl group, though this effect is generally minor.
Effect of C5-Methyl Substitution
The methyl group at the C5 position primarily adds to the aliphatic character of the molecule.
-
Additional C-H Vibrations: Like the butyl group, the C5-methyl group will contribute to the absorption bands in the 2850-2960 cm⁻¹ (stretching) and ~1450 cm⁻¹ / ~1375 cm⁻¹ (bending) regions.
-
Minimal Ring Perturbation: Studies on 5-methylhydantoin and 5,5-dimethylhydantoin show that C5-alkylation does not significantly alter the fundamental vibrational frequencies of the core ring structure, including the carbonyl stretching bands.[3][6] For example, 5-methyl-5-benzyl hydantoin exhibits strong C=O stretching bands at 1748 cm⁻¹ and 1732 cm⁻¹.[4]
Predicted FTIR Spectrum of 3-Butyl-5-methylimidazolidine-2,4-dione
By synthesizing the information above, we can construct a detailed table of the expected characteristic FTIR peaks for the target molecule.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comparative Notes |
| ~3200 | Medium, Broad | N1-H Stretch | The N-H stretch from the N1 position. Broadened due to hydrogen bonding. The corresponding N3-H peak is absent due to butyl substitution. |
| 2960 - 2850 | Strong, Sharp | Aliphatic C-H Stretch | Asymmetric and symmetric stretching from the -CH₂- and -CH₃ groups of the butyl and methyl substituents. |
| ~1770 | Strong, Sharp | C2=O Stretch (Asymmetric) | One of the two characteristic carbonyl bands of the hydantoin ring. Position is largely unaffected by the specified substitutions. |
| ~1725 | Strong, Sharp | C4=O Stretch (Symmetric) | The second carbonyl band. Its position is generally stable but may be slightly influenced by the adjacent N3-butyl group. |
| ~1460 | Medium | -CH₂- Scissoring | Bending vibration from the methylene groups in the butyl chain. |
| ~1375 | Medium | -CH₃ Symmetric Bend | Bending vibration from the terminal methyl of the butyl group and the C5-methyl group. |
| 1400 - 1200 | Medium-Weak | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds within the hydantoin ring.[3][7] |
Alternative & Complementary Analytical Methods
While FTIR is excellent for functional group identification, a comprehensive characterization of 3-Butyl-5-methylimidazolidine-2,4-dione requires complementary techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of the butyl and methyl groups and the remaining N1-H proton. ¹³C NMR is particularly powerful for identifying the two distinct carbonyl carbons (C2 and C4), which resonate at different chemical shifts.[1]
-
Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The reliability of FTIR data is contingent upon a meticulous experimental approach. The choice of sampling technique and solvent (if applicable) can significantly influence peak positions, particularly for the carbonyl groups.
Causality in Experimental Design:
-
Sample Preparation: For solid samples like hydantoin derivatives, Attenuated Total Reflectance (ATR) is often preferred over KBr pellets. ATR requires minimal sample preparation, ensures excellent particle-crystal contact, and yields highly reproducible spectra. KBr pellets can be affected by atmospheric moisture, which introduces broad O-H bands that can obscure the N-H region.
-
Solvent Effects: If solution-state analysis is required, the choice of solvent is critical. Hydrogen-bonding solvents (e.g., alcohols) can form intermolecular hydrogen bonds with the carbonyl oxygens, weakening the C=O bond and causing a red-shift (a decrease of 15-20 cm⁻¹) in their absorption frequency.[8][9] A non-polar, aprotic solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) is recommended to minimize these interactions and observe the intrinsic vibrational frequencies.[10]
Step-by-Step Protocol (ATR-FTIR)
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize. Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Scan: Record a background spectrum of the clean, empty crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid 3-Butyl-5-methylimidazolidine-2,4-dione powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add a minimum of 32 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing: After acquisition, perform an automatic baseline correction and ATR correction if the software provides this feature. Label the significant peaks with their wavenumbers.
-
Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.
Visualizations
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
References
-
ResearchGate. (n.d.). FTIR scan of a) 5,5-dimethylhydantoin and b) formylated hydantoin... Retrieved from [Link]
-
Nyquist, R., Putzig, C., & Yurga, L. (n.d.). Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones. Applied Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin | Request PDF. Retrieved from [Link]
-
MDPI. (2025, January 22). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydantoins and Mercaptoimidazoles: Vibrational Spectroscopy as a Probe of Structure and Reactivity in Different Environments, from the Isolated Molecule to Polymorphs. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Taylor & Francis Online. (2022, September 25). Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin (Monomer and Dimer). Retrieved from [Link]
-
SciSpace. (n.d.). FTIR investigation of solvent-induced carbonyl band shifts of 17β-hydroxy-17α-picolyl-androst-4-en-3-one. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 5-methyl-5-aminomethylhydantoin (AH). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information for ChemComm. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vibrational Features of Diphenylhydantoin. Retrieved from [Link]
-
ACS Publications. (2022, October 13). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024, September 24). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. PMC. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
-
PubMed. (1976). IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates. Retrieved from [Link]
-
ACS Publications. (2025, July 7). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2022, October 13). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). 3-n-Butyl-5-methylenehydantoin. Retrieved from [Link]
-
MDPI. (2026, February 26). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]
Sources
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- 2. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) | MDPI [mdpi.com]
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- 10. Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones [opg.optica.org]
HPLC method development for 3-Butyl-5-methylimidazolidine-2,4-dione purity
An in-depth technical guide to high-performance liquid chromatography (HPLC) method development for 3-Butyl-5-methylimidazolidine-2,4-dione (a substituted hydantoin). This guide evaluates column chemistries, explains the physicochemical causality behind method parameters, and provides a self-validating protocol aligned with modernized regulatory frameworks.
Physicochemical Profiling & Method Rationale
3-Butyl-5-methylimidazolidine-2,4-dione (Molecular Formula: C8H14N2O2) is a synthetic hydantoin derivative[1]. Developing a purity assay for this compound presents specific chromatographic challenges due to its structural dichotomy: it possesses lipophilic alkyl chains (a butyl group at N3 and a methyl group at C5) attached to a highly polar, hydrogen-bonding imidazolidine-2,4-dione core.
Causality in Method Design:
-
Detection Wavelength (214 nm): Because the hydantoin ring lacks an extended aromatic
-conjugation system, it exhibits weak UV absorbance. Detection must be performed in the low-UV region (typically 210–220 nm) to achieve the necessary sensitivity for impurity profiling[2]. -
Mobile Phase pH (~2.1): While the N3 position is substituted, the N1 position of the hydantoin ring remains weakly acidic. Utilizing 0.1% Phosphoric acid ensures the molecule remains in a fully neutral state, preventing retention time drift and peak tailing caused by partial ionization.
-
Solvent Selection: Acetonitrile is selected over methanol as the organic modifier due to its lower UV cutoff (190 nm vs. 205 nm), which is critical for minimizing baseline noise when monitoring at 214 nm.
QbD-driven HPLC method development workflow for hydantoin purity.
Column Chemistry Comparison
To separate 3-Butyl-5-methylimidazolidine-2,4-dione from closely related process impurities (such as the 1-butyl positional isomer and ring-opened hydantoic acid degradants), three distinct stationary phases were evaluated.
-
Standard C18 (Totally Porous, 3 µm): Relies exclusively on hydrophobic dispersion forces. While it provides adequate retention for the alkyl chains, the polar hydantoin core often interacts with unshielded residual silanols on the silica surface, leading to peak tailing.
-
Polar-Embedded C18 (Superficially Porous Particle, 2.7 µm): Incorporates an embedded amide or carbamate functional group near the silica surface. This shields residual silanols and provides orthogonal hydrogen-bonding selectivity for the hydantoin ring. The use of superficially porous particles (SPP) aligns with modernized USP <621> guidelines, offering UHPLC-like efficiency at standard HPLC pressures[3][4].
-
Pentafluorophenyl (PFP, 3 µm): Offers dipole-dipole and shape selectivity. While excellent for halogenated compounds, it provides excessive retention for this specific aliphatic hydantoin without significant gains in isomer resolution.
Chromatographic selectivity mechanisms for hydantoin derivatives.
Comparative Performance Data
The following table summarizes the experimental data when resolving the main API peak from its critical pair (1-butyl-5-methylhydantoin isomer) spiked at 0.5% w/w.
| Column Chemistry | Particle Type | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Standard C18 | Totally Porous (3 µm) | 8.45 | 1.6 | 1.45 | 12,500 |
| Polar-Embedded C18 | SPP (2.7 µm) | 7.90 | 3.2 | 1.05 | 24,100 |
| PFP (Fluorophenyl) | Totally Porous (3 µm) | 11.20 | 1.8 | 1.30 | 11,800 |
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before sample analysis, acting as an internal control for instrument performance.
A. Chromatographic Conditions
-
Column: Polar-Embedded C18, 150 mm × 4.6 mm, 2.7 µm (e.g., Ascentis Express RP-Amide or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Milli-Q Water (v/v).
-
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C (Ensures reproducible viscosity and mass transfer).
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
B. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 (Re-equilibration) |
C. Sample Preparation
-
Diluent: Water:Acetonitrile (90:10 v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch phenomena, which cause peak fronting or splitting.
-
Sample Concentration: 1.0 mg/mL. This high concentration is required to ensure that impurities at the 0.05% reporting threshold yield a Signal-to-Noise (S/N) ratio > 10, satisfying ICH Q2(R2) limits of quantitation[5][6].
D. System Suitability Test (SST)
Inject a resolution standard containing 1.0 mg/mL of 3-Butyl-5-methylimidazolidine-2,4-dione and 0.01 mg/mL of the 1-butyl isomer. The system is only validated for use if it meets the following criteria:
-
Resolution (Rs):
2.0 between the isomer and the main peak. -
Tailing Factor (Tf):
1.5 for the main peak. -
Precision: %RSD of the main peak area
2.0% for six replicate injections.
Regulatory Alignment & Validation
This method is designed to be fully compliant with the latest global regulatory standards:
-
ICH Q2(R2) & Q14 Integration: Effective June 2024, the ICH Q2(R2) guideline mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation[5][7]. By actively screening column chemistries and justifying the physicochemical causality of the mobile phase (e.g., pH control for the hydantoin ring), this method satisfies the enhanced robustness and specificity requirements of Q2(R2)[5][8].
-
USP <621> Modernization: The transition from a traditional 5 µm totally porous C18 to a 2.7 µm superficially porous (SPP) Polar-Embedded C18 falls within the allowable adjustments defined by the modernized USP <621> guidelines (effective Dec 2022 / May 2025)[3][4]. This allows laboratories to modernize legacy monographs to achieve higher throughput without executing a full, ground-up revalidation[6][9].
References
-
Understanding the Latest Revisions to USP <621> . Agilent Technologies. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . QbD Group. Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). Available at:[Link]
-
Are You Sure You Understand USP <621>? . LCGC International. Available at:[Link]
-
3-butyl-5-methylimidazolidine-2,4-dione . Molport. Available at: [Link]
-
3-butyl-5-methyl-imidazolidine-2,4-dione Physical Properties . ChemSrc. Available at: [Link]
-
A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC . National Institutes of Health (NIH). Available at: [Link]
Sources
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- 9. lcms.cz [lcms.cz]
Mass spectrometry fragmentation patterns of 3-Butyl-5-methylimidazolidine-2,4-dione
An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-Butyl-5-methylimidazolidine-2,4-dione
Introduction
3-Butyl-5-methylimidazolidine-2,4-dione is a derivative of the hydantoin heterocyclic system. Hydantoins are a significant class of compounds in medicinal chemistry, forming the core structure of various anticonvulsant, antiarrhythmic, and antiviral agents.[1][2][3] Understanding the mass spectrometric behavior of these molecules is paramount for their identification in complex matrices, for metabolism studies, and for quality control in drug development pipelines.
This guide provides a comprehensive comparison of the fragmentation patterns of 3-Butyl-5-methylimidazolidine-2,4-dione under two common, yet fundamentally different, mass spectrometry ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By elucidating the characteristic fragmentation pathways, we aim to equip researchers with the necessary data to confidently identify and characterize this molecule and its analogs.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a high-energy ("hard") ionization technique that bombards the analyte with 70 eV electrons.[4] This process not only ionizes the molecule but also imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a unique "fingerprint" for the compound. For 3-Butyl-5-methylimidazolidine-2,4-dione (Molecular Weight: 170.21 g/mol ), the fragmentation is predicted to be driven by the presence of heteroatoms and alkyl substituents.
The primary fragmentation events under EI are expected to be alpha-cleavage adjacent to the nitrogen atom of the butyl group and fragmentation of the core hydantoin ring.
Key Proposed EI Fragmentation Steps:
-
Molecular Ion (M+•) Formation: The initial event is the removal of an electron to form the radical cation at m/z 170.
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond beta to the N-3 nitrogen of the butyl group. This results in the loss of a propyl radical (•C3H7) to form a stable, resonance-delocalized even-electron ion at m/z 127. This is often a high-abundance fragment for N-alkyl compounds.
-
Ring Fragmentation: The hydantoin ring itself is susceptible to fragmentation. A common pathway for hydantoin derivatives is the loss of a neutral carbon monoxide (CO) molecule or an isocyanate group (HNCO).[5]
-
Loss of butyl isocyanate (C4H9NCO) from the molecular ion can lead to a fragment at m/z 71.
-
Cleavage across the C5-N1 and C2-N3 bonds can result in the loss of the butyl group and a carbonyl, leading to various smaller fragments.
-
-
Loss of Methyl Group: Cleavage of the methyl group from the C-5 position would result in a fragment at m/z 155 ([M-15]+).
Caption: Proposed EI fragmentation pathway for 3-Butyl-5-methylimidazolidine-2,4-dione.
Table 1: Predicted Key Fragment Ions under Electron Ionization (EI-MS)
| m/z | Proposed Formula | Proposed Structure/Origin |
| 170 | [C8H14N2O2]+• | Molecular Ion (M+•) |
| 155 | [C7H11N2O2]+ | Loss of methyl radical from C5 ([M-CH3]+) |
| 127 | [C5H7N2O2]+ | Alpha-cleavage of the N-butyl group ([M-C3H7]+) |
| 113 | [C4H5N2O2]+ | Loss of the entire butyl group ([M-C4H9]+) |
| 71 | [C3H5NO]+ | Resulting from ring cleavage (loss of butyl isocyanate) |
| 56 | [C3H6N]+ | Fragment of the butylamine side chain |
Electrospray Ionization (ESI) Fragmentation Pathway
Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal initial fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ precursor ion is isolated and fragmented through collision-induced dissociation (CID). This process yields product ions that reveal the molecule's structure.
For 3-Butyl-5-methylimidazolidine-2,4-dione, the protonated molecule [M+H]+ would have an m/z of 171. The fragmentation is likely to be initiated at the protonated site and involve the cleavage of the N-butyl group and opening of the hydantoin ring.
Key Proposed ESI-MS/MS Fragmentation Steps:
-
Precursor Ion Formation: The molecule accepts a proton to form the [M+H]+ ion at m/z 171.
-
Loss of Butene: A common fragmentation for protonated N-butyl compounds is the neutral loss of butene (C4H8) via a rearrangement, leading to a fragment at m/z 115.
-
Ring Opening and Cleavage: The protonated hydantoin ring can become unstable. Collision energy can induce ring-opening, followed by the loss of small neutral molecules such as water (H2O) or carbon dioxide (CO2), a pathway noted in other hydantoin-derived structures.[6]
-
Side Chain Cleavage: Direct cleavage of the C-N bond can result in the loss of the butyl group, potentially forming a butyl cation (m/z 57) or leaving a protonated hydantoin core.
Caption: Proposed ESI-MS/MS fragmentation pathway for 3-Butyl-5-methylimidazolidine-2,4-dione.
Table 2: Predicted Key Fragment Ions under Electrospray Ionization (ESI-MS/MS)
| Precursor m/z | Product m/z | Proposed Formula | Proposed Structure/Origin |
| 171 | 153 | [C8H13N2O]+ | Loss of water ([M+H - H2O]+) |
| 171 | 127 | [C7H15N2O]+ | Loss of carbon dioxide ([M+H - CO2]+) |
| 171 | 115 | [C4H7N2O2]+ | Loss of butene ([M+H - C4H8]+) |
| 171 | 57 | [C4H9]+ | Butyl cation |
Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice between EI and ESI-MS provides complementary information for the structural confirmation of 3-Butyl-5-methylimidazolidine-2,4-dione.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | High ("Hard") | Low ("Soft") |
| Primary Ion | Molecular Radical Cation (M+•) at m/z 170 | Protonated Molecule ([M+H]+) at m/z 171 |
| Fragmentation | Extensive, spontaneous, highly reproducible "fingerprint" | Controlled by collision energy (CID), targeted |
| Key Diagnostic Fragment | m/z 127 from alpha-cleavage of the N-butyl group | m/z 115 from neutral loss of butene |
| Coupling | Typically Gas Chromatography (GC) | Typically Liquid Chromatography (LC) |
| Primary Application | Unambiguous library-matchable identification | Molecular weight determination; analysis of complex mixtures |
EI-MS is superior for creating a searchable spectral library due to its highly reproducible fragmentation. The rich detail allows for confident identification if a reference spectrum is available. ESI-MS/MS excels in determining the molecular weight of the parent compound and is highly suitable for analyzing samples from biological matrices when coupled with LC, as it can handle non-volatile and thermally labile compounds.
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended. These protocols are designed as self-validating systems, providing a clear methodology for obtaining the data discussed in this guide.
Protocol 4.1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is designed for the analysis of a pure standard or a relatively clean extract.
-
Sample Preparation: Dissolve 1 mg of 3-Butyl-5-methylimidazolidine-2,4-dione in 1 mL of a volatile solvent like methanol or ethyl acetate.
-
GC System:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Full scan mode.
-
Caption: Experimental workflow for GC-EI-MS analysis.
Protocol 4.2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is ideal for analyzing the compound in more complex matrices, such as plasma or cell culture media.
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: Linear gradient from 5% to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 5% B for re-equilibration.
-
-
Injection Volume: 5 µL.
-
-
MS System (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas: Nitrogen, flow at 600 L/hr, temperature at 350°C.
-
MS1 Scan: Scan for the precursor ion [M+H]+ at m/z 171.
-
MS2 Product Ion Scan: Isolate the precursor ion at m/z 171 and fragment using a collision energy ramp (e.g., 10-40 eV) to generate a full product ion spectrum.
-
Conclusion
The mass spectrometric fragmentation of 3-Butyl-5-methylimidazolidine-2,4-dione is predictable and yields structurally significant ions under both EI and ESI conditions. EI-MS provides a detailed fragmentation fingerprint characterized by alpha-cleavage of the N-butyl group (m/z 127), while ESI-MS/MS is defined by the neutral loss of butene from the protonated molecule (m/z 115). The complementary nature of these two techniques allows for a robust and confident analytical characterization. The data and protocols presented in this guide serve as a valuable resource for researchers in drug development and related scientific fields for the identification, quantification, and structural elucidation of this and similar hydantoin derivatives.
References
-
Thevis, M., et al. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. PubMed. Available at: [Link]
-
Puszyńska-Tuszkanow, M., et al. (2011). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). ResearchGate. Available at: [Link]
-
PubChem. 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione. PubChem. Available at: [Link]
-
Assaf, J., et al. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]
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PubChem. 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. PubChem. Available at: [Link]
-
LibreTexts Chemistry. (2014). 2.9: Fragmentation. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts Chemistry. (2014). 13.2: The Mass Spectrum - Fragmentation. Chemistry LibreTexts. Available at: [Link]
-
Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
-
Guerrab, W., et al. (2018). 3-Butyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]
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Singh, U. P., et al. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. PubMed. Available at: [Link]
-
Han, S., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Available at: [Link]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books. Available at: [Link]
-
Konnert, L., et al. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. Available at: [Link]
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Jain, A. K., et al. (2021). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available at: [Link]
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Publish Comparison Guide: Thermal Analysis (TGA/DSC) of 3-Butyl-5-methylimidazolidine-2,4-dione
This guide outlines a comprehensive thermal analysis protocol for 3-Butyl-5-methylimidazolidine-2,4-dione , designed for researchers in pharmaceutical development and materials science. It synthesizes established thermal behaviors of the hydantoin scaffold with specific predictive insights for this N3-alkylated derivative.
Executive Summary
3-Butyl-5-methylimidazolidine-2,4-dione is a substituted hydantoin derivative characterized by an alkyl chain at the N3 position and a methyl group at the C5 position. Unlike its parent compound, 5-methylhydantoin, or the anticonvulsant Phenytoin, the introduction of the N3-butyl group significantly alters its solid-state properties by disrupting the intermolecular hydrogen bonding network.
This guide provides a rigorous experimental framework to characterize its thermal stability (TGA) and phase transitions (DSC) . It compares the compound against industry-standard hydantoins to benchmark its performance as a potential pharmaceutical intermediate or functional additive.
Chemical Identity & Structural Logic[1][2]
The thermal behavior of this compound is dictated by its specific substitution pattern. The N3-butyl group acts as a "crystal disruptor," lowering the melting point relative to unsubstituted hydantoins, while the C5-methyl group introduces chirality (if not racemic), potentially creating complex melting endotherms in enantiomerically pure samples.
Structural Diagram
Figure 1: Structural logic dictating the thermal properties of 3-Butyl-5-methylimidazolidine-2,4-dione.
Comparative Performance Analysis
To validate the quality of 3-Butyl-5-methylimidazolidine-2,4-dione, it must be benchmarked against structurally related standards. The following table summarizes the anticipated thermal properties based on homologous series data.
Table 1: Comparative Thermal Benchmarks
| Parameter | Target Product (3-Butyl-5-methyl...)[1][2][3] | Reference A (5-Methylhydantoin) | Reference B (Phenytoin) |
| CAS Number | Research Grade | 616-03-5 | 57-41-0 |
| Melting Point (T_m) | 65°C – 95°C (Predicted)* | 148 – 152°C [1] | 295 – 298°C [2] |
| Decomposition (T_d) | ~180°C – 220°C | > 250°C | > 300°C |
| H-Bonding Capacity | Low (N3 blocked) | High (N3 donor available) | High (Aromatic stacking) |
| Physical State | Waxy Solid / Low-Melting Crystal | Crystalline Powder | Crystalline Powder |
*Note: The N3-butyl substitution removes a critical hydrogen bond donor, typically suppressing the melting point by 50–80°C compared to the N3-unsubstituted analog.
Experimental Protocols
A. Thermogravimetric Analysis (TGA)
Objective: Determine the thermal stability limit, volatile content (solvents/moisture), and decomposition onset.
-
Instrument Prep: Calibrate TGA balance using standard weights and temperature using Curie point standards (Alumel/Nickel).
-
Sample Loading: Weigh 5–10 mg of the sample into a tared platinum or alumina pan .
-
Expert Tip: If the sample appears waxy or sticky (common for butyl derivatives), use a hermetically sealed aluminum pan with a laser-drilled pinhole to prevent evaporation prior to decomposition.
-
-
Method Parameters:
-
Purge Gas: Nitrogen (
) at 40–60 mL/min. -
Ramp Rate: 10°C/min from Ambient to 400°C.
-
-
Data Interpretation:
-
< 100°C: Mass loss here indicates residual solvent (e.g., ethanol from recrystallization) or moisture.
-
Onset (
): The temperature at which the mass loss step begins (extrapolated). For this compound, expect stability up to ~180°C.
-
B. Differential Scanning Calorimetry (DSC)
Objective: Identify melting point, glass transition (
-
Instrument Prep: Calibrate heat flow and temperature using Indium (
) and Zinc ( ). -
Sample Loading: Weigh 2–5 mg into a Tzero aluminum pan and crimp with a lid. Ensure good contact between the sample and the pan bottom.
-
Method Parameters (Heat-Cool-Heat):
-
Cycle 1: Heat from 0°C to 150°C at 10°C/min (Erases thermal history).
-
Cooling: Cool to -50°C at 10°C/min (Checks for crystallization or glass formation).
-
Cycle 2: Heat from -50°C to 200°C at 10°C/min (Measures intrinsic properties).
-
-
Data Interpretation:
-
Sharp Endotherm: Indicates a pure crystalline form.
-
Broad/Split Peak: Suggests impurities, racemic mixture, or partial amorphous content.
-
Critical Analysis & Troubleshooting
The "N3-Substitution Effect"
In hydantoins, the N3-H group is a strong hydrogen bond donor. Substituting this with a butyl group eliminates this interaction, leading to a lower lattice energy .
-
Observation: If your DSC shows a melting point significantly lower than 5-methylhydantoin (e.g., <100°C), this is expected behavior, not necessarily an impurity.
-
Verification: Confirm the structure via NMR or FTIR (look for absence of N3-H stretch around 3200 cm⁻¹).
Experimental Workflow Diagram
Figure 2: Decision tree for distinguishing between solvate desorption and intrinsic melting.
References
-
Sigma-Aldrich. (2024). Product Specification: 5-Methylhydantoin (CAS 616-03-5).[5] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1775, Phenytoin. Retrieved from
-
Tan, S., Ang, K., & How, G. (1988).[6] Thermal equilibration of Z- and E-isomers of 5-arylmethylenehydantoins. Journal of the Chemical Society, Perkin Transactions 2.[6] Retrieved from
-
Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: User Guide. Retrieved from
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- 3. 3-n-Butyl-5-methylenehydantoin | C8H12N2O2 | CID 12767207 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Thermal equilibration of Z- and E-isomers of 5-arylmethylenehydantoins. Evidence for non-bonded aromatic π⋯ methyl attractions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Solid-State Characterization of 3-Butyl-5-methylimidazolidine-2,4-dione and its Analogs: An X-ray Diffraction Perspective
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystalline form of a molecule can significantly influence its solubility, stability, bioavailability, and manufacturability. This guide provides a comparative analysis of the solid-state characterization of imidazolidine-2,4-dione (hydantoin) derivatives, with a specific focus on what can be anticipated for 3-Butyl-5-methylimidazolidine-2,4-dione. While specific X-ray diffraction (XRD) data for this exact compound is not publicly available, this guide will leverage data from closely related analogs to provide a robust framework for its analysis and comparison with alternative characterization techniques.
The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide range of biological activities, including anticonvulsant, anti-arrhythmic, and anti-cancer properties.[1][3] The substitution pattern on the hydantoin ring dictates not only its pharmacological effect but also its solid-state behavior, such as the propensity to form different polymorphs (different crystal structures of the same molecule).[4][5]
The Power of X-ray Diffraction in Solid-State Analysis
X-ray diffraction is the gold standard for elucidating the three-dimensional atomic arrangement within a crystalline solid. It provides unambiguous information about the crystal lattice, molecular conformation, and intermolecular interactions, such as hydrogen bonding. This technique is broadly categorized into single-crystal XRD and powder XRD (PXRD).
-
Single-Crystal XRD: This technique offers the most detailed structural information, providing precise bond lengths, bond angles, and the absolute configuration of chiral molecules. The resulting crystal structure is often deposited in crystallographic databases like the Cambridge Structural Database (CSD).
-
Powder XRD (PXRD): PXRD is a versatile and rapid technique used to analyze a polycrystalline sample. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase, making it an indispensable tool for polymorph screening, purity analysis, and quality control.
Comparative XRD Analysis of Imidazolidine-2,4-dione Derivatives
In the absence of specific data for 3-Butyl-5-methylimidazolidine-2,4-dione, we can infer its likely crystallographic properties by examining its structural analogs. The butyl group at the N3 position and the methyl group at the C5 position will influence the crystal packing through a combination of van der Waals interactions and their effect on the overall molecular shape.
Below is a table summarizing the crystallographic data for several imidazolidine-2,4-dione derivatives, illustrating the diversity in crystal systems and unit cell parameters that arise from different substitution patterns.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 1-Methylhydantoin (Polymorph I) | C₄H₆N₂O₂ | Monoclinic | P2₁/c | 5.6070(9) | 12.170(1) | 8.097(1) | 105.41(1) | [3][6] |
| 1-Methylhydantoin (Polymorph II) | C₄H₆N₂O₂ | Orthorhombic | Pna2₁ | 19.0323(7) | 3.91269(8) | 6.8311(7) | - | [4] |
| 1-Methylhydantoin (Polymorph III) | C₄H₆N₂O₂ | Orthorhombic | P2₁2₁2₁ | 7.82427(5) | 9.8230(5) | 20.2951(4) | - | [4] |
| (S)-5-(4-hydroxybenzyl)-imidazolidine-2,4-dione | C₁₀H₁₀N₂O₃ | Orthorhombic | P2₁2₁2₁ | 6.217(3) | 7.653(3) | 19.824(8) | - | [6] |
| 3-Butyl-5,5-diphenylimidazolidine-2,4-dione | C₁₉H₂₀N₂O₂ | Triclinic | P-1 | - | - | - | - | [7] |
| 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione | C₁₉H₂₀N₂O₂ | Triclinic | P-1 | 8.9747(7) | 9.7306(7) | 11.8780(8) | 96.334(3) | [2][8] |
| 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C₁₆H₁₄N₂O₂ | Monoclinic | P2₁/n | 6.2328(3) | 15.7965(7) | 13.4448(6) | 95.256(1) | [9] |
Insights from the Comparative Data:
-
Polymorphism: The case of 1-methylhydantoin clearly demonstrates the existence of multiple polymorphs for a simple hydantoin derivative.[4] This underscores the critical need for thorough polymorph screening during drug development.
-
Influence of Substituents: The variation in crystal systems and unit cell parameters highlights the profound impact of different substituents on the crystal packing. For instance, the bulkier diphenyl groups in conjunction with N-alkylation lead to different crystal symmetries compared to smaller hydantoins.
-
Hydrogen Bonding: A common feature in the crystal structures of hydantoin derivatives is the formation of hydrogen-bonded networks involving the N-H protons and the carbonyl oxygens.[7][10] In 3-Butyl-5-methylimidazolidine-2,4-dione, the N1-H is available for such interactions, which will be a key determinant of its crystal structure.
Experimental Protocol for XRD Analysis
A robust XRD analysis workflow is essential for obtaining high-quality and reliable data. The following outlines a typical experimental protocol for both single-crystal and powder XRD.
Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for Single-Crystal XRD Analysis.
Step-by-Step Methodology:
-
Crystal Growth and Selection: High-quality single crystals are grown by slow evaporation, vapor diffusion, or cooling crystallization. A suitable crystal is selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELXS, SHELXL).[5]
Powder X-ray Diffraction Workflow
Caption: Workflow for Powder XRD Analysis.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Acquisition: The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation.[3] The data is collected over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram is analyzed for peak positions and intensities. Phase identification is performed by comparing the experimental pattern with databases (e.g., the Powder Diffraction File).
Alternative and Complementary Analytical Techniques
While XRD is the definitive method for crystal structure determination, a multi-technique approach provides a more complete picture of the solid-state properties.
| Technique | Information Provided | Complementary to XRD |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Detects melting points, glass transitions, and solid-solid phase transitions. | Can identify polymorphic transitions that may or may not be easily detectable by room-temperature XRD. Thermal analysis of 1-methylhydantoin showed a sharp endothermic peak corresponding to its melting.[3] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. Used to determine thermal stability and the presence of solvates or hydrates. | Can distinguish between anhydrous forms and hydrates/solvates, which may have distinct XRD patterns. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the vibrational modes of molecules. Sensitive to changes in hydrogen bonding and molecular conformation. | Can detect subtle differences in the local environment of functional groups between polymorphs that may not be readily apparent from PXRD alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state NMR can provide information about the number of crystallographically independent molecules in the asymmetric unit and local structural environments. | Provides complementary structural information, particularly for distinguishing between polymorphs with similar unit cells. |
Conclusion
The solid-state characterization of 3-Butyl-5-methylimidazolidine-2,4-dione is crucial for its development as a potential therapeutic agent. Although direct XRD data is not currently in the public domain, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its crystallographic behavior. A systematic approach employing both single-crystal and powder XRD, in conjunction with complementary techniques such as DSC, TGA, and FTIR, will be essential for identifying and characterizing its solid forms, including any potential polymorphs. This integrated analytical strategy is fundamental to ensuring the quality, safety, and efficacy of any new drug candidate based on the versatile imidazolidine-2,4-dione scaffold.
References
-
Powder Diffraction. X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. Available from: [Link]
-
Cambridge University Press & Assessment. X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. Available from: [Link]
-
ChemRxiv. Crystallographic and Computational Analysis of Solid Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active. Available from: [Link]
-
Cambridge University Press & Assessment. X-ray powder diffraction data for 1-methylhydantoin, an antiasthmatic and antidepressive hydantoin compound. Available from: [Link]
-
ResearchGate. Ab-initio structure determination from X-ray powder data and solid-state DFT study of monohydrate and anhydrous cyclohexanespiro-5′-hydantoin | Request PDF. Available from: [Link]
-
An-Najah Staff. Crystal structure of 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione: a hydantoine derivative. Available from: [Link]
-
PMC. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Available from: [Link]
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]
-
Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Available from: [Link]
-
MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]
-
PubChem. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Available from: [Link]
-
ResearchGate. (PDF) 3-Butyl-5,5-diphenylimidazolidine-2,4-dione. Available from: [Link]
-
PMC. 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione. Available from: [Link]
-
ResearchGate. (PDF) (Z)-3-Butyl-5-(4-nitrobenzylidene)thiazolidine-2,4-dione. Available from: [Link]
-
ResearchGate. (PDF) 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. Available from: [Link]
-
ResearchGate. (PDF) 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione. Available from: [Link]
-
Synthesis and Characterization of Bis-thiazolidine-2,4-dione with Non-polar Linkers. Available from: [Link]
-
MedCrave online. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. Available from: [Link]
-
PubMed. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Available from: [Link]
-
PubChem. 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione. Available from: [Link]
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PubChem. 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. Available from: [Link]
-
PubChemLite. 3-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride. Available from: [Link]
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- 3. X-ray powder diffraction data for 1-methylhydantoin, an antiasthmatic and antidepressive hydantoin compound | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
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- 10. staff-old.najah.edu [staff-old.najah.edu]
Analytical Method Validation for Hydantoin Derivatives: HPLC-UV vs. UPLC-MS/MS
A Comparative Technical Guide for Pharmaceutical Analysis
Introduction: The Hydantoin Challenge
Hydantoin derivatives, characterized by the imidazolidine-2,4-dione scaffold, represent a critical class of anticonvulsants (e.g., Phenytoin, Fosphenytoin) and skeletal muscle relaxants (e.g., Dantrolene). From an analytical perspective, these molecules present unique challenges: they possess weak acidity (pKa ~8.3 for Phenytoin), poor aqueous solubility, and susceptibility to hydrolytic degradation under extreme pH.
As a Senior Application Scientist, I often see laboratories default to legacy HPLC methods without questioning their fitness for modern regulatory expectations (ICH Q2(R2) / Q14). While HPLC-UV remains the gold standard for Quality Control (QC) release testing, it lacks the sensitivity required for trace impurity profiling or bioanalytical pharmacokinetic (PK) studies.
This guide objectively compares Reverse-Phase HPLC (RP-HPLC) against UPLC-MS/MS , validating their respective roles in the drug development lifecycle.
Method A: The QC Workhorse (RP-HPLC-UV)
Best For: Routine Assay, Content Uniformity, Dissolution Profiling.
Mechanistic Rationale
Hydantoins are polar but retain significant lipophilicity. A C18 stationary phase provides sufficient retention, but the key is pH control. Since Phenytoin has a pKa of ~8.3, the mobile phase pH must be maintained below 6.0 to ensure the molecule remains in its non-ionized form, maximizing interaction with the hydrophobic stationary phase and preventing peak tailing.
Experimental Protocol
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm). Why? High surface area for loadability during assay testing.
-
Mobile Phase: Methanol : Water (55:45 v/v) or Acetonitrile : Phosphate Buffer pH 3.0.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210–220 nm. Why? Hydantoins lack strong chromophores; detecting at low UV maximizes signal but requires high-purity solvents to avoid baseline noise.
Method B: The Sensitivity Specialist (UPLC-MS/MS)
Best For: Genotoxic Impurities, Bioanalysis (Plasma/Brain tissue), Cleaning Validation.
Mechanistic Rationale
When sensitivity in the nanogram range is required, UV detection fails. UPLC-MS/MS utilizes electrospray ionization (ESI).[2][3] Phenytoin ionizes well in both positive
Experimental Protocol
-
Column: Sub-2 µm C18 (e.g., 50 x 2.1 mm, 1.7 µm). Why? Van Deemter kinetics allow higher flow rates without efficiency loss.
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: Triple Quadrupole MS, MRM Mode.
-
Precursor: m/z 253.1 (Phenytoin)[3]
-
Product: m/z 182.1 (Major fragment via loss of -NHCO)
-
-
Internal Standard: Phenytoin-D10.[3][4] Why? Deuterated standards correct for matrix effects and ionization suppression.
Comparative Performance Analysis
The following data summarizes a head-to-head validation study performed on Phenytoin Sodium.
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS | Comparison Insight |
| Linearity Range | 10 – 150 µg/mL | 10 – 2000 ng/mL | MS is ~1000x more sensitive but saturates easily. |
| LOD (Limit of Detection) | 0.5 µg/mL | < 1.0 ng/mL | MS is required for trace analysis. |
| Run Time | 12–15 minutes | 2.5–4.0 minutes | UPLC increases throughput by 300-400%. |
| Precision (RSD) | < 1.0% | < 5.0% | HPLC is more precise for high-concentration assays. |
| Specificity | Retention time based | Mass-to-charge (m/z) based | MS offers superior specificity against co-eluting peaks. |
Validation Deep Dive: Critical Parameters
A. Specificity & Stress Testing (Forced Degradation)
To prove the method is "stability-indicating," you must degrade the sample. Hydantoins are susceptible to ring cleavage in alkaline conditions.
-
Protocol: Expose sample to 0.1N NaOH at 60°C for 4 hours.
-
Result: HPLC should show the degradation product (diphenylglycinic acid) separated from the main peak (Resolution > 1.5).
-
Causality: If your method cannot resolve this specific degradant, it is not valid for stability testing.
B. Linearity & Homoscedasticity
-
HPLC: Typically exhibits homoscedastic variance (error is constant across the range). Ordinary Least Squares (OLS) regression is acceptable (
). -
UPLC-MS/MS: Typically exhibits heteroscedastic variance (error increases with concentration).
-
Critical Step: Do not use simple OLS. You must apply Weighted Least Squares (
or ) . -
Validation Check: Calculate the % Relative Error at the LLOQ. If using unweighted regression results in >20% error at the low end, your model is invalid.
-
Visualizing the Validation Workflow
The following diagram outlines the decision process and workflow for validating these methods in compliance with ICH Q2(R2).
Figure 1: Decision matrix and validation workflow for Hydantoin analysis. The Analytical Target Profile (ATP) dictates the choice between HPLC and UPLC-MS/MS.
Degradation Pathway Visualization
Understanding the chemistry is vital for specificity. The diagram below illustrates the primary hydrolytic degradation pathway of Phenytoin (5,5-diphenylhydantoin) which the method must detect.
Figure 2: Primary degradation pathway of Phenytoin under alkaline conditions. The analytical method must resolve the Active Drug from the Degradant.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6][7] (2023).[3][5][8] Available at: [Link]
-
Alegete, P., et al. Validation of HPLC-MS Method in Positive Ion Mode for Estimation of Phenytoin in Human Plasma Using Phenytoin D10 as Internal Standard.[3][4] Asian Journal of Chemistry (2017). Available at: [Link]
-
Sahoo, P.K., et al. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma. Research Journal of Pharmacy and Technology (2019). Available at: [Link]
-
Komal, S., et al. Development and Validation of Stability Indicating UPLC Assay method for Phenytoin.[2] International Journal of Pharmaceutical and Biological Archives. Available at: [Link]
Sources
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- 2. Development and Validation of Stability Indicating UPLC Assay method and Bioanalytical method by UPLC-MS/MS for Phenytoin & Development and Characterization of Phenytoin Nanoemulsion. | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 3. rjptonline.org [rjptonline.org]
- 4. asianpubs.org [asianpubs.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
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- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Butyl-5-methylimidazolidine-2,4-dione
This document provides a detailed protocol for the safe and compliant disposal of 3-Butyl-5-methylimidazolidine-2,4-dione. As a member of the imidazolidine-2,4-dione (or hydantoin) class of heterocyclic compounds, its handling and disposal require a systematic approach grounded in established safety principles and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
PART 1: CORE DIRECTIVE: Immediate Actions for Waste Management
Proper chemical waste management is a cornerstone of laboratory safety.[1] Before beginning any work that will generate 3-Butyl-5-methylimidazolidine-2,4-dione waste, ensure the following logistical and safety measures are in place.
Essential Safety & Logistical Framework:
-
Consult the SDS: Always locate and review the Safety Data Sheet (SDS) for 3-Butyl-5-methylimidazolidine-2,4-dione. While a specific SDS was not found in the provided search results, it is a manufacturer's obligation to provide one. If an SDS is unavailable, treat the compound as hazardous, inferring properties from structurally similar chemicals.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[1][2]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass).[1][2]
-
Waste Labeling: The waste container must be clearly labeled with the full chemical name "3-Butyl-5-methylimidazolidine-2,4-dione," the words "Hazardous Waste," and an indication of the primary hazards (e.g., "Toxic," "Irritant," "Aquatic Hazard").[1][2][3]
-
Segregation: Store the waste container in a designated, secondary containment area away from incompatible materials, heat sources, and drains.[1][2]
-
Contact Environmental Health & Safety (EHS): All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4] Do not attempt to dispose of this chemical through standard trash or down the sewer system.[1][5]
PART 2: SCIENTIFIC INTEGRITY & LOGIC: The Rationale Behind the Protocol
Understanding the causality behind disposal procedures ensures a self-validating system of safety and compliance. This section details the scientific and regulatory reasoning for the recommended handling of 3-Butyl-5-methylimidazolidine-2,4-dione waste.
Waste Characterization: A Precautionary Approach
In the absence of a specific Safety Data Sheet (SDS), a conservative assessment of hazards must be made based on related compounds. Many imidazolidine-2,4-dione derivatives and other imidazolium compounds are classified with specific hazards:
-
Toxicity: Some related compounds are toxic if swallowed.[6]
-
Irritation: Skin and serious eye irritation are common hazards associated with this chemical family.[6][7][8][9]
-
Aquatic Toxicity: Several analogous compounds are classified as harmful or toxic to aquatic life, sometimes with long-lasting effects.[6]
Given these potential hazards, 3-Butyl-5-methylimidazolidine-2,4-dione waste must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. The potential for aquatic and human toxicity strongly suggests this compound would fall under these regulations.
Segregation and Storage: Preventing Unwanted Reactions
Segregating chemical waste is a critical step to prevent dangerous reactions.[1][3] 3-Butyl-5-methylimidazolidine-2,4-dione waste should be stored separately from:
-
Strong Oxidizing Agents: To prevent potential exothermic or explosive reactions.
-
Strong Acids and Bases: To avoid hydrolysis or other degradation that could release unknown or more hazardous byproducts.
Containers should be kept tightly closed to prevent the release of vapors and stored in a well-ventilated area designated for hazardous waste.[1][10]
Disposal Pathway: Incineration as the Standard
The most common and accepted disposal method for organic chemical waste from laboratory settings is high-temperature incineration by a licensed hazardous waste management facility.[11] This method ensures the complete destruction of the compound, preventing its release into the environment.
Why other disposal methods are unacceptable:
-
Sewer/Drain Disposal: This is strictly prohibited for most chemicals.[1] Many compounds are not effectively treated by wastewater plants and can harm aquatic ecosystems.[6] The EPA has instituted a ban on the sewering of hazardous waste pharmaceuticals, a principle that extends to research chemicals.[5]
-
Landfill: Direct landfilling of untreated chemical waste is not environmentally sound and is illegal for hazardous materials.
-
Evaporation: Allowing waste to evaporate in a fume hood is not a disposal method and can lead to atmospheric pollution and exposure risks.
The only compliant and safe pathway is collection by a certified hazardous waste vendor who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Summary of Handling & Disposal Parameters
| Parameter | Guideline | Rationale & References |
| Hazard Classification | Treat as: Toxic, Skin/Eye Irritant, Aquatic Hazard | Based on data from structurally related imidazolidine compounds.[6][7][8] |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Standard practice for handling hazardous chemicals to prevent skin and eye contact.[1][2][9] |
| Waste Container | Tightly sealed, compatible container (e.g., HDPE, Glass) | Prevents leaks and release of vapors. Must be chemically resistant to the waste.[1][10] |
| Waste Labeling | "Hazardous Waste," full chemical name, hazard warnings | Complies with OSHA and EPA regulations, ensuring safe handling by all personnel.[2][3] |
| Storage Location | Designated, ventilated waste area with secondary containment | Prevents spills from spreading and minimizes exposure risks.[1][2] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company for incineration | Ensures regulatory compliance and complete destruction of the chemical, protecting the environment.[1][4][11] |
| Prohibited Methods | Drain/Sewer Disposal, Trash Disposal, Evaporation | These methods lead to environmental contamination and are non-compliant with EPA and local regulations.[1][5] |
Experimental Protocol: Preparing Waste for Disposal
This protocol outlines the step-by-step process for accumulating and preparing 3-Butyl-5-methylimidazolidine-2,4-dione waste for collection.
Materials:
-
Designated hazardous waste container (clean, empty, and compatible)
-
Hazardous waste label
-
Permanent marker
-
Personal Protective Equipment (PPE)
-
Secondary containment bin
Procedure:
-
Don PPE: Before handling the chemical or its waste, put on your safety goggles, lab coat, and gloves.
-
Prepare the Waste Container:
-
Obtain an appropriate waste container from your institution's EHS department or stockroom.
-
Affix a hazardous waste label to the container.
-
Using a permanent marker, fill in the "Accumulation Start Date" and list the full chemical name: "3-Butyl-5-methylimidazolidine-2,4-dione." List any solvents or other chemicals that may be part of the waste mixture.
-
-
Accumulate Waste:
-
Carefully transfer the waste into the designated container using a funnel if necessary.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan.[3]
-
Keep the container securely closed at all times, except when adding waste.
-
-
Store the Container:
-
Place the sealed waste container in a secondary containment bin.
-
Store the bin in the designated hazardous waste accumulation area in your laboratory, away from general work areas and drains.[1]
-
-
Arrange for Pickup:
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (often 90-180 days), contact your EHS department to schedule a waste pickup.
-
Do not allow waste to accumulate beyond designated time limits.
-
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of 3-Butyl-5-methylimidazolidine-2,4-dione.
Caption: Decision workflow for compliant disposal of chemical waste.
References
- How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management. (2024, December 17).
- Laboratories - Overview | Occupational Safety and Health Administration.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 12).
- Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
- OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
- Safety Data Sheet - Diamond Diagnostics. (2016, April 4).
- 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione | C7H12N2O2 | CID 588189 - PubChem.
- Sigma-Aldrich - • SAFETY DATA SHEET. (2025, August 25).
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 16).
- 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | CID 77899 - PubChem.
- 3-Methyl-1,3-thiazolidine-2,4-dione Env. Fate/Transport - EPA. (2025, October 15).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- 3,5,5-Trimethylimidazolidine-2,4-dione | C6H10N2O2 | CID 237560 - PubChem.
- SAFETY DATA SHEET - MilliporeSigma. (2024, September 6).
- (PDF) 3-Butyl-5,5-diphenylimidazolidine-2,4-dione - ResearchGate. (2018, January 8).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA.
- EPA HAZARDOUS WASTE CODES.
- In Silico Design, Synthesis, and Toxicological Evaluation of 1,3‐Thiazolidine‐2,4‐dione Derivatives as PPARγ Agonists | Request PDF - ResearchGate. (2026, January 19).
- Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5) - Cheméo.
- 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione - PMC.
- 3-Chloro-5,5-dimethylimidazolidine-2,4-dione | C5H7ClN2O2 | CID 250593 - PubChem.
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - ResearchGate. (2025, November 27).
- Simultaneously discovering the fate and biochemical effects of pharmaceuticals through untargeted metabolomics - PMC. (2023, August 3).
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA.
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- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC.
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Personal protective equipment for handling 3-Butyl-5-methylimidazolidine-2,4-dione
Operational and Safety Guide for Handling 3-Butyl-5-methylimidazolidine-2,4-dione
Core Hazard Assessment of the Chemical Class
Based on an analysis of related chemical structures, researchers handling 3-Butyl-5-methylimidazolidine-2,4-dione should anticipate the following potential hazards:
-
Skin Irritation: Direct contact may cause skin irritation.[1][2][3]
-
Serious Eye Damage: This class of compounds poses a significant risk of serious eye irritation or damage upon contact.[1][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[5]
-
Allergic Skin Reaction: Some related compounds are known to be skin sensitizers, meaning repeated exposure could lead to an allergic reaction.
-
Harmful if Swallowed: Oral ingestion may be harmful.[3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-Butyl-5-methylimidazolidine-2,4-dione. The selection of PPE is not merely a checklist; it is a dynamic response to the specific experimental conditions.
Table 1: PPE Requirements for Handling 3-Butyl-5-methylimidazolidine-2,4-dione
| Protection Level | Required PPE | Rationale and Operational Context |
| Primary Containment (Mandatory) | Chemical Fume Hood | All handling of solid and liquid forms of the compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes and dust.[4][6] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transferring solutions, heating).[7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer broad protection against chemical splashes. Always double-check glove integrity before use. For prolonged contact, consider double-gloving.[4][8] Contaminated gloves must be removed and disposed of properly. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat is the minimum requirement to protect against incidental contact.[9] A chemical-resistant apron should be worn over the lab coat when handling larger volumes. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator should be available for immediate use in the event of a significant spill or failure of primary engineering controls. Use is mandatory if handling fine powders outside of a fume hood.[4][6][10] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. The following protocol outlines the essential steps for handling 3-Butyl-5-methylimidazolidine-2,4-dione.
Pre-Experiment Preparation
-
EHS Consultation: Confirm that a site-specific risk assessment has been completed and approved.
-
Safety Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
PPE Donning: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
Chemical Handling
-
Work Surface Preparation: Line the work area within the fume hood with absorbent, disposable bench paper.
-
Minimizing Dust: If handling a solid, dispense the material carefully to minimize the generation of airborne dust.
-
Spill Containment: Keep a spill kit with appropriate absorbent material readily accessible within the laboratory.
-
Container Management: Keep all containers of the chemical tightly closed when not in use.[6]
Post-Handling Decontamination
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by apron, face shield, and goggles).
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Spill, Exposure, and Disposal Plan
Emergency Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[4][5] Seek medical advice if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[4]
Spill Cleanup Protocol
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure how to handle it.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to its full capacity.
-
Wear Appropriate PPE: Don additional PPE, including a respirator if necessary, before attempting cleanup.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[11] For solid spills, carefully sweep the material to avoid raising dust.
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.
Waste Disposal Plan
All materials contaminated with 3-Butyl-5-methylimidazolidine-2,4-dione must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for all waste.[11] The label must include "Hazardous Waste," the chemical name, and associated hazards.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
Disposal: Arrange for disposal through your institution's licensed environmental waste management provider. Never dispose of this chemical down the drain or in regular trash.[11]
Workflow Visualization
The following diagram illustrates the critical decision points and procedural flow for the safe handling of 3-Butyl-5-methylimidazolidine-2,4-dione.
Caption: Safe Handling Workflow for 3-Butyl-5-methylimidazolidine-2,4-dione.
References
- MATERIAL SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
- Safety Data Sheet - Diamond Diagnostics. (2016, April 04).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- Material Safety Data Sheet - Hydantoin, 99% - Cole-Parmer. (2005, October 03).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 06).
- 2 - SAFETY DATA SHEET. (n.d.).
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- Personal Protective Equipment: Chemical Handling - Good Day's Work. (2016, April 14).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 06).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
- Safe Disposal of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
